Boc-PEG4-C2-NHS ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33NO10/c1-20(2,3)30-18(24)6-8-26-10-12-28-14-15-29-13-11-27-9-7-19(25)31-21-16(22)4-5-17(21)23/h4-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYNINGPFVBXEGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Structure and Application of Boc-PEG4-C2-NHS Ester
Abstract
Boc-PEG4-C2-NHS ester is a heterobifunctional crosslinker integral to modern bioconjugation, pharmaceutical research, and the development of complex biomolecules. This molecule features a tert-Butoxycarbonyl (Boc) protected amine and an amine-reactive N-hydroxysuccinimide (NHS) ester, separated by a hydrophilic tetraethylene glycol (PEG4) spacer. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, and a detailed protocol for its application in protein labeling.
Core Molecular Structure
The chemical architecture of this compound is designed for sequential or orthogonal conjugation strategies. Its structure can be deconstructed into four primary functional components:
-
Boc (tert-Butoxycarbonyl) Group : This is a widely used, acid-labile protecting group for primary or secondary amines.[1][2][3] Its presence allows for the specific reaction of the NHS ester while the amine on the other end remains shielded. The Boc group can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the amine for subsequent conjugation steps.[4][5]
-
PEG4 Spacer : The central part of the linker consists of four repeating units of polyethylene (B3416737) glycol (PEG).[6][7] This polyether chain is hydrophilic, flexible, and biocompatible, which helps to improve the solubility and reduce the immunogenicity of the resulting conjugate.[8][9]
-
C2 Linker : A two-carbon (ethyl) chain derived from a propionic acid backbone connects the PEG4 spacer to the NHS ester. This component provides appropriate spacing and flexibility for the terminal reactive group.
-
NHS (N-hydroxysuccinimide) Ester : This is a highly reactive functional group that readily couples with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form stable, irreversible amide bonds.[10][11][12][13] The reaction is most efficient in a slightly alkaline pH range (7.2-8.5).[11][14][]
The combination of these moieties makes this compound a valuable tool in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[16][17][18]
Figure 1: Chemical Structure of this compound.
Physicochemical Properties
The quantitative data for this compound are summarized below, providing key metrics for experimental design and execution.
| Property | Value | Reference(s) |
| CAS Number | 1835759-75-5 | [19][20] |
| Molecular Formula | C₂₀H₃₃NO₁₀ | [20] |
| Molecular Weight | 447.48 g/mol | [16][20] |
| Exact Mass | 447.2100 | [20] |
| Purity | >98% | [20] |
| Appearance | Colorless to light-colored viscous liquid | [21] |
| Solubility | Soluble in DMSO, DMF | [18] |
| Storage Conditions | Store at -20°C, keep dry and avoid light | [17] |
Reaction Mechanism and Experimental Protocols
Amine Conjugation Pathway
The primary utility of the this compound lies in its ability to conjugate with primary amines. The reaction proceeds via nucleophilic acyl substitution, where the nucleophilic amine attacks the carbonyl carbon of the NHS ester. This forms a tetrahedral intermediate that subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.
Figure 2: Reaction pathway of NHS ester with a primary amine.
Experimental Protocol: Labeling of a Generic Protein
This protocol provides a general workflow for conjugating this compound to a protein containing accessible primary amines.
Materials:
-
This compound
-
Target protein (e.g., an antibody)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 8.0
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., dialysis cassette with appropriate MWCO or size-exclusion chromatography column)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Protein Preparation:
-
Dissolve or dilute the target protein in the Reaction Buffer to a final concentration of 2-5 mg/mL.
-
Ensure the protein solution is free of any amine-containing buffers (like Tris) or stabilizers.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. Add the DMSO solution dropwise while gently vortexing to ensure homogeneity and prevent protein precipitation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C on a rotator.
-
-
Quenching:
-
Stop the reaction by adding the Quenching Buffer to a final concentration of 50 mM.
-
Incubate for an additional 30 minutes at room temperature to hydrolyze any unreacted NHS ester.
-
-
Purification:
-
Remove unreacted linker and the NHS byproduct by dialyzing the sample against 1X PBS at 4°C with several buffer changes.
-
Alternatively, use a desalting or size-exclusion chromatography column equilibrated with PBS.
-
-
Characterization & Storage:
-
Confirm successful conjugation using techniques like SDS-PAGE (which will show a shift in molecular weight) or mass spectrometry.
-
Store the purified protein conjugate according to its specific requirements, typically at 4°C or frozen at -80°C.
-
Figure 3: Experimental workflow for protein conjugation.
References
- 1. researchgate.net [researchgate.net]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 6. specialchem.com [specialchem.com]
- 7. PEG-4 - Ataman Kimya [atamanchemicals.com]
- 8. Polyethylene Glycol | PEG 4000, 6000, 8000, 12000 | Venus Ethoxyethers [venus-goa.com]
- 9. Polyethylene glycol - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. N-Hydroxysuccinimide - Wikipedia [en.wikipedia.org]
- 13. N-Hydroxysuccinimide [chemeurope.com]
- 14. lumiprobe.com [lumiprobe.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. N3-PEG4-C2-NHS ester | ADC linker | TargetMol [targetmol.com]
- 19. medchemexpress.cn [medchemexpress.cn]
- 20. medkoo.com [medkoo.com]
- 21. purepeg.com [purepeg.com]
In-Depth Technical Guide to Boc-PEG4-C2-NHS Ester: A Core Component in Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of Boc-PEG4-C2-NHS ester, a bifunctional linker critical in the fields of bioconjugation and targeted protein degradation.
Core Chemical Properties
This compound is a versatile molecule featuring a Boc-protected amine, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique combination of functional groups allows for a stepwise and controlled approach to conjugating molecules. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugates.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₃NO₁₀ | [1] |
| Molecular Weight | 447.48 g/mol | [1] |
| CAS Number | 1835759-75-5 | [1] |
| Appearance | To be determined; often a solid or oil | [1] |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. The PEGylated nature also confers some aqueous solubility. | [2] |
| Storage | Recommended to be stored at -20°C under an inert atmosphere to prevent degradation. | [2] |
Reactivity and Stability
The reactivity of this compound is centered around its two key functional groups: the NHS ester and the Boc-protected amine.
-
NHS Ester: The N-hydroxysuccinimide ester is a highly reactive group that readily undergoes nucleophilic acyl substitution with primary amines (e.g., the ε-amino group of lysine (B10760008) residues in proteins or the N-terminus of peptides) to form a stable amide bond.[3] This reaction is most efficient at a slightly basic pH of 7.2-8.5.[3] It is important to note that the NHS ester is susceptible to hydrolysis, especially at higher pH. The half-life of NHS esters in aqueous solution is on the order of hours at neutral pH but can decrease to minutes at pH 8.6.[4] Therefore, reactions should be performed expeditiously after the reagent is dissolved.
-
Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines. It is stable under the conditions required for the NHS ester reaction but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a primary amine.[2] This orthogonality allows for a sequential conjugation strategy.
Applications in PROTAC Synthesis
This compound is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of PROTAC efficacy.[3][]
The use of a Boc-PEGylated linker offers several advantages in PROTAC design, including:
-
Enhanced Solubility and Permeability: The hydrophilic PEG chain can improve the solubility and cell permeability of the PROTAC molecule.[][6]
-
Controlled Synthesis: The orthogonal nature of the NHS ester and the Boc-protected amine allows for a stepwise and controlled synthesis of the PROTAC, minimizing the formation of undesired byproducts.
General Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a three-step process, as illustrated in the workflow diagram below. This process allows for the sequential attachment of the E3 ligase ligand and the protein of interest (POI) ligand.
Detailed Experimental Protocol: A Representative PROTAC Synthesis
This protocol outlines a general procedure for the synthesis of a PROTAC, starting with the conjugation of an E3 ligase ligand containing a primary amine to this compound.
Materials:
-
E3 Ligase Ligand (with a primary amine)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Protein of Interest (POI) Ligand (with a carboxylic acid)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Purification supplies (e.g., preparative HPLC system)
Step 1: Conjugation of E3 Ligase Ligand to this compound
-
Dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add this compound (1.1 equivalents) to the solution.
-
Add DIPEA (2.0 equivalents) to the reaction mixture to act as a non-nucleophilic base.
-
Stir the reaction at room temperature for 2-4 hours or until the reaction is complete as monitored by LC-MS.
-
Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the Boc-PEG-E3 Ligase Conjugate.
Step 2: Boc Deprotection
-
Dissolve the purified Boc-PEG-E3 Ligase Conjugate in a 1:1 mixture of anhydrous DCM and TFA.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine salt can be used directly in the next step or after neutralization.
Step 3: Conjugation to the POI Ligand
-
Dissolve the POI ligand with a carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to activate the carboxylic acid. Stir for 15-30 minutes at room temperature.
-
Add the deprotected H2N-PEG-E3 Ligase Conjugate (1.0 equivalent) to the activated POI ligand solution.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purify the final PROTAC molecule by preparative HPLC.
Signaling Pathway and Mechanism of Action
The ultimate goal of a PROTAC synthesized with this compound is to induce the degradation of a target protein. This is achieved by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. In general, it is advisable to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound is moisture-sensitive, particularly the NHS ester functional group, and should be stored in a cool, dry place under an inert atmosphere.[6]
References
- 1. researchgate.net [researchgate.net]
- 2. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 6. precisepeg.com [precisepeg.com]
An In-depth Technical Guide to Boc-PEG4-C2-NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Boc-PEG4-C2-NHS ester, a heterobifunctional crosslinker widely utilized in bioconjugation, particularly in the fields of drug delivery, proteomics, and the development of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).
Introduction to this compound
This compound is a versatile chemical tool that facilitates the covalent linkage of molecules to biomolecules, such as proteins, peptides, and antibodies. Its structure comprises three key functional components:
-
A tert-butyloxycarbonyl (Boc) protected amine: This protecting group provides a stable yet readily removable mask for a primary amine. This feature allows for orthogonal conjugation strategies, where the Boc group can be removed under acidic conditions to expose the amine for a subsequent conjugation step.
-
A tetraethylene glycol (PEG4) spacer: The hydrophilic PEG4 spacer enhances the aqueous solubility of the crosslinker and the resulting conjugate. It also increases the hydrodynamic radius, which can improve the pharmacokinetic properties of the conjugated biomolecule by reducing renal clearance and minimizing non-specific interactions.
-
An N-hydroxysuccinimide (NHS) ester: This is a highly reactive functional group that readily couples with primary amines on biomolecules, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a polypeptide chain, to form a stable and irreversible amide bond.
Physicochemical and Reactivity Data
The following table summarizes the key quantitative data for this compound, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Weight | 447.48 g/mol | [1][2][3] |
| CAS Number | 1835759-75-5 | [1] |
| Chemical Formula | C₂₀H₃₃NO₁₀ | [1] |
| Purity | Typically >95% or >98% | [1] |
| Appearance | Viscous liquid or solid | [3] |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | [4][5][6] |
| Storage Conditions | Store at -20°C in a dry, inert atmosphere. | [4] |
| Hydrolysis Half-life of PEG-NHS ester | pH 7.0: 4-5 hourspH 8.0: ~1 hourpH 8.6: ~10 minutespH 9.0: <9 minutes | [7][8] |
Reaction Mechanism
The bioconjugation reaction of this compound with a primary amine on a biomolecule proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to release the N-hydroxysuccinimide leaving group and form a stable amide bond.
Caption: Reaction mechanism of this compound with a primary amine.
Experimental Protocols
General Considerations for Bioconjugation
-
Buffer Selection: Use amine-free buffers with a pH range of 7.2-8.5, such as phosphate-buffered saline (PBS), borate (B1201080) buffer, or HEPES buffer.[5][6] Avoid buffers containing primary amines like Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester.
-
Reagent Preparation: this compound is moisture-sensitive.[5][6] Allow the reagent to warm to room temperature before opening the vial to prevent condensation. Dissolve the required amount in a dry, water-miscible organic solvent like DMSO or DMF immediately before use. Do not prepare stock solutions for long-term storage in aqueous buffers due to hydrolysis.[5]
-
Stoichiometry: The molar ratio of this compound to the biomolecule will influence the degree of labeling. A molar excess of the NHS ester (typically 10- to 50-fold) is generally used to drive the reaction to completion.[5][9] The optimal ratio should be determined empirically for each specific application.
-
Reaction Time and Temperature: The reaction can be carried out at room temperature for 30-60 minutes or at 4°C for 2-4 hours.[5][6] Longer incubation times may be necessary for less reactive amines or lower concentrations of reactants.
-
Quenching: After the desired reaction time, the reaction can be stopped by adding a quenching reagent that contains a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[10] This will consume any unreacted NHS ester.
Detailed Protocol for Antibody Labeling
This protocol provides a general guideline for the labeling of an antibody with this compound.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size-exclusion chromatography or dialysis cassette)
Procedure:
-
Antibody Preparation: If the antibody solution contains any amine-containing buffers or stabilizers (e.g., Tris, glycine, sodium azide), they must be removed by dialysis or buffer exchange into an appropriate amine-free buffer. Adjust the antibody concentration to 1-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to prepare a 10 mM stock solution.
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound solution to the antibody solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4°C for 4 hours.
-
-
Quenching the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50 mM and incubate for 15-30 minutes at room temperature.
-
Purification of the Conjugate: Remove unreacted this compound and byproducts by size-exclusion chromatography, dialysis, or using a desalting column.
-
Characterization: Characterize the purified antibody-PEG conjugate to determine the degree of labeling and confirm its integrity.
Characterization of the Bioconjugate
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the biomolecule after conjugation.[11] A shift in the band corresponding to the conjugated protein compared to the unconjugated protein indicates successful labeling.
-
Mass Spectrometry: Techniques such as MALDI-TOF or ESI-MS can provide a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG linkers attached to each biomolecule (degree of labeling).[12][13]
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound.
Caption: A typical workflow for bioconjugation with this compound.
Applications in Research and Drug Development
This compound is a valuable tool in various research and development applications:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody, enabling targeted delivery of the drug to cancer cells. The Boc-protected amine allows for the subsequent attachment of other molecules.
-
PROTACs: In the development of PROTACs, this linker can connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, leading to the targeted degradation of the protein.[2][4]
-
Pegylation: The PEG spacer can be used to improve the pharmacokinetic properties of therapeutic proteins and peptides by increasing their in vivo half-life and reducing their immunogenicity.[7]
-
Surface Modification: this compound can be used to modify the surfaces of nanoparticles, quantum dots, and other materials to improve their biocompatibility and reduce non-specific binding.
-
Diagnostic Probes: The linker can be used to attach fluorescent dyes, biotin, or other reporter molecules to biomolecules for use in various diagnostic assays.
Conclusion
This compound is a highly versatile and efficient crosslinker for bioconjugation. Its unique combination of a protected amine, a hydrophilic PEG spacer, and an amine-reactive NHS ester makes it an invaluable tool for researchers and drug developers. Understanding its properties, reaction mechanism, and the appropriate experimental protocols is crucial for its successful application in creating novel bioconjugates for therapeutic and diagnostic purposes.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. broadpharm.com [broadpharm.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanocomposix.com [nanocomposix.com]
- 9. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. aboligo.com [aboligo.com]
- 12. enovatia.com [enovatia.com]
- 13. Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Core of Bioconjugation: A Technical Guide to the Boc-PEG4-C2-NHS Ester Linker
For researchers, scientists, and professionals in drug development, the strategic selection of a chemical linker is paramount in the design of sophisticated therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Among the vast arsenal (B13267) of available linkers, the Boc-PEG4-C2-NHS ester has emerged as a versatile and widely utilized tool. This in-depth technical guide dissects the molecular architecture of this linker, elucidates the function of each of its components, and provides practical insights into its application.
Molecular Anatomy and Physicochemical Properties
The this compound is a heterobifunctional linker, meaning it possesses two different reactive ends connected by a spacer. This design allows for a sequential and controlled conjugation of two different molecules. The systematic name for a common variant is 1-(tert-butyl) 16-(2,5-dioxopyrrolidin-1-yl) 4,7,10,13-tetraoxahexadecanedioate.[1]
The linker's structure can be broken down into four key functional units: the Boc protecting group, the PEG4 spacer, the C2 alkyl spacer, and the NHS ester reactive group.
| Component | Chemical Formula | Molecular Weight (Da) | Key Properties |
| This compound | C20H33NO10 | 447.48 | Heterobifunctional, PEG-based linker for bioconjugation.[2] |
| Boc Group | C5H9O2 | 101.12 | Amine-protecting group, removable under acidic conditions. |
| PEG4 Spacer | C8H16O4 | 176.21 | Hydrophilic spacer composed of four ethylene (B1197577) glycol units.[3] |
| C2 Spacer | C2H4 | 28.05 | Two-carbon alkyl chain. |
| NHS Ester | C4H4NO2 | 98.08 | Amine-reactive group for forming stable amide bonds. |
Note: The molecular weights of the individual components are for the core structures and do not account for atoms lost or gained during bond formation.
The Functional Significance of Each Molecular Component
The efficacy of the this compound linker lies in the distinct and synergistic roles of its constituent parts.
The Boc Protecting Group: A Gateway to Stepwise Conjugation
The tert-butyloxycarbonyl (Boc) group serves as a temporary shield for a primary or secondary amine.[4] This protection is crucial for multi-step conjugation strategies, preventing unwanted side reactions of the amine while the other end of the linker (the NHS ester) is being reacted. The Boc group is stable under a variety of reaction conditions but can be efficiently removed using a strong acid, such as trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation.[3]
The PEG4 Spacer: Enhancing Solubility and Pharmacokinetics
The polyethylene (B3416737) glycol (PEG) component is a cornerstone of modern bioconjugation. The "4" in PEG4 indicates that this linker contains four repeating units of ethylene glycol. This oligoethylene glycol chain imparts several beneficial properties to the resulting conjugate:
-
Increased Hydrophilicity: The PEG chain is highly water-soluble, which can significantly improve the solubility of hydrophobic drugs or biomolecules, preventing aggregation.[]
-
Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains, can increase the hydrodynamic radius of a molecule. This can lead to reduced renal clearance and a longer circulation half-life in the body.
-
Reduced Immunogenicity: The flexible and hydrophilic nature of the PEG chain can create a "stealth" effect, shielding the conjugated molecule from recognition by the immune system.[3]
-
Biocompatibility: PEG is well-known for its low toxicity and biocompatibility.[]
The C2 Spacer: A Subtle but Important Contributor
The "C2" in the linker's name refers to a two-carbon (ethyl) spacer. While seemingly a minor component, alkyl chains like this play a role in the overall architecture and flexibility of the linker. In the context of PROTACs, the length and rigidity of the linker are critical for achieving the optimal orientation of the target protein and the E3 ligase to facilitate ubiquitination and subsequent degradation. The inclusion of short alkyl chains can influence the conformational freedom of the linker, which can be a key parameter in optimizing the biological activity of the final conjugate.
The NHS Ester: The Workhorse of Amine Conjugation
The N-hydroxysuccinimide (NHS) ester is a highly efficient amine-reactive functional group.[] It readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable and irreversible amide bond.[] This reaction proceeds optimally under physiological to slightly basic conditions (pH 7.2-8.5).[] The high reactivity and specificity of the NHS ester make it one of the most common and reliable methods for labeling and crosslinking biomolecules.[]
Applications in Drug Development
The unique combination of a protected amine, a hydrophilic spacer, and an amine-reactive group makes this compound a valuable tool in the development of targeted therapeutics.
PROTACs: Building Bridges for Protein Degradation
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[2][7] The linker is a critical component of a PROTAC, as its length, flexibility, and chemical composition directly impact the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase).[8] this compound is frequently used in the synthesis of PROTACs, where the NHS ester end can be conjugated to a ligand for the target protein, and after Boc deprotection, the newly exposed amine can be coupled to a ligand for an E3 ligase.[2][7]
Antibody-Drug Conjugates (ADCs): Delivering Potent Payloads
ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. The linker in an ADC plays a crucial role in ensuring the stability of the conjugate in circulation and the efficient release of the payload at the target site. This compound can be used in the synthesis of ADCs, where the NHS ester reacts with lysine residues on the antibody.[9] Following Boc deprotection, a cytotoxic drug can be attached to the exposed amine. The PEG4 component helps to improve the solubility and pharmacokinetic profile of the final ADC.
Experimental Protocols
The following are generalized protocols for the use of this compound in bioconjugation. It is important to note that these protocols may require optimization for specific applications.
General Protocol for Protein Labeling with this compound
-
Protein Preparation: Dissolve the protein to be labeled in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-8.5. A typical protein concentration is 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the this compound in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to a stock concentration of, for example, 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent in the reaction mixture should ideally not exceed 10%.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching (Optional): To stop the reaction, a quenching reagent such as Tris or glycine (B1666218) can be added to a final concentration of 20-50 mM to react with any unreacted NHS ester.
-
Purification: Remove excess, unreacted linker and byproducts using size-exclusion chromatography (e.g., a desalting column) or dialysis.[3][]
Stepwise Conjugation for PROTAC or ADC Synthesis
-
First Conjugation: React the this compound with the first molecule (e.g., a protein or a small molecule ligand) via the NHS ester functionality as described in the protocol above.
-
Purification: Purify the resulting conjugate to remove unreacted starting materials.
-
Boc Deprotection: Remove the Boc protecting group by treating the purified conjugate with a solution of trifluoroacetic acid (TFA) in a suitable solvent like dichloromethane (B109758) (DCM). The concentration of TFA and reaction time will need to be optimized.
-
Purification: Purify the deprotected conjugate to remove the deprotection reagents.
-
Second Conjugation: React the newly exposed amine on the linker with the second molecule of interest (which should have a suitable reactive group, such as an activated carboxylic acid).
-
Final Purification: Purify the final conjugate to obtain the desired product.[3]
Visualizing the Workflow and Logic
To better understand the application of this compound, the following diagrams illustrate a typical experimental workflow for ADC synthesis and the general mechanism of action for a PROTAC.
Caption: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Caption: General mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).
Conclusion
The this compound is a powerful and versatile linker that offers a combination of features essential for the development of advanced bioconjugates. Its modular design, incorporating a protective group for stepwise synthesis, a hydrophilic spacer for improved physicochemical properties, and a highly reactive group for efficient conjugation, makes it a valuable asset in the toolkit of researchers and drug developers. A thorough understanding of the function of each component of this linker is crucial for its successful application in the creation of next-generation targeted therapies.
References
- 1. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
The Strategic Role of the Boc Protecting Group in PEG Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of advanced bioconjugation and drug delivery, the strategic use of protecting groups is paramount for the successful synthesis of complex molecular architectures. Among these, the tert-butyloxycarbonyl (Boc) group stands out as a critical tool, particularly for the protection of amine functionalities in polyethylene (B3416737) glycol (PEG) linkers. The acid-labile nature of the Boc group, combined with the advantageous properties of PEG chains, makes Boc-protected PEG linkers indispensable in the development of sophisticated therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2]
This technical guide provides a comprehensive overview of the chemistry, applications, and experimental considerations for utilizing Boc-protected PEG linkers in research and drug development.
Core Principles of Boc Protection in PEG Linkers
The primary function of the Boc group is to reversibly render a primary or secondary amine unreactive, allowing for selective chemical modifications at other positions within a molecule.[1] This is particularly crucial in the context of heterobifunctional PEG linkers, which possess distinct reactive groups at each terminus.[1][2] By protecting one end with a Boc group, sequential and controlled conjugation reactions can be performed.
The key characteristics of the Boc protecting group in PEG linkers include:
-
Acid Lability: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA), to regenerate the free amine.[3][4]
-
Base and Nucleophile Stability: It remains stable in the presence of bases and nucleophiles, ensuring compatibility with a wide range of reaction conditions used in organic synthesis and bioconjugation.[1][5]
-
Orthogonality: The differential stability of the Boc group compared to other protecting groups, such as the base-labile Fmoc group, allows for orthogonal protection strategies in multi-step syntheses.[][7]
The incorporation of a PEG spacer offers significant advantages, including enhanced solubility and stability of the resulting conjugate, improved pharmacokinetic properties, and reduced immunogenicity.[8][9][10]
Data Presentation: Quantitative Analysis
The efficiency of both the protection (amination) and deprotection (cleavage) steps is critical for the overall yield and purity of the final bioconjugate. The following tables summarize key quantitative data related to these processes.
Table 1: Representative Reaction Conditions for Boc Protection and Deprotection of Amino-PEG Linkers [1]
| Parameter | Reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Boc Protection | (Boc)₂O, DIPEA, DCM | Room Temp | 3 | High |
| (Boc)₂O, PEG-400 | Room Temp | 0.5 - 2 | >90 | |
| Boc Deprotection | 20-50% TFA in DCM | 0 to Room Temp | 0.5 - 2 | High |
| 4M HCl in Dioxane | Room Temp | 0.5 - 2 | High | |
| 50% TFA in DCM | Room Temp | 0.4 | >95 |
Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection [1]
| Acidic Reagent | Concentration | Temperature (°C) | Time (min) | Purity of Deprotected Product (%) |
| TFA in DCM | 20% | 25 | 30 | >95 |
| TFA in DCM | 50% | 25 | 5 | >95 |
| HCl in Dioxane | 4M | 25 | 60 | >95 |
| HCl in Dioxane | 4M | 5 | ~80 |
Table 3: Comparison of Boc and Fmoc Protecting Groups [1][]
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl) | Base (e.g., Piperidine) |
| Stability | Stable to bases and nucleophiles | Stable to acids |
| Common Applications | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs | Solid-phase peptide synthesis (Fmoc/tBu strategy) |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible results in the synthesis and application of Boc-protected PEG linkers.
Protocol 1: Boc Protection of an Amino-PEG Linker
This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.
-
Add TEA or DIPEA (1.5-2.0 equivalents) to the solution and stir for 10-15 minutes at room temperature.
-
Add (Boc)₂O (1.1-1.3 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.
-
Characterize the product by NMR and MS to confirm its identity and purity.[1]
Protocol 2: Boc Deprotection of a PEG Linker
This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[4] If the substrate contains acid-sensitive groups, TIS can be added as a scavenger.[4]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS by observing the disappearance of the starting material.[4] The deprotected amine will have a lower Rf value on silica (B1680970) gel TLC.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene (B28343) can help remove residual TFA.[4]
-
The resulting deprotected PEG-linker, often as a TFA salt, can be used directly in subsequent steps or purified further. Purification can be achieved by precipitation in a non-polar solvent like diethyl ether or by ion-exchange chromatography.[4]
Protocol 3: Conjugation of a Boc-PEG-NHS Ester to a Protein
This protocol details the conjugation of a heterobifunctional Boc-PEG-NHS ester to a primary amine on a target protein, followed by deprotection of the Boc group.
Materials:
-
Boc-NH-PEG-NHS ester
-
Protein with accessible primary amines (e.g., lysine (B10760008) residues)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
TFA in DCM (for deprotection)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
Part A: Conjugation
-
Dissolve the Boc-NH-PEG-NHS ester in a minimal amount of anhydrous DMF or DMSO.[11]
-
Dissolve the protein in PBS at a suitable concentration (e.g., 1-10 mg/mL).
-
Add the Boc-NH-PEG-NHS ester solution to the protein solution. The molar ratio of the PEG linker to the protein should be optimized, typically ranging from 5:1 to 20:1.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[11]
-
Purify the Boc-PEG-protein conjugate from excess unreacted PEG linker using a size-exclusion chromatography column.
Part B: Boc Deprotection
-
Lyophilize the purified Boc-PEG-protein conjugate to remove the aqueous buffer.
-
Redissolve the lyophilized powder in a minimal volume of a suitable organic solvent if possible, or perform the deprotection in a TFA/water mixture.
-
Add the TFA deprotection solution (e.g., 95% TFA, 2.5% water, 2.5% TIS) to the conjugate.
-
Incubate for 1-2 hours at room temperature.
-
Remove the TFA by rotary evaporation or by precipitation of the protein-PEG conjugate with cold diethyl ether.
-
Wash the precipitate with cold diethyl ether to remove residual TFA and scavengers.
-
Redissolve the deprotected protein-PEG conjugate in a suitable buffer for subsequent applications.
Mandatory Visualizations
Experimental Workflow: Synthesis of a PROTAC using a Boc-Protected PEG Linker
Caption: Workflow for PROTAC synthesis using a Boc-protected PEG linker.
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated degradation of a target protein.
Conclusion
Boc-protected PEG linkers are versatile and powerful tools in modern drug development and bioconjugation. Their well-defined chemical properties allow for the controlled and sequential assembly of complex biomolecules, while the integrated PEG spacer imparts beneficial physicochemical and pharmacokinetic properties. A thorough understanding of the reaction conditions for Boc protection and deprotection, as well as access to robust experimental protocols, is essential for leveraging the full potential of these linkers in the design and synthesis of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biosynth.com [biosynth.com]
- 8. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 9. nbinno.com [nbinno.com]
- 10. chempep.com [chempep.com]
- 11. benchchem.com [benchchem.com]
Navigating the Properties of Boc-PEG4-C2-NHS Ester: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of Boc-PEG4-C2-NHS ester, a heterobifunctional crosslinker integral to the development of advanced bioconjugates, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding the physicochemical properties of this reagent is paramount for optimizing conjugation reactions, ensuring reproducibility, and maintaining the integrity of resulting biomolecules.
Solubility Profile
The solubility of this compound is a critical parameter for its effective use in bioconjugation, which predominantly occurs in aqueous environments. While the N-hydroxysuccinimide (NHS) ester moiety decreases water solubility, the polyethylene (B3416737) glycol (PEG) linker enhances hydrophilicity.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Remarks |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Ultrasonic agitation may be required to achieve complete dissolution. |
| Dimethylformamide (DMF) | Soluble | A common solvent for dissolving NHS esters before addition to aqueous reaction mixtures. |
| Dichloromethane (DCM) | Soluble | Suitable for initial weighing and handling of the compound. |
| Aqueous Buffers (e.g., PBS) | Limited | Direct dissolution in aqueous buffers is generally low. It is recommended to first dissolve the ester in a water-miscible organic solvent like DMSO or DMF and then add it to the reaction buffer. |
Stability and Hydrolysis
The stability of this compound is primarily dictated by the susceptibility of the NHS ester group to hydrolysis, a competing reaction to the desired amidation with primary amines. This hydrolysis is highly dependent on pH and temperature.
The NHS ester reacts with primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. However, in the presence of water, the ester group can be hydrolyzed, regenerating the carboxylic acid and rendering the reagent inactive for conjugation.
dot graph { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
Boc_PEG_NHS [label="this compound", fillcolor="#F1F3F4"]; Amine [label="Primary Amine (R-NH2)", fillcolor="#F1F3F4"]; Amide_Bond [label="Stable Amide Bond\n(Boc-PEG4-C2-NH-R)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NHS [label="N-hydroxysuccinimide", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Water [label="Water (H2O)", fillcolor="#F1F3F4"]; Hydrolyzed_Product [label="Inactive Carboxylic Acid\n(Boc-PEG4-C2-COOH)", fillcolor="#FBBC05", fontcolor="#202124"];
Boc_PEG_NHS -> Amide_Bond [label="Aminolysis (Desired Reaction)"]; Boc_PEG_NHS -> Hydrolyzed_Product [label="Hydrolysis (Competing Reaction)"]; Amine -> Amide_Bond; Water -> Hydrolyzed_Product; Amide_Bond -> NHS [style=invis]; } caption { label = "Reaction Pathways of this compound"; fontsize = 10; }
Table 2: General Hydrolysis Half-life of NHS Esters in Aqueous Solution
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Note: This data is for general NHS esters and should be considered as an approximation for the behavior of this compound.
Due to the inherent instability in aqueous solutions, it is crucial to prepare stock solutions of the NHS ester immediately before use and to work efficiently.
Recommended Storage Conditions
Proper storage is essential to maintain the reactivity of this compound.
Table 3: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Notes |
| Pure (Solid) | -20°C | Up to 3 years | Store in a desiccated environment to protect from moisture. |
| In Anhydrous Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| In Anhydrous Solvent (e.g., DMSO) | -20°C | Up to 1 month | For shorter-term storage. |
Experimental Protocols
Protocol for Assessing Solubility
This protocol outlines a general procedure for determining the solubility of this compound in a given solvent.
Methodology:
-
Preparation: Accurately weigh a small amount (e.g., 1-5 mg) of this compound into a clear vial.
-
Solvent Addition: Add a measured aliquot of the test solvent (e.g., 100 µL of DMSO) to the vial.
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the solid does not dissolve, use an ultrasonic bath for 5-10 minutes.
-
Observation: Visually inspect the solution against a dark background to ensure no particulate matter is present.
-
Titration:
-
If the compound has completely dissolved, add a further known weight of the ester and repeat steps 3 and 4 until saturation is reached (i.e., solid material remains after thorough mixing).
-
If the compound has not dissolved, add a known volume of solvent incrementally, repeating steps 3 and 4 until a clear solution is obtained.
-
-
Calculation: Calculate the solubility based on the total amount of compound dissolved in the final volume of the solvent.
Protocol for Evaluating Stability (Hydrolysis Rate)
This protocol provides a method for quantifying the stability of this compound in an aqueous buffer by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO.
-
Reaction Initiation: Dilute the stock solution into the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of approximately 1 mg/mL. The final concentration of DMSO should be kept low (e.g., <5%) to minimize its effect on the reaction.
-
Incubation: Maintain the reaction mixture at a constant temperature (e.g., 25°C).
-
Time-course Sampling: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.
-
Sample Analysis by HPLC:
-
Immediately analyze the aliquot by reverse-phase HPLC.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid is typically used.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the amide bond and 260 nm for the NHS leaving group).
-
-
Data Analysis:
-
Identify the peak corresponding to the intact this compound.
-
Measure the peak area at each time point.
-
Plot the natural logarithm of the peak area against time. The slope of the resulting line will be the negative of the first-order rate constant (k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
Conclusion
A thorough understanding of the solubility and stability of this compound is fundamental for its successful application in bioconjugation. This guide provides essential data and protocols to assist researchers in the effective handling and utilization of this important crosslinking reagent. By carefully considering the factors of solvent choice, pH, temperature, and storage conditions, scientists can optimize their experimental outcomes and ensure the generation of high-quality, well-defined bioconjugates.
A Technical Guide to Boc-PEG4-C2-NHS Ester: A Key Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Boc-PEG4-C2-NHS ester, a bifunctional crosslinker integral to the advancement of targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, suppliers, and its application in bioconjugation, complete with experimental protocols and a visualization of its mechanism of action.
Core Compound Specifications
This compound is a polyethylene (B3416737) glycol (PEG)-based linker featuring a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. This heterobifunctional architecture allows for the sequential conjugation of two different molecules. The PEG4 spacer enhances solubility and provides optimal spatial orientation for the linked moieties.
| Property | Value | Reference |
| CAS Number | 1835759-75-5 | [1] |
| Molecular Formula | C₂₀H₃₃NO₁₀ | [1] |
| Molecular Weight | 447.48 g/mol | [1] |
| Appearance | To be determined | [1] |
| Purity | >98% | [1] |
| Storage Conditions | -20°C for long-term storage | [2] |
Suppliers
A variety of chemical suppliers offer this compound for research and development purposes. The following table provides a non-exhaustive list of vendors.
| Supplier | Website |
| MedKoo Biosciences | --INVALID-LINK-- |
| MedChemExpress | --INVALID-LINK-- |
| MolCore | --INVALID-LINK-- |
| AmBeed | --INVALID-LINK-- |
| New Sun Bio | --INVALID-LINK-- |
Application in PROTAC Synthesis
This compound is a critical component in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][] The linker's role is to connect the target protein ligand and the E3 ligase ligand at an optimal distance to facilitate the formation of a stable ternary complex.
General Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound typically involves a multi-step process. The NHS ester end of the linker reacts with a primary or secondary amine on one of the ligands, while the Boc-protected amine can be deprotected to reveal a reactive amine for conjugation with the second ligand.
Caption: General workflow for PROTAC synthesis using this compound.
Detailed Experimental Protocol: PROTAC Synthesis
This protocol provides a general methodology for the synthesis of a PROTAC using this compound. The specific reaction conditions, such as solvent, temperature, and reaction time, may require optimization based on the specific properties of the ligands.
Materials:
-
This compound
-
Ligand 1 (containing a primary or secondary amine)
-
Ligand 2 (containing a carboxylic acid)
-
N,N'-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Dichloromethane (DCM)
-
Reverse-phase HPLC for purification
Procedure:
-
Conjugation of Ligand 1:
-
Dissolve Ligand 1 (1 eq.) and this compound (1.1 eq.) in anhydrous DMF.
-
Add DIPEA (3 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by column chromatography.
-
-
Boc Deprotection:
-
Dissolve the purified Boc-protected intermediate in a solution of 20-50% TFA in DCM.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure. The crude amine-linker-ligand 1 conjugate is often used in the next step without further purification.
-
-
Conjugation of Ligand 2:
-
Dissolve Ligand 2 (1 eq.), HATU (1.1 eq.), and DIPEA (3 eq.) in anhydrous DMF.
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid of Ligand 2.
-
Add a solution of the deprotected amine-linker-ligand 1 conjugate (1 eq.) in DMF to the activated Ligand 2 mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
-
Mechanism of Action: PROTAC-Mediated Protein Degradation
Once synthesized, the PROTAC molecule can be introduced to a cellular system to induce the degradation of the target protein. The following diagram illustrates the catalytic mechanism of a PROTAC.
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
This process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex.[] This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitin (B1169507) chain acts as a signal for the proteasome, which then recognizes and degrades the tagged target protein into smaller peptides.[] The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.
Conclusion
This compound is a versatile and valuable tool for researchers in the field of targeted protein degradation. Its well-defined structure, commercial availability, and straightforward reactivity make it an ideal linker for the synthesis of PROTACs and other bioconjugates. The ability to rationally design and synthesize molecules that can hijack the cell's natural protein disposal machinery opens up new avenues for therapeutic intervention against a wide range of diseases. This technical guide provides a foundational understanding for the effective utilization of this compound in these cutting-edge research and development endeavors.
References
Methodological & Application
Application Notes and Protocols for Protein Labeling with Boc-PEG4-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Boc-PEG4-C2-NHS ester for the covalent modification of proteins. This bifunctional linker is a valuable tool in bioconjugation, enabling the attachment of various molecules to proteins for applications in therapeutics, diagnostics, and fundamental research. The protocols outlined below cover the essential steps from reagent preparation to the characterization of the final conjugate.
Introduction
This compound is a heterobifunctional crosslinker designed for the modification of primary amines in proteins and other biomolecules.[1][2] It features three key components:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that forms stable amide bonds with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptides.[1][3][4]
-
Polyethylene Glycol (PEG) Spacer (PEG4): A short, hydrophilic chain of four ethylene (B1197577) glycol units that enhances the solubility and stability of the conjugate.[5][][7]
-
Boc-Protected Amine: A tert-butyloxycarbonyl (Boc) protected amine group, which remains inert during the initial protein labeling. This protecting group can be removed under acidic conditions to reveal a primary amine for subsequent conjugation to another molecule of interest.[5][7]
This reagent is particularly useful for creating well-defined protein conjugates, such as antibody-drug conjugates (ADCs) or for attaching imaging agents and other functional moieties in a controlled, stepwise manner.[5][8]
Principle of Reaction
The labeling process occurs in two main stages. The first is the reaction of the NHS ester with primary amines on the protein surface. This reaction is highly dependent on pH, with optimal conditions typically between pH 7.2 and 8.5.[2][3][] Under these slightly alkaline conditions, the primary amines are deprotonated and act as strong nucleophiles, attacking the carbonyl carbon of the NHS ester to form a stable amide bond and release NHS as a byproduct.[1][3][] The Boc-protected amine at the other end of the linker does not participate in this initial reaction.
Materials and Equipment
Reagents:
-
This compound
-
Protein of interest
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), Borate buffer, or Bicarbonate buffer (amine-free, pH 7.2-8.5)
-
Quenching Buffer: 1 M Tris-HCl or Glycine (B1666218), pH 7.4-8.0
-
Purification/Desalting columns (e.g., size-exclusion chromatography columns)
-
Reagents for protein concentration and purity analysis (e.g., Bradford or BCA assay reagents, SDS-PAGE reagents)
Equipment:
-
Reaction tubes (e.g., microcentrifuge tubes)
-
Pipettes
-
Vortex mixer
-
Incubator or temperature-controlled shaker
-
Spectrophotometer or plate reader
-
Chromatography system (for purification)
-
Mass spectrometer (for characterization)
Experimental Protocols
Reagent Preparation
-
Protein Solution: Prepare the protein solution in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0).[10] The recommended protein concentration is typically between 1-10 mg/mL.[11][12] If the protein is in a buffer containing primary amines like Tris, it must be exchanged into a suitable reaction buffer via dialysis or desalting column.[3][10]
-
This compound Stock Solution: The NHS ester is moisture-sensitive and should be handled accordingly.[10]
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.[10]
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[10] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[10]
-
Protein Labeling Reaction
The optimal molar ratio of NHS ester to protein will depend on the protein's characteristics and the desired degree of labeling. It is recommended to perform initial small-scale experiments with varying molar ratios (e.g., 5:1, 10:1, 20:1 of linker:protein) to determine the optimal conditions.
-
Reaction Setup: While gently stirring or vortexing the protein solution, add the calculated volume of the this compound stock solution. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should not exceed 10%.[10]
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.[10] Incubation times can be extended up to 4 hours at room temperature.[3][12]
-
Quenching (Optional): To stop the reaction, a quenching buffer such as Tris or glycine can be added to a final concentration of 50-100 mM. This will react with any remaining NHS ester. Incubate for an additional 10-15 minutes at room temperature.
Purification of the Labeled Protein
After the reaction, it is crucial to remove unreacted this compound and reaction byproducts.
-
Size-Exclusion Chromatography (SEC): This is one of the most effective methods for separating the larger PEGylated protein from smaller molecules.[][14][15]
-
Dialysis/Ultrafiltration: These methods are also effective for removing low molecular weight byproducts.[14][15]
-
Ion-Exchange Chromatography (IEX): The attachment of the PEG linker can alter the surface charge of the protein, which can be exploited for purification using IEX.[][16]
Characterization of the Conjugate
Several analytical techniques can be used to confirm successful labeling and determine the degree of labeling (DOL).
-
SDS-PAGE: A noticeable shift in the molecular weight of the labeled protein compared to the unlabeled protein can be observed.
-
Mass Spectrometry (MS): Provides an accurate measurement of the molecular weight of the conjugate, allowing for the determination of the number of linkers attached per protein molecule.[17]
-
HPLC: Techniques like reversed-phase HPLC (RP-HPLC) or size-exclusion HPLC (SEC-HPLC) can be used to assess purity and confirm conjugation.[17]
Quantitative Data Summary
The following tables summarize key quantitative parameters for the protein labeling protocol.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[11] |
| Reaction Buffer | PBS, Borate, Bicarbonate | Must be free of primary amines.[10] |
| Reaction pH | 7.2 - 8.5 | Optimal for reactivity of primary amines.[3][11] |
| NHS Ester:Protein Molar Ratio | 5:1 to 20:1 | Needs to be optimized for each specific protein.[10] |
| Reaction Temperature | 4°C - Room Temperature | Lower temperatures can be used for sensitive proteins.[18] |
| Incubation Time | 30 minutes - 4 hours | Longer times may be needed at lower pH or temperature.[3][10] |
Table 2: Purification and Characterization Methods
| Method | Purpose | Key Considerations |
| Size-Exclusion Chromatography (SEC) | Removal of unreacted linker and byproducts | Very effective for separating molecules based on size.[][14] |
| Ion-Exchange Chromatography (IEX) | Purification based on charge differences | PEGylation can shield protein surface charges.[] |
| Dialysis/Ultrafiltration | Removal of small molecules | Good for buffer exchange and removing small impurities.[14] |
| SDS-PAGE | Qualitative assessment of labeling | Observe molecular weight shift. |
| Mass Spectrometry (MS) | Determine Degree of Labeling (DOL) | Provides precise mass of the conjugate.[17] |
| HPLC (SEC/RP) | Purity assessment and quantification | Can separate different labeled species.[17] |
Visualizations
Chemical Reaction Pathway
Caption: Reaction of a protein's primary amine with this compound.
Experimental Workflow
Caption: Workflow for protein labeling with this compound.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Buffer contains primary amines.- NHS ester hydrolyzed.- Incorrect pH.- Insufficient molar excess of linker. | - Exchange protein into an amine-free buffer.- Prepare fresh NHS ester solution immediately before use.- Ensure reaction pH is between 7.2-8.5.- Increase the molar ratio of NHS ester to protein. |
| Protein Precipitation | - High concentration of organic solvent.- Protein instability at reaction pH. | - Keep the volume of DMSO/DMF below 10% of the total reaction volume.- Perform the reaction at a lower temperature (4°C).- Test a range of pH values to find the optimal for protein stability. |
| High Degree of Labeling / Loss of Function | - Molar excess of linker is too high. | - Reduce the molar ratio of NHS ester to protein.- Shorten the reaction time. |
These protocols and notes are intended as a guide. Optimization may be necessary for specific proteins and applications.
References
- 1. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. t-Boc-Aminooxy-PEG-NHS ester | AxisPharm [axispharm.com]
- 7. t-Boc-N-amido-PEG3-NHS ester - Creative Biolabs [creative-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. glenresearch.com [glenresearch.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neb.com [neb.com]
Application Notes and Protocols for the Use of Boc-PEG4-C2-NHS Ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology and the Role of PEG Linkers
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1] These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to the POI, and the other recruits an E3 ubiquitin ligase.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[2]
The linker is a critical component of a PROTAC, significantly influencing its efficacy, solubility, and cell permeability.[3] Polyethylene glycol (PEG) linkers have gained prominence in PROTAC design due to their ability to enhance the aqueous solubility and bioavailability of these often large and hydrophobic molecules.[4][5] The flexibility and defined length of PEG chains, such as in Boc-PEG4-C2-NHS ester, allow for precise control over the distance and orientation between the POI and the E3 ligase, which is crucial for optimal ternary complex formation and subsequent protein degradation.[6][7]
This compound is a versatile, bifunctional linker designed for the modular synthesis of PROTACs. It features:
-
A tert-butyloxycarbonyl (Boc)-protected amine , which can be deprotected under acidic conditions to reveal a reactive primary amine.[8][9]
-
An N-hydroxysuccinimide (NHS) ester , which is a highly reactive group that readily forms a stable amide bond with primary amines on a target molecule.[10]
-
A hydrophilic tetraethylene glycol (PEG4) spacer to improve the physicochemical properties of the resulting PROTAC.[4][5]
-
A two-carbon (C2) alkyl chain that provides additional spacing.
This application note provides detailed protocols for the synthesis of a PROTAC using this compound, along with representative quantitative data and visualizations to guide researchers in the successful development of novel protein degraders.
Data Presentation
The incorporation and length of the PEG linker can significantly impact the physicochemical properties and biological activity of a PROTAC. The following tables summarize representative data for PROTACs, illustrating the effects of PEGylation.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of a Representative BRD4-Targeting PROTAC
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |
Data is illustrative and compiled from various sources in the literature.[11] cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Influence of PEG Linker Length on Degradation Efficiency of a Representative PROTAC
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |
| PROTAC A | PEG2 | 150 | 75 |
| PROTAC B | PEG4 | 25 | >95 |
| PROTAC C | PEG8 | 100 | 80 |
Data is illustrative and compiled from various sources in the literature.[11] DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are cell-line dependent.
Experimental Protocols
This section provides a representative two-step protocol for the synthesis of a PROTAC using this compound. This protocol involves the initial coupling of the linker to an amine-containing E3 ligase ligand, followed by Boc deprotection and subsequent coupling to a carboxylic acid-functionalized POI ligand.
Protocol 1: Coupling of this compound to an Amine-Functionalized E3 Ligase Ligand
This protocol describes the formation of an amide bond between the NHS ester of the linker and a primary amine on the E3 ligase ligand (e.g., pomalidomide).
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., 4-aminomethyl-pomalidomide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.
-
Add the solution of this compound to the stirred solution of the E3 ligase ligand.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the Boc-protected E3 ligase-linker intermediate.
Expected Yield: 70-90%
Protocol 2: Boc Deprotection of the E3 Ligase-Linker Intermediate
This protocol describes the removal of the Boc protecting group to expose the terminal primary amine of the linker.
Materials:
-
Boc-protected E3 ligase-linker intermediate
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected E3 ligase-linker intermediate (1.0 equivalent) in anhydrous DCM (at a concentration of approximately 0.1 M) in a round-bottom flask.[8]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (10-20 equivalents, often as a 20-50% solution in DCM) to the stirred solution.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.[8]
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting amine-TFA salt is often used directly in the next step without further purification.
Expected Yield: >95%
Protocol 3: Coupling of the Deprotected E3 Ligase-Linker to a Carboxylic Acid-Functionalized POI Ligand
This protocol describes the final amide bond formation between the deprotected linker-E3 ligase conjugate and a carboxylic acid-functionalized POI ligand (e.g., a derivative of JQ1).
Materials:
-
Amine-TFA salt of the E3 ligase-linker intermediate
-
Carboxylic acid-functionalized POI ligand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon atmosphere setup
Procedure:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) and HATU (1.2 equivalents) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Add DIPEA (3.0 equivalents) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Dissolve the amine-TFA salt of the E3 ligase-linker intermediate (1.1 equivalents) in a minimal amount of anhydrous DMF and add it to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous NaHCO3, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).[10]
Expected Yield: 40-60%
Purification and Characterization
-
Purification: The final PROTAC is typically purified by preparative RP-HPLC using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[10]
-
Characterization: The structure and purity of the final PROTAC should be confirmed by:
-
¹H and ¹³C NMR: To confirm the chemical structure. The characteristic peaks of the PEG linker will be observed in the ¹H NMR spectrum, typically in the range of 3.5-3.7 ppm.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass of the synthesized PROTAC.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Boc-NH-PEG4-CH2CH2COOH | CAS#:756525-91-4 | Chemsrc [chemsrc.com]
- 11. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antibody-Drug Conjugation with Boc-PEG4-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that combine the high specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic drugs. The linker molecule, which connects the antibody to the drug, is a critical component that influences the ADC's stability, pharmacokinetics, and the mechanism of drug release. This document provides a comprehensive, step-by-step guide for the synthesis of an ADC using the heterobifunctional linker, Boc-PEG4-C2-NHS ester.
This linker features an N-hydroxysuccinimide (NHS) ester group for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the antibody. The other end of the linker contains a tert-butyloxycarbonyl (Boc) protected amine. This Boc group allows for a sequential conjugation strategy, where the linker is first attached to the antibody, followed by the deprotection of the Boc group to reveal a primary amine, which is then used for the conjugation of a cytotoxic payload. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and stability of the resulting ADC.
Principle of the Method
The synthesis of an ADC using this compound is a multi-step process that involves:
-
Antibody Preparation: Preparing the antibody in a suitable buffer that is free of primary amines.
-
Antibody-Linker Conjugation: Reaction of the antibody with the NHS ester of the linker to form a stable amide bond.
-
Purification of Antibody-Linker Conjugate: Removal of excess linker and reaction byproducts.
-
Boc Deprotection: Removal of the Boc protecting group from the antibody-linker conjugate to expose a reactive amine group.
-
Drug Conjugation: Attachment of the cytotoxic drug to the deprotected amine on the antibody-linker conjugate.
-
Final Purification and Characterization: Purification of the final ADC and characterization to determine parameters such as drug-to-antibody ratio (DAR), purity, and aggregation.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Purpose |
| Monoclonal Antibody (mAb) | In-house/Commercial | Targeting moiety |
| This compound | Commercial Vendor | Heterobifunctional linker |
| Cytotoxic Drug (with reactive group for amine conjugation) | In-house/Commercial | Therapeutic payload |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | Solvent for linker and drug |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Antibody buffer |
| Borate (B1201080) Buffer, pH 8.5 | In-house preparation | Conjugation buffer |
| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | Boc deprotection reagent |
| Dichloromethane (B109758) (DCM) | Sigma-Aldrich | Solvent for Boc deprotection |
| 1 M Tris-HCl, pH 8.0 | In-house preparation | Quenching reagent |
| Desalting Columns (e.g., Zeba™ Spin Desalting Columns) | Thermo Fisher Scientific | Buffer exchange and purification |
| Amicon® Ultra Centrifugal Filter Units | MilliporeSigma | Concentration and buffer exchange |
| Hydrophobic Interaction Chromatography (HIC) Column | TOSOH Bioscience | DAR determination |
| Size Exclusion Chromatography (SEC) Column | Agilent Technologies | Purity and aggregation analysis |
| LC-MS System | Waters/Sciex | Mass confirmation and DAR analysis |
| UV-Vis Spectrophotometer | Beckman Coulter | Protein concentration measurement |
Experimental Protocols
Protocol 1: Antibody Preparation
-
Buffer Exchange: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer such as PBS, pH 7.4. This can be achieved using desalting columns or dialysis.
-
Concentration Adjustment: Adjust the antibody concentration to a working range of 2-10 mg/mL in PBS, pH 7.4.
-
Purity Check: Assess the purity and integrity of the antibody using SDS-PAGE and SEC-HPLC.
Protocol 2: Antibody-Linker Conjugation
-
Linker Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Reaction Setup:
-
Adjust the pH of the antibody solution to 8.0-8.5 using a borate buffer to facilitate the reaction with the NHS ester.
-
Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody. The volume of DMSO should not exceed 10% of the total reaction volume.
-
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
Protocol 3: Purification of Antibody-Linker Conjugate
-
Removal of Excess Linker: Purify the antibody-linker conjugate from unreacted linker and byproducts using desalting columns or tangential flow filtration (TFF).
-
Buffer Exchange: Exchange the buffer of the purified conjugate to a buffer suitable for the subsequent deprotection step (e.g., a buffer compatible with organic solvents if required).
-
Characterization (Optional): The degree of linker incorporation can be assessed at this stage using techniques like MALDI-TOF mass spectrometry.
Protocol 4: Boc Deprotection
Caution: Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with appropriate personal protective equipment in a chemical fume hood.
-
Lyophilization (Optional): For reactions in organic solvents, the purified antibody-linker conjugate can be lyophilized to remove aqueous buffer.
-
Deprotection Reaction:
-
Dissolve the antibody-linker conjugate in a suitable solvent. For acid-labile antibodies, aqueous acidic conditions may be used. For more robust antibodies, a solution of TFA in an organic solvent like dichloromethane (DCM) can be used. A common deprotection solution is 95% TFA in water or a 1:1 mixture of TFA and DCM.
-
Incubate the reaction for 30-60 minutes at room temperature. The reaction progress should be monitored to avoid antibody degradation.
-
-
TFA Removal: Remove the TFA and solvent by evaporation under a stream of nitrogen or by lyophilization.
-
Purification: Immediately purify the deprotected antibody-linker conjugate by desalting columns or TFF to remove residual TFA and exchange the buffer to a conjugation-compatible buffer (e.g., PBS, pH 7.4-8.0).
Protocol 5: Drug Conjugation
-
Drug Preparation: Prepare a stock solution of the activated cytotoxic drug (e.g., with an NHS ester or other amine-reactive group) in anhydrous DMSO.
-
Conjugation Reaction:
-
Add a 3- to 10-fold molar excess of the activated drug solution to the deprotected antibody-linker conjugate solution. The optimal molar ratio will depend on the drug and the desired DAR.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl or another amine-containing buffer to react with any remaining activated drug.
Protocol 6: Final Purification and Characterization of ADC
-
Purification: Purify the final ADC from unreacted drug, quenched drug, and any aggregates using methods such as TFF, SEC, or HIC.
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This is a critical quality attribute and can be measured by HIC-HPLC, RP-HPLC, or mass spectrometry.
-
Purity and Aggregation: Assess the purity and the presence of aggregates in the final ADC product using SEC-HPLC.
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line.
-
Data Presentation
The following tables provide a template for summarizing the quantitative data obtained during the ADC synthesis and characterization process.
Table 1: Summary of Conjugation and Purification Parameters
| Parameter | Value |
| Antibody Concentration (mg/mL) | |
| Linker:Antibody Molar Ratio | |
| Drug:Antibody Molar Ratio | |
| Antibody-Linker Conjugate Yield (%) | |
| Final ADC Yield (%) |
Table 2: Characterization of the Final Antibody-Drug Conjugate
| Analytical Method | Result |
| Average Drug-to-Antibody Ratio (DAR) | |
| Purity by SEC-HPLC (%) | |
| Monomer Content by SEC-HPLC (%) | |
| Aggregate Content by SEC-HPLC (%) | |
| In Vitro IC50 (nM) |
Visualizations
Experimental Workflow
Caption: Experimental workflow for ADC synthesis.
Chemical Reaction Pathway
Caption: Chemical reaction pathway for ADC synthesis.
Conclusion
The protocol described provides a detailed framework for the synthesis and characterization of an antibody-drug conjugate using the this compound linker. The sequential conjugation approach allows for a controlled process, though optimization of reaction conditions, such as molar ratios and incubation times, is essential for achieving the desired drug-to-antibody ratio and maintaining the integrity of the antibody. The analytical methods outlined are crucial for ensuring the quality, consistency, and efficacy of the final ADC product. This guide serves as a valuable resource for researchers and professionals in the field of targeted cancer therapy development.
Application Notes and Protocols: Boc-PEG4-C2-NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-PEG4-C2-NHS ester is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation, particularly in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] This reagent features three key components: a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester.
The NHS ester enables covalent linkage to primary amines on biomolecules, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins, forming a stable amide bond.[3][][5] The PEG4 spacer enhances solubility, reduces aggregation, and minimizes steric hindrance.[6][] The Boc protecting group provides an orthogonal handle for subsequent chemical modifications after the initial conjugation, allowing for multi-step synthesis of complex bioconjugates.[6]
Chemical Properties and Reaction Mechanism
This compound reacts with primary amines in a nucleophilic acyl substitution reaction. The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.[3][] This reaction is highly selective for primary amines at a physiological to slightly alkaline pH.[8]
Key Reaction Parameters
The efficiency of the bioconjugation reaction with this compound is influenced by several critical parameters, which are summarized in the table below.
| Parameter | Recommended Conditions | Notes |
| pH | 7.2 - 8.5[][8] | The optimal pH for the reaction is between 8.3 and 8.5.[9] At lower pH, the amine is protonated and less nucleophilic, slowing the reaction. At higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[8][9] |
| Buffer | Phosphate, Borate, or Bicarbonate buffers | Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the NHS ester.[8][9][10] |
| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can be performed at room temperature for 30-60 minutes or on ice for 2 hours.[10] Lower temperatures can help to minimize hydrolysis of the NHS ester.[8] |
| Solvent | DMSO or DMF | This compound is often dissolved in an anhydrous water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer.[3][6][9] The final concentration of the organic solvent in the reaction mixture should typically not exceed 10%.[10] |
| Molar Excess | 5- to 20-fold molar excess of NHS ester over the biomolecule | The optimal molar ratio depends on the number of available amines on the biomolecule and the desired degree of labeling. A 20-fold molar excess is a common starting point for protein labeling.[10] For monolabeling, an 8-fold excess is often a good empirical starting point.[9] |
| Reaction Time | 30 minutes to 2 hours at room temperature, or overnight at 4°C[][6] | The reaction time should be optimized based on the reactivity of the biomolecule and the desired level of conjugation. |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling
This protocol provides a general workflow for the conjugation of this compound to a protein.
-
Buffer Preparation : Prepare a suitable reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 or 0.1 M sodium bicarbonate, pH 8.3). Ensure the buffer is free of any primary amine-containing substances.[8][9]
-
Protein Preparation : Dissolve the protein to be labeled in the reaction buffer to a final concentration of 1-10 mg/mL.[10] If the protein solution contains any interfering substances, perform a buffer exchange using dialysis or a desalting column.[10]
-
NHS Ester Solution Preparation : Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[10] The NHS ester is moisture-sensitive, so do not prepare stock solutions for long-term storage.[10]
-
Reaction Initiation : Add the calculated amount of the this compound stock solution to the protein solution with gentle mixing. A common starting point is a 20-fold molar excess of the NHS ester.[10]
-
Incubation : Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours.[10]
-
Reaction Quenching (Optional) : To stop the reaction, a small amount of an amine-containing buffer such as Tris-HCl can be added to a final concentration of 20-50 mM.
-
Purification : Remove excess, unreacted this compound and the NHS byproduct from the conjugated protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.[3][10]
Protocol 2: Two-Step Conjugation Utilizing the Boc Protecting Group
This protocol outlines a general strategy for a two-step conjugation, first reacting the NHS ester with a biomolecule, followed by deprotection of the Boc group to reveal a primary amine for subsequent modification.
Step 1: Initial Bioconjugation
-
Follow steps 1-7 of Protocol 1 to conjugate the this compound to the first biomolecule.
Step 2: Boc Deprotection
-
After purification, treat the Boc-protected conjugate with a deprotection solution, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM), to remove the Boc group and expose the terminal amine.[6] The specific conditions and reaction time for deprotection should be optimized for the particular conjugate.
-
Remove the deprotection reagent and byproducts, often by evaporation or precipitation followed by purification.
Step 3: Secondary Conjugation
-
The newly exposed primary amine on the PEG linker can now be used for a second conjugation reaction, for example, with another NHS ester-functionalized molecule or other amine-reactive chemistry.
Visualizations
Caption: Reaction mechanism of this compound with a primary amine.
Caption: General experimental workflow for bioconjugation with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glenresearch.com [glenresearch.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. lumiprobe.com [lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
Application Notes and Protocols for Targeted Protein Degradation Using Boc-PEG4-C2-NHS Ester Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction to Targeted Protein Degradation (TPD)
Targeted Protein Degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery to eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that block a protein's function, TPD removes the entire protein, offering potential advantages in efficacy, selectivity, and the ability to target proteins previously considered "undruggable".[2][3][]
The most prominent TPD modality is the Proteolysis-Targeting Chimera (PROTAC).[5] PROTACs are heterobifunctional molecules comprising three key components: a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[6][7] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[8][9][10]
The linker is a critical component that influences a PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[6][11] Polyethylene (B3416737) glycol (PEG) linkers are frequently used to improve the solubility and drug-like properties of PROTACs.[6][12][]
The Boc-PEG4-C2-NHS ester is a versatile, PEG-based linker designed for PROTAC synthesis.[14] It features:
-
Boc (tert-butyloxycarbonyl) group: A protecting group for an amine, which can be removed under acidic conditions to allow for subsequent conjugation.[15][16]
-
PEG4 (four polyethylene glycol units): A hydrophilic chain that enhances solubility and provides optimal length and flexibility.[6][11]
-
C2 (ethyl chain): An alkyl spacer.
-
NHS ester (N-Hydroxysuccinimide ester): A reactive group that readily forms stable amide bonds with primary amines on a POI or E3 ligase ligand.[17]
Mechanism of Action
The PROTAC acts as a molecular matchmaker within the cell's ubiquitin-proteasome system (UPS).[1] The process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[2][5]
The key steps are:
-
Cellular Entry: The PROTAC crosses the cell membrane to reach its intracellular targets.
-
Ternary Complex Formation: The PROTAC simultaneously binds to the Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[5][18]
-
Ubiquitination: The E3 ligase, now in close proximity to the POI, facilitates the transfer of ubiquitin (a small regulatory protein) from an E2-conjugating enzyme to lysine (B10760008) residues on the POI's surface.[1][9]
-
Proteasomal Recognition: The poly-ubiquitinated POI is recognized by the 26S proteasome.[10]
-
Degradation and Recycling: The proteasome unfolds and degrades the POI into small peptides. The PROTAC and ubiquitin are released and can participate in further degradation cycles.[8][18]
Experimental Workflow and Applications
The development of a novel PROTAC using a this compound linker involves a multi-step process from synthesis to biological evaluation.
Experimental Protocols
Protocol 1: Two-Step PROTAC Synthesis
This protocol describes the synthesis of a PROTAC by first reacting the This compound with a ligand containing a primary amine (e.g., POI-NH2) followed by deprotection and coupling to a ligand with a carboxylic acid (e.g., E3-COOH).
Materials:
-
POI ligand with a primary amine (POI-NH2)
-
E3 ligase ligand with a carboxylic acid (E3-COOH)
-
This compound
-
Solvents: Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM)
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection Reagent: Trifluoroacetic acid (TFA)
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Purification: Reverse-phase HPLC, LC-MS
Procedure:
Step A: Coupling of Linker to POI Ligand
-
Dissolve POI-NH2 (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to stir at room temperature for 4-16 hours. Monitor progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting Boc-Linker-POI conjugate by flash chromatography to yield the intermediate.
Step B: Boc Deprotection
-
Dissolve the purified Boc-Linker-POI conjugate from Step A in DCM (e.g., 0.1 M concentration).
-
Add TFA (10-20% v/v) to the solution at 0°C.
-
Stir the reaction at room temperature for 1-2 hours. Monitor deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove TFA and DCM. The resulting amine salt (NH2-Linker-POI) is often used directly in the next step.
Step C: Coupling of E3 Ligase Ligand
-
Dissolve the E3-COOH ligand (1.2 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes to pre-activate the carboxylic acid.
-
Add a solution of the crude NH2-Linker-POI from Step B in anhydrous DMF.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the formation of the final PROTAC by LC-MS.
-
Upon completion, purify the final PROTAC molecule using reverse-phase HPLC.
-
Confirm the identity and purity of the final product by LC-MS and NMR.
Protocol 2: Western Blot for Protein Degradation
This protocol quantifies the reduction in POI levels after treating cells with the synthesized PROTAC.[19][20]
Materials:
-
Relevant cell line expressing the POI
-
Synthesized PROTAC, DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate (ECL)
-
SDS-PAGE gels, PVDF membrane, and electrophoresis/blotting equipment
Procedure:
-
Cell Seeding: Seed cells in 6-well plates and grow to 70-80% confluency.
-
PROTAC Treatment: Treat cells with increasing concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a DMSO vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells with 100-200 µL of ice-cold lysis buffer per well.
-
Protein Quantification: Scrape the cell lysate, transfer to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary anti-POI antibody overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
Incubate with ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Analysis: Strip the membrane and re-probe with the loading control antibody. Quantify the band intensities using software like ImageJ. Normalize the POI band intensity to the loading control.
Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol confirms the PROTAC-dependent interaction between the POI and the recruited E3 ligase.[19][21]
Materials:
-
Cells treated with PROTAC or DMSO as described in Protocol 2.
-
Non-denaturing lysis buffer (e.g., Triton X-100 based).
-
Primary antibody for immunoprecipitation (e.g., anti-E3 ligase or anti-POI).
-
Protein A/G magnetic beads.
-
Primary antibodies for Western blot detection (anti-POI and anti-E3 ligase).
Procedure:
-
Cell Lysis: Lyse cells treated with an effective concentration of PROTAC and DMSO using a non-denaturing lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour.
-
Incubate the pre-cleared lysate with the primary antibody (e.g., anti-E3 ligase) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours.
-
-
Washing: Pellet the beads and wash them 3-5 times with lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins by boiling the beads in Laemmli sample buffer. Analyze the eluate by Western blot (as in Protocol 2), probing for the presence of the POI.
-
Interpretation: The presence of the POI in the sample where the E3 ligase was immunoprecipitated (and vice-versa) confirms the formation of the ternary complex. This interaction should be stronger in the PROTAC-treated sample compared to the DMSO control.
Data Presentation and Analysis
Quantitative analysis is crucial for evaluating PROTAC efficacy. Key metrics include:
-
DC50: The concentration of PROTAC required to degrade 50% of the target protein.
-
Dmax: The maximum percentage of protein degradation achieved.
The data below is for illustrative purposes and represents typical results for a successful PROTAC.
| PROTAC Identifier | Target Protein | E3 Ligase Recruited | Cell Line | Assay Method | DC50 (nM) | Dmax (%) |
| Hypothetical-PROTAC-1 | BRD4 | VHL | HeLa | Western Blot | 8.5 | >95 |
| Hypothetical-PROTAC-2 | BTK | Cereblon | Ramos | Western Blot | 25.0 | >90 |
| Hypothetical-PROTAC-3 | CDK9 | VHL | Jurkat | In-Cell Western | 15.2 | 92 |
| Hypothetical-PROTAC-4 | AR | Cereblon | LNCaP | NanoBRET | 1.2 | >98 |
References
- 1. benchchem.com [benchchem.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Ubiquitin‐Independent Degradation: An Emerging PROTAC Approach? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. precisepeg.com [precisepeg.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
- 16. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
- 17. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. catsci.com [catsci.com]
- 21. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Surface Modification using Boc-PEG4-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Boc-PEG4-C2-NHS ester in cell surface modification techniques. This bifunctional linker enables the covalent attachment of a polyethylene (B3416737) glycol (PEG) spacer to primary amines on the cell surface, with a terminal Boc-protected amine for subsequent conjugation steps. This methodology is pivotal in various fields, including targeted drug delivery, cell-based therapies, and fundamental cell biology research.
Introduction to this compound
This compound is a versatile crosslinker featuring three key components:
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that efficiently forms stable amide bonds with primary amines (e.g., the ε-amino group of lysine (B10760008) residues) on cell surface proteins.[][] This reaction proceeds optimally at a neutral to slightly basic pH (7.2-8.5).[]
-
Tetraethylene Glycol (PEG4) Spacer: A hydrophilic spacer that increases the solubility and biocompatibility of the conjugated molecule.[] The PEG linker can also reduce non-specific protein adsorption and potentially shield the modified cell from immunological recognition.[]
-
tert-Butyloxycarbonyl (Boc) Protecting Group: A stable protecting group on a terminal amine. This group can be removed under mildly acidic conditions to reveal a primary amine, which can then be used for the conjugation of a second molecule of interest, such as a drug, targeting ligand, or imaging agent.[3][4][5]
This trifunctional nature allows for a two-step conjugation strategy, providing precise control over the modification of the cell surface.
Applications in Cell Surface Modification
The unique properties of this compound make it suitable for a range of applications in cell surface engineering:
-
Targeted Drug Delivery: Cells can be modified to display targeting moieties for specific tissues or receptors. Subsequent deprotection of the Boc group allows for the attachment of therapeutic agents.
-
Cell-Based Therapeutics: Enhancing the therapeutic potential of cells by attaching immunomodulatory molecules or improving their homing capabilities.
-
Fundamental Research: Studying cell-cell interactions, receptor trafficking, and other dynamic cellular processes by attaching probes, fluorophores, or biotin (B1667282) to the cell surface. The PEG spacer helps to minimize steric hindrance and maintain the biological activity of both the cell and the attached molecule.[]
-
PROTAC and ADC Development: While primarily used for modifying proteins and antibodies in solution to create Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the underlying chemistry can be adapted for cell surface applications.[6]
Experimental Protocols
The following protocols provide a general framework for the use of this compound in cell surface modification. It is crucial to optimize these protocols for each specific cell type and application.
Protocol 1: Covalent Labeling of Cell Surface Amines
This protocol describes the initial reaction of this compound with primary amines on the surface of live cells.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Cells of interest in suspension
-
Phosphate-Buffered Saline (PBS), pH 7.4 (amine-free)
-
Quenching Buffer: 100 mM glycine (B1666218) or Tris in PBS
-
Cell culture medium
-
Microcentrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation: Harvest cells and wash them twice with ice-cold PBS to remove any residual amine-containing culture medium. Resuspend the cells in ice-cold PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL. Keep cells on ice to minimize metabolic activity.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF. A typical stock concentration is 10 mM. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions; therefore, do not prepare stock solutions for long-term storage.[7]
-
Labeling Reaction: Add the this compound stock solution to the cell suspension. The final concentration of the NHS ester should be empirically determined but can range from 0.1 to 2 mM. The final concentration of the organic solvent should not exceed 1-2% to maintain cell viability.
-
Incubation: Incubate the cells on ice or at 4°C for 30 to 60 minutes with gentle mixing. Incubation on ice helps to reduce the internalization of the labeling reagent.
-
Quenching: To stop the reaction, add Quenching Buffer to a final concentration of 10-20 mM. Incubate for 10-15 minutes on ice. The primary amines in the quenching buffer will react with any unreacted NHS ester.
-
Washing: Wash the cells three times with ice-cold PBS to remove excess reagent and byproducts. Centrifuge at a low speed (e.g., 300 x g) for 5 minutes between washes.
-
Cell Viability Assessment: After the final wash, resuspend the cells in fresh culture medium. Perform a cell viability assay (e.g., trypan blue exclusion or a fluorescence-based assay) to determine the effect of the labeling procedure on cell health.
-
Proceed to Deprotection or Analysis: The Boc-protected, PEGylated cells are now ready for the next step, which could be the deprotection of the Boc group or analysis of the labeling efficiency.
Protocol 2: Boc Deprotection on Live Cells
This protocol describes the removal of the Boc protecting group from the cell surface-conjugated linker under mild acidic conditions that are compatible with maintaining cell viability.
Materials:
-
Boc-protected, PEGylated cells from Protocol 1
-
Deprotection Buffer: Citrate-phosphate buffer or MES buffer, pH 4.5-5.5. The optimal pH should be determined experimentally to ensure efficient deprotection while minimizing cytotoxicity.
-
Neutralization Buffer: PBS, pH 7.4
-
Cell culture medium
Procedure:
-
Cell Preparation: Wash the Boc-protected cells once with the cold Deprotection Buffer.
-
Deprotection Reaction: Resuspend the cells in the cold Deprotection Buffer and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C. The optimal time and temperature should be carefully titrated to maximize deprotection and minimize cell death.
-
Neutralization: Stop the deprotection reaction by adding an excess of cold Neutralization Buffer (PBS).
-
Washing: Wash the cells twice with PBS to remove the acidic buffer and any cleaved Boc groups.
-
Cell Viability Assessment: Perform a cell viability assay to assess the impact of the deprotection step.
-
Confirmation of Deprotection: The presence of free amines on the cell surface can be confirmed by labeling with an amine-reactive fluorescent dye (e.g., a fluorescently labeled NHS ester) and subsequent analysis by flow cytometry.
-
Proceed to Secondary Conjugation: The cells now displaying free amines are ready for the second conjugation step.
Protocol 3: Quantification of Cell Surface Labeling by Flow Cytometry
This protocol allows for the quantitative analysis of the degree of cell surface modification. This can be performed after the initial labeling with a fluorescently tagged this compound or after Boc deprotection and subsequent labeling with a fluorescent NHS ester.
Materials:
-
Labeled and unlabeled (control) cells
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Flow cytometer
Procedure:
-
Sample Preparation: Resuspend both the labeled and unlabeled control cells in Flow Cytometry Staining Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Flow Cytometry Analysis:
-
Use the unlabeled control cells to set the forward and side scatter gates to identify the cell population of interest and to establish the background fluorescence.
-
Acquire data for the labeled cell sample.
-
-
Data Analysis:
-
Determine the percentage of fluorescently labeled cells (a measure of labeling efficiency).
-
Measure the mean fluorescence intensity (MFI) of the labeled cell population. The MFI is proportional to the number of fluorescent molecules per cell and can be used to estimate the density of labeling. For absolute quantification, calibration beads with a known number of fluorophores can be used.[8][9]
-
Data Presentation
The following tables provide a template for summarizing quantitative data from cell surface modification experiments. The values presented are hypothetical and should be replaced with experimental data.
Table 1: Optimization of this compound Labeling Conditions
| This compound Concentration (mM) | Incubation Time (min) | Cell Viability (%) | Labeling Efficiency (% Positive Cells) | Mean Fluorescence Intensity (MFI) |
| 0.1 | 30 | >95% | 65% | 5,000 |
| 0.5 | 30 | 92% | 88% | 15,000 |
| 1.0 | 30 | 85% | 95% | 25,000 |
| 1.0 | 60 | 80% | 98% | 30,000 |
Table 2: Effect of Boc Deprotection on Cell Viability and Amine Availability
| Deprotection Buffer pH | Incubation Time (min) | Cell Viability (%) | MFI after Secondary Labeling |
| 5.5 | 15 | >95% | 18,000 |
| 5.0 | 15 | 90% | 28,000 |
| 4.5 | 15 | 75% | 35,000 |
| 5.0 | 30 | 82% | 32,000 |
Visualizations
The following diagrams illustrate the key workflows and chemical principles described in these application notes.
References
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Quantitative Flow Cytometry: Applications & Benefits - KCAS Bio [kcasbio.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
Application Notes and Protocols for Peptide Conjugation with Boc-PEG4-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. This process involves the covalent attachment of PEG chains, which can improve solubility, increase serum half-life, and reduce immunogenicity.[][2][3] Boc-PEG4-C2-NHS ester is a heterobifunctional linker that facilitates the conjugation of a tetraethylene glycol (PEG4) spacer to primary amines on a peptide via a stable amide bond. The Boc (tert-butyloxycarbonyl) protecting group on the other end of the PEG linker allows for subsequent, orthogonal deprotection and further modification, making it a valuable tool in the synthesis of complex biomolecules and targeted drug delivery systems like Proteolysis Targeting Chimeras (PROTACs).[4][][6]
This document provides detailed protocols for the conjugation of peptides with this compound, including reaction conditions, purification of the resulting conjugate, and methods for characterization.
Reaction Principle
The conjugation chemistry is based on the reaction between the N-hydroxysuccinimide (NHS) ester of the Boc-PEG4-C2 linker and a primary amine group on the peptide.[7][] The NHS ester is a highly reactive group that efficiently forms a stable amide bond with the unprotonated ε-amino group of lysine (B10760008) residues or the N-terminal α-amino group of the peptide.[][] This reaction is typically performed in an aqueous buffer at a slightly basic pH (7.2-8.5) to ensure the primary amine is sufficiently nucleophilic while minimizing hydrolysis of the NHS ester.[][10]
Experimental Protocols
Materials and Reagents
-
Peptide with at least one primary amine (lyophilized)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M Sodium Phosphate (B84403) Buffer or 0.1 M Sodium Bicarbonate buffer, pH 8.0-8.5. Avoid buffers containing primary amines like Tris.[11]
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification System (e.g., HPLC with a suitable column, FPLC with a size exclusion or ion-exchange column)
-
Characterization Instruments (e.g., Mass Spectrometer, HPLC)
Experimental Workflow
Caption: Workflow for peptide conjugation with this compound.
Step-by-Step Conjugation Protocol
-
Peptide Solution Preparation:
-
Dissolve the peptide in the reaction buffer to a final concentration of 1-10 mg/mL.[10]
-
Ensure the pH of the peptide solution is between 8.0 and 8.5. Adjust if necessary with a small amount of 0.1 M NaOH.
-
-
This compound Solution Preparation:
-
Conjugation Reaction:
-
Add a 5 to 20-fold molar excess of the this compound solution to the peptide solution. The optimal molar ratio may need to be determined empirically.
-
Gently mix the reaction mixture.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[12]
-
-
Quenching the Reaction:
-
To stop the reaction and consume any unreacted NHS ester, add a quenching solution to a final concentration of 20-50 mM (e.g., add Tris-HCl or Glycine).
-
Incubate for 15-30 minutes at room temperature.
-
Purification of the Boc-PEG-Peptide Conjugate
The purification method will depend on the properties of the peptide and the conjugate. Common techniques include:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used method for purifying peptides and can effectively separate the PEGylated conjugate from the unreacted peptide and excess linker based on differences in hydrophobicity.[]
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. It is useful for removing the small molecular weight unreacted PEG linker from the larger peptide conjugate.[14]
-
Ion Exchange Chromatography (IEX): IEX can be employed to separate the conjugate from the unreacted peptide based on differences in their net charge, as the PEG chain can shield some of the peptide's charges.[][15]
-
Ultrafiltration/Diafiltration: This method uses membranes with specific molecular weight cut-offs to separate the larger conjugate from smaller impurities.[14][16]
Characterization of the Conjugate
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to confirm the covalent attachment of the Boc-PEG4-C2 linker to the peptide by observing the expected mass increase.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC can be used to assess the purity of the conjugate and compare its retention time to the starting peptide. The PEGylated peptide will typically have a different retention time.
Data Presentation
| Parameter | Unconjugated Peptide | Boc-PEG4-Peptide Conjugate |
| Molecular Weight (Da) | Calculated MW of Peptide | Calculated MW of Peptide + MW of Boc-PEG4-C2 |
| Observed Mass (MS) | Experimental MW | Experimental MW |
| RP-HPLC Retention Time (min) | Retention Time | Shifted Retention Time |
| Purity (%) | Purity before reaction | Purity after purification |
Signaling Pathway and Logical Relationship Diagrams
Caption: Reaction mechanism for peptide conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Inactive NHS ester due to hydrolysis. | Prepare fresh NHS ester solution immediately before use. Ensure DMF/DMSO is anhydrous. |
| pH of the reaction buffer is too low. | Ensure the reaction buffer pH is between 8.0 and 8.5. | |
| Presence of primary amines in the buffer (e.g., Tris). | Use a non-amine containing buffer like phosphate or bicarbonate. | |
| Multiple PEGylation Products | Peptide has multiple primary amines (lysine residues). | Optimize the molar ratio of the PEG linker to the peptide. Consider site-specific conjugation strategies if a single product is required. |
| Difficulty in Purification | Similar properties of the conjugate and starting material. | Try a different purification technique (e.g., switch from SEC to IEX or RP-HPLC). Optimize the gradient or mobile phase conditions. |
Conclusion
The conjugation of peptides with this compound is a robust method for introducing a PEG spacer with a protected amine functionality. The protocols outlined in this document provide a comprehensive guide for researchers to successfully perform this conjugation, purify the resulting product, and confirm its identity. Careful control of reaction conditions, particularly pH, and the use of fresh reagents are critical for achieving high yields and purity. The versatility of the Boc protecting group opens up possibilities for subsequent modifications, making this a valuable technique in the development of advanced peptide-based therapeutics and research tools.
References
- 2. biocompare.com [biocompare.com]
- 3. An Overview of PEGylation of Peptide | Biopharma PEG [biochempeg.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Boc | Polymer PEG | AxisPharm [axispharm.com]
- 7. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 14. researchgate.net [researchgate.net]
- 15. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
Application Notes and Protocols: Experimental Protocol for Boc Deprotection of PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the removal of the tert-butoxycarbonyl (Boc) protecting group from polyethylene (B3416737) glycol (PEG) linkers. The Boc group is a widely used amine-protecting group in bioconjugation and drug development due to its stability in various conditions and its facile removal under acidic conditions.[1][2] This protocol focuses on the common and effective method using trifluoroacetic acid (TFA).
Introduction
PEG linkers are integral components in the design of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[1] The Boc protecting group plays a crucial role by temporarily blocking an amine functionality on the PEG linker, allowing for selective reactions at other sites of the molecule.[1] The subsequent deprotection of the Boc group is a critical step to reveal the amine for further conjugation. This process is typically achieved through acidolysis, with TFA being a common reagent of choice.[3][4]
Data Presentation
The efficiency of Boc deprotection can be influenced by several factors, including the concentration of the acid, solvent, reaction time, and temperature.[3] The following tables summarize common reaction conditions and reagents used for Boc deprotection of PEG linkers.
Table 1: Common Acidic Conditions for Boc Deprotection [1][3]
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v) | Dichloromethane (DCM) | 0.5 - 2 hours | 0°C to Room Temp |
| Hydrochloric Acid (HCl) | 4M | 1,4-Dioxane | 0.5 - 2 hours | Room Temp |
Table 2: Common Scavengers Used in Boc Deprotection [3]
| Scavenger | Concentration | Purpose |
| Triisopropylsilane (B1312306) (TIS) | 2.5 - 5% | Carbocation Scavenger |
| Water | 2.5 - 5% | Carbocation Scavenger |
| Thioanisole | 5% | Carbocation Scavenger, Protects Methionine |
| 1,2-Ethanedithiol (EDT) | 2.5% | Carbocation Scavenger, Protects Cysteine |
| Phenol | 5% | Carbocation Scavenger |
Note: The use of scavengers is recommended to prevent side reactions caused by the tert-butyl cation generated during the deprotection process.[5]
Experimental Protocols
This section details the standard protocol for Boc deprotection using TFA in DCM, along with a method for monitoring the reaction progress.
Protocol 1: Standard Boc Deprotection using TFA/DCM
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous[1]
-
Trifluoroacetic acid (TFA)[1]
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.[3]
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[3] If using a scavenger like TIS, add it to the reaction mixture (e.g., 2.5-5% v/v).[3]
-
Stir the reaction mixture at 0°C for 30 minutes, and then allow it to warm to room temperature.[1][3]
-
Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).[1][3]
-
Upon completion, remove the DCM and excess TFA by concentrating the reaction mixture under reduced pressure using a rotary evaporator.[1][3]
-
To remove residual TFA, add toluene to the residue and co-evaporate under reduced pressure. Repeat this step three times.[3]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.[1][3]
-
For neutralization to obtain the free amine, dissolve the residue in a suitable organic solvent and wash it with a saturated aqueous sodium bicarbonate solution.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected PEG linker.[1][3]
Protocol 2: Analytical Monitoring of Deprotection by HPLC
Procedure:
-
Prepare a calibration curve with known concentrations of both the starting Boc-protected PEG linker and the expected deprotected product.[3]
-
At various time points during the deprotection reaction, carefully withdraw a small aliquot from the reaction mixture.[3]
-
Immediately quench the reaction in the aliquot, for instance, by diluting it in a mobile phase that contains a neutralizing agent.[3]
-
Inject the quenched sample into a suitable HPLC system (e.g., a reverse-phase C18 column).[3]
-
Analyze the resulting chromatogram to determine the relative peak areas of the starting material and the product.[3]
-
Use the calibration curve to quantify the conversion and monitor the progress of the reaction over time.[3]
Troubleshooting
Issue 1: Incomplete Deprotection [3]
-
Possible Cause: Insufficient acid strength or concentration, inadequate reaction time, or low temperature.[3] Steric hindrance from a high molecular weight PEG chain can also slow down the reaction.[3]
-
Solution: Increase the TFA concentration (e.g., from 20% to 50%).[3] Extend the reaction time and continue to monitor.[3] Consider using a stronger acid system like 4M HCl in 1,4-dioxane.[3]
Issue 2: Observation of Side Products [3]
-
Possible Cause: The highly reactive tert-butyl cation generated during deprotection can lead to side reactions.
-
Solution: Add a scavenger such as triisopropylsilane (TIS) to the reaction mixture to trap the carbocation.[3]
Visualizations
Caption: Experimental workflow for Boc deprotection of PEG linkers.
References
Application Notes and Protocols: Quantifying the Conjugation Efficiency of Boc-PEG4-C2-NHS Ester
Audience: Researchers, scientists, and drug development professionals.
Introduction: Boc-PEG4-C2-NHS ester is a heterobifunctional linker commonly used in bioconjugation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).[1] It features a tert-butyloxycarbonyl (Boc) protected amine, a hydrophilic tetra-polyethylene glycol (PEG4) spacer to enhance solubility, and a reactive N-hydroxysuccinimide (NHS) ester group. The NHS ester selectively reacts with primary amines on target molecules—such as proteins, antibodies, or small molecules—to form stable, irreversible amide bonds.[2][]
Accurately quantifying the efficiency of this conjugation is critical for ensuring the quality, consistency, and stoichiometric control of the final conjugate. This document provides detailed protocols for performing the conjugation reaction and subsequently quantifying its efficiency using several direct and indirect analytical methods.
Principle of Conjugation: NHS Ester-Amine Reaction
The core of the conjugation process is the nucleophilic acyl substitution reaction between the NHS ester and a primary amine. The primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[] This reaction is most efficient at a slightly alkaline pH (7.2-8.5), where the primary amines are deprotonated and thus more nucleophilic.[2][] However, a competing hydrolysis reaction, where water attacks the NHS ester, also increases with pH.[2]
References
Application Notes and Protocols for Boc-PEG4-C2-NHS Ester in Proteomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-PEG4-C2-NHS ester is a heterobifunctional crosslinker that plays a pivotal role in the field of proteomics and drug development. This reagent features a Boc-protected amine, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester functional group. The NHS ester facilitates covalent conjugation to primary amines on proteins, while the Boc-protected amine provides a latent functional group for subsequent modifications after deprotection. The PEG4 linker enhances solubility and reduces steric hindrance, making it an invaluable tool for various bioconjugation applications.
These application notes provide an overview of the key applications of this compound in proteomics, with a focus on its use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Detailed protocols for these applications are also provided.
Key Applications
Synthesis of Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] this compound is an ideal linker for PROTAC synthesis due to its defined length, hydrophilicity, and orthogonal end functionalities.
The NHS ester end of the molecule can be reacted with a primary amine on either the E3 ligase ligand or the target protein ligand. Following this initial conjugation, the Boc protecting group is removed under acidic conditions to reveal a primary amine. This newly exposed amine can then be coupled to the second ligand, completing the synthesis of the PROTAC molecule. The PEG4 linker provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[3] The length of the PEG linker is a critical parameter influencing the efficacy of the PROTAC.[1][3]
Illustrative Quantitative Data for PEG4-based PROTACs
The following table summarizes data from studies on PROTACs utilizing PEG4 linkers, demonstrating their efficacy in mediating protein degradation.
| Target Protein | E3 Ligase Ligand | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| FKBP12F36V-mCherry | VHL | HEK293T | ~200 | ~30% | [4] |
| Estrogen Receptor α (ERα) | VHL | MCF-7 | <10 | >95% | [3] |
| CDK9 | VHL | MV4-11 | 1-10 | >90% | [3] |
Note: DC50 is the concentration required for 50% degradation of the target protein, and Dmax is the maximum percentage of degradation achieved.
Development of Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that utilize a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells.[5][6] The linker connecting the antibody and the payload is a critical component of an ADC, influencing its stability, solubility, and pharmacokinetic properties.[7] this compound can be employed in the synthesis of ADCs, where the NHS ester reacts with lysine (B10760008) residues on the antibody.
The Boc-protected amine can be deprotected to allow for the attachment of a cytotoxic drug. The PEG4 linker can improve the solubility of the ADC, which is particularly important when conjugating hydrophobic payloads.[6][8] Furthermore, the PEG linker can help to reduce aggregation and immunogenicity of the ADC.[6]
Illustrative Quantitative Data for PEG4-based ADCs
The following table presents cytotoxicity data for ADCs constructed with PEG4 linkers.
| ADC Construct | Target Antigen | Payload | Cell Line | IC50 (nM) | Reference |
| scFv-PEG4-DM1 | GD2 | DM1 | B78-D14 (GD2+) | 10.5 | [9] |
| scFv-PEG4-DM1 | GD2 | DM1 | B16 (GD2-) | >1000 | [9] |
| FGF23xC-(PEG4-tvAY)3 | FGFR1 | Auristatin Y | H520 (FGFR1+) | 0.8 | [8] |
| FGF23xC-(PEG4-tvAY)3 | FGFR1 | Auristatin Y | NCI-H1703 (FGFR1-) | >1000 | [8] |
Note: IC50 is the concentration of the ADC required to inhibit the growth of 50% of the cells.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general procedure for the synthesis of a PROTAC where the E3 ligase ligand contains a primary amine for reaction with the NHS ester.
Materials:
-
This compound
-
E3 ligase ligand with a primary amine
-
Target protein ligand with a carboxylic acid
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Reverse-phase HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Conjugation to E3 Ligase Ligand: a. Dissolve the E3 ligase ligand (1 eq) and this compound (1.1 eq) in anhydrous DMF. b. Add DIPEA (3 eq) to the reaction mixture. c. Stir the reaction at room temperature for 2-4 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, purify the product by reverse-phase HPLC to obtain the Boc-protected intermediate.
-
Boc Deprotection: a. Dissolve the purified intermediate in a solution of 20% TFA in DCM. b. Stir the reaction at room temperature for 1 hour. c. Remove the solvent under reduced pressure. d. Co-evaporate with DCM three times to ensure complete removal of TFA.
-
Conjugation to Target Protein Ligand: a. Dissolve the target protein ligand with a carboxylic acid (1 eq) and HATU (1.1 eq) in anhydrous DMF. b. Add DIPEA (3 eq) and stir for 15 minutes to activate the carboxylic acid. c. Add the deprotected amine intermediate (1 eq) to the reaction mixture. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by LC-MS. f. Upon completion, purify the final PROTAC molecule by reverse-phase HPLC. g. Characterize the final product by mass spectrometry and NMR.
Protocol 2: Conjugation of this compound to an Antibody
This protocol outlines the general steps for labeling an antibody with the this compound.
Materials:
-
Antibody (e.g., IgG) at 1-5 mg/mL
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4-8.0 (amine-free)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: a. Exchange the antibody into an amine-free buffer like PBS at pH 7.4-8.0 using a desalting column or dialysis. b. Adjust the antibody concentration to 1-5 mg/mL.
-
Reagent Preparation: a. Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Conjugation Reaction: a. Add a 10-20 fold molar excess of the dissolved this compound to the antibody solution. The final DMSO concentration should not exceed 10% (v/v). b. Gently mix and incubate for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching the Reaction: a. Add quenching buffer to a final concentration of 50 mM to stop the reaction. b. Incubate for 15 minutes at room temperature.
-
Purification: a. Remove excess, unreacted this compound and byproducts by size-exclusion chromatography using an appropriate SEC column equilibrated with PBS. b. Collect the fractions containing the conjugated antibody.
-
Characterization: a. Determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry or by Boc-quantification assay after acid hydrolysis. b. The resulting Boc-protected antibody-PEG conjugate is now ready for deprotection and subsequent conjugation of a payload.
Visualizations
Caption: Workflow for the synthesis of a PROTAC molecule.
Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.
Caption: Mechanism of action of a PROTAC.
References
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Antibody–Drug Conjugates (ADCs): current and future biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Site-Specific, Stoichiometric-Controlled, PEGylated Conjugates of Fibroblast Growth Factor 2 (FGF2) with Hydrophilic Auristatin Y for Highly Selective Killing of Cancer Cells Overproducing Fibroblast Growth Factor Receptor 1 (FGFR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Development of Novel PROTACs with Boc-PEG4-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the body's own cellular machinery to selectively eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs facilitate the complete removal of the target protein.[3] These heterobifunctional molecules consist of two key ligands connected by a chemical linker: one ligand binds to a specific protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[4] This induced proximity triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4]
The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[5] Boc-PEG4-C2-NHS ester is a versatile, PEG-based linker frequently employed in PROTAC synthesis. Its key features include:
-
A hydrophilic tetraethylene glycol (PEG4) spacer that enhances the solubility and pharmacokinetic properties of the resulting PROTAC.[5]
-
An N-hydroxysuccinimide (NHS) ester group that reacts efficiently with primary amines to form stable amide bonds.
-
A tert-butyloxycarbonyl (Boc) protecting group that allows for a controlled, stepwise synthesis of the PROTAC molecule.
This document provides detailed application notes and protocols for the synthesis and biological evaluation of novel PROTACs utilizing the this compound linker.
PROTAC Mechanism of Action
The general mechanism of action for a PROTAC is a catalytic cycle that results in the degradation of the target protein.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a representative two-step synthesis of a PROTAC. In the first step, the this compound linker is conjugated to an E3 ligase ligand containing a primary amine (e.g., pomalidomide). The second step involves the deprotection of the Boc group and subsequent coupling to a protein of interest (POI) ligand containing a carboxylic acid.
Materials and Reagents:
-
This compound
-
Pomalidomide (B1683931) (or other amine-containing E3 ligase ligand)
-
POI ligand with a carboxylic acid functional group (e.g., a specific kinase inhibitor)
-
Anhydrous Dimethylformamide (DMF)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Preparative reverse-phase HPLC system
-
Lyophilizer
-
Mass spectrometer (LC-MS) and NMR spectrometer
Step 1: Conjugation of Linker to E3 Ligase Ligand
-
Dissolve pomalidomide (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
Add the this compound solution dropwise to the pomalidomide solution.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the Boc-protected linker-pomalidomide conjugate.
Step 2: Boc Deprotection and Coupling to POI Ligand
-
Dissolve the purified Boc-protected linker-pomalidomide conjugate (1.0 equivalent) in anhydrous DCM.
-
Add TFA (10-20 equivalents) to the solution and stir at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with toluene (B28343) to ensure complete removal of residual acid. The resulting amine-linker-pomalidomide TFA salt is used directly in the next step.
-
In a separate flask, dissolve the POI ligand-carboxylic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution and stir for 15 minutes to activate the carboxylic acid.
-
Dissolve the amine-linker-pomalidomide TFA salt in anhydrous DMF and add it to the activated POI ligand solution.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final PROTAC as a solid.
-
Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Boc-PEG4-C2-NHS Ester Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on troubleshooting low yields in reactions involving Boc-PEG4-C2-NHS ester. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry of the this compound reaction?
The this compound is a bifunctional linker. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines (e.g., the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein) via nucleophilic acyl substitution to form a stable amide bond.[] The Boc (tert-butyloxycarbonyl) group is a protecting group on the other end of the PEG linker, which can be removed under acidic conditions to reveal a primary amine for subsequent conjugation steps.
Q2: My reaction with this compound has a very low yield. What are the most common causes?
Low yield in NHS ester reactions is a frequent issue that can stem from several factors:
-
Hydrolysis of the NHS ester: This is the primary competing reaction. NHS esters are moisture-sensitive and can hydrolyze in aqueous solutions, rendering them unreactive towards amines. The rate of hydrolysis increases with pH.[][2]
-
Suboptimal pH: The reaction is highly pH-dependent. While a slightly basic pH is needed to deprotonate the primary amine for it to be nucleophilic, a pH that is too high will accelerate the hydrolysis of the NHS ester.[2][3]
-
Presence of primary amine-containing buffers: Buffers such as Tris or glycine (B1666218) will compete with the target molecule for reaction with the NHS ester, significantly reducing the yield of the desired conjugate.[4]
-
Poor quality or degraded this compound: Improper storage or handling of the NHS ester can lead to its degradation. It is crucial to protect it from moisture.[5][6]
-
Insufficient molar excess of the NHS ester: A sufficient excess of the NHS ester is often required to drive the reaction to completion, especially with dilute protein solutions.[7][8]
-
Low concentration of reactants: Dilute reaction conditions can slow down the desired bimolecular reaction, allowing the competing hydrolysis reaction to dominate.[]
Troubleshooting Guide
Issue 1: Consistently low or no product formation.
| Possible Cause | Troubleshooting Step |
| Hydrolyzed this compound | Use a fresh vial of the reagent. Always allow the reagent to warm to room temperature before opening to prevent condensation. Prepare solutions of the NHS ester in anhydrous DMSO or DMF immediately before use and do not store them as stock solutions in aqueous buffers.[5][6][8] |
| Incorrect buffer composition | Ensure your reaction buffer is free of primary amines (e.g., Tris, glycine).[4] Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.[2][8] If your protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column. |
| Suboptimal pH | The optimal pH range for NHS ester reactions is typically 7.2-8.5.[2][4] A pH of 8.3-8.5 is often recommended as a good balance between amine reactivity and NHS ester stability.[7] Verify the pH of your reaction mixture with a calibrated pH meter. |
| Inaccessible primary amines on the target molecule | Steric hindrance can prevent the NHS ester from reaching the primary amines on your target molecule.[4] Consider introducing a longer spacer arm if this is suspected. |
Issue 2: Batch-to-batch variability in yield.
| Possible Cause | Troubleshooting Step |
| Inconsistent reagent quality | Ensure consistent handling and storage of the this compound. Aliquot the reagent upon receipt to minimize freeze-thaw cycles and moisture exposure. |
| Variations in reaction conditions | Precisely control the pH, temperature, and reaction time for each experiment. Ensure accurate measurement of reactant concentrations. |
| Impure target molecule | Impurities in your protein or other target molecule sample can interfere with the reaction.[4] Ensure the purity of your starting material. |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
-
Preparation of Protein Solution:
-
Dissolve the protein in an amine-free buffer (e.g., 0.1 M phosphate (B84403) buffer with 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.
-
-
Preparation of this compound Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Immediately before use, dissolve the required amount of the NHS ester in anhydrous DMSO or DMF to a stock concentration of 10-20 mM.[7]
-
-
Reaction:
-
Add the desired molar excess of the this compound solution to the protein solution. For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess is a good starting point. For concentrations < 5 mg/mL, a 20- to 50-fold molar excess may be necessary.[7][8]
-
Gently mix the reaction mixture immediately. The final concentration of the organic solvent (DMSO or DMF) should be less than 10%.[7]
-
Incubate the reaction for 30 minutes to 2 hours at room temperature, or for 2 to 4 hours at 4°C.[7] The optimal time may need to be determined empirically.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding an amine-containing buffer like Tris-HCl to a final concentration of 20-50 mM.
-
Remove unreacted this compound and byproducts by dialysis, size-exclusion chromatography, or a desalting column.
-
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for this compound Reactions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5[2][4] | A pH of 8.3-8.5 is often ideal to balance amine reactivity and NHS ester stability.[7] |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can minimize hydrolysis and are suitable for longer reaction times (e.g., overnight).[4] Room temperature reactions are typically faster (30 min - 2 hours).[7] |
| Molar Excess of NHS Ester | 10- to 50-fold[7][8] | Higher excess is needed for more dilute reactant solutions. |
| Reaction Time | 30 minutes - 4 hours[7] | Can be extended to overnight at 4°C. |
| Buffer | Phosphate, HEPES, Borate[2][8] | Must be free of primary amines. |
Visualizations
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. NHS-PEG4-NHS | CAS:1314378-11-4 | Biopharma PEG [biochempeg.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. BOC-NH-PEG4-NH2, 811442-84-9 - Biopharma PEG [biochempeg.com]
how to prevent hydrolysis of Boc-PEG4-C2-NHS ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of Boc-PEG4-C2-NHS ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a bifunctional linker molecule commonly used in bioconjugation and drug delivery.[1] It features:
-
A Boc (tert-butyloxycarbonyl) protecting group on a primary amine, which can be removed under acidic conditions for subsequent conjugation steps.[1][2]
-
A PEG4 (tetraethylene glycol) spacer that enhances aqueous solubility and reduces the immunogenicity of the conjugated molecule.[1]
-
An NHS (N-hydroxysuccinimide) ester , which is a reactive group that forms a stable amide bond with primary amines on biomolecules, such as the lysine (B10760008) residues of proteins.[3]
This linker is frequently used in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[4][5]
Q2: What is the primary cause of this compound degradation during experiments?
The primary cause of degradation is the hydrolysis of the NHS ester group.[6] In the presence of water, the NHS ester can react with water molecules, converting the reactive ester back into a non-reactive carboxylic acid.[6] This hydrolysis reaction competes with the desired conjugation reaction with the target amine, leading to reduced yields of the final conjugate.[6]
Q3: What are the critical factors that influence the rate of NHS ester hydrolysis?
Several factors significantly impact the rate of hydrolysis:
-
pH: The rate of hydrolysis dramatically increases as the pH becomes more alkaline.[6][7] While a pH range of 7.2-8.5 is optimal for the reaction with primary amines, higher values within this range will accelerate hydrolysis.[8]
-
Temperature: Higher temperatures increase the rate of all chemical reactions, including hydrolysis.[6]
-
Time: The longer the NHS ester is exposed to an aqueous environment, the greater the opportunity for hydrolysis to occur.
-
Moisture: Exposure to moisture, even from the atmosphere, can lead to the hydrolysis of the solid reagent.[9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Hydrolysis of this compound | • Store the reagent at -20°C with a desiccant. • Allow the vial to warm to room temperature before opening to prevent condensation.[9] • Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[8][11] |
| Incorrect Buffer pH | • Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[8] A pH of 8.3-8.5 is often recommended.[8] | |
| Presence of Primary Amines in the Buffer | • Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[6][9] Use buffers like phosphate-buffered saline (PBS). | |
| Insufficient Molar Excess of NHS Ester | • For protein concentrations ≥ 5 mg/mL, a 10-fold molar excess of the NHS ester is a good starting point. For more dilute solutions (< 5 mg/mL), a 20- to 50-fold molar excess may be necessary.[8] | |
| Precipitation of Protein During Reaction | High Concentration of Organic Solvent | • Keep the final concentration of DMSO or DMF in the reaction mixture below 10% to avoid protein denaturation.[8] |
| Hydrophobicity of the Conjugate | • The PEG4 spacer in this compound generally improves solubility. If precipitation is still an issue, consider optimizing the degree of labeling. | |
| Inconsistent Results | Degraded Reagent | • If the reagent has been opened multiple times or stored improperly, its reactivity may be compromised. It is recommended to use fresh reagent for critical experiments. |
Quantitative Data
The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The following table summarizes the half-life of various PEG-NHS esters at pH 8 and 25°C. While data for the exact this compound is not available, this table provides a useful comparison of the reactivity of similar molecules.
| PEG NHS Ester | Ester Type (Symbol) | Half-life (minutes) at pH 8, 25°C |
| PEG-CH2CH2CH2CH2-CO2-NHS | Succinimidyl Valerate (SVA) | 33.6 |
| PEG-O-CO2-NHS | Succinimidyl Carbonate (SC) | 20.4 |
| PEG-O2C-CH2CH2CH2-CO2-NHS | Succinimidyl Glutarate (SG) | 17.6 |
| PEG-O2C-CH2CH2-CO2-NHS | Succinimidyl Succinate (SS) | 9.8 |
| PEG-O-CH2-CO2-NHS | Succinimidyl Carboxymethylated (SCM) | 0.75 |
| PEG-O-CH2CH2CH2--CO2-NHS | Succinimidyl Butanoate (SBA) | 23.3 |
| PEG-NHCO-CH2CH2-CO2-NHS | Succinimidyl Succinamide (SSA) | 3.2 |
| PEG-O-CH2CH2-CO2-NHS | Succinimidyl Propionate (SPA) | 16.5 |
| mPEG2- O2CHN-CH(R)a- CO2- NHS | mPEG2-NHS | 4.9 |
| Data adapted from Laysan Bio, Inc. |
Note: The half-life of the NHS ester typically triples when the pH is lowered by one unit. Aminolysis (reaction with amines) rates parallel hydrolysis rates. For example, the hydrolysis half-life of a PEG-NHS ester was found to be over 120 minutes at pH 7.4, but less than 9 minutes at pH 9.0.[7]
Experimental Protocols
General Protocol for Protein Conjugation with this compound
This protocol provides a general guideline. Optimization may be required for specific proteins and applications.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[8]
-
If necessary, perform a buffer exchange to remove any interfering substances.
-
-
Prepare the this compound Solution:
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester is a common starting point.[8][9]
-
Ensure the final concentration of the organic solvent is less than 10%.[8]
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours with gentle mixing.[6][9]
-
-
Quench the Reaction:
-
(Optional) Add a small volume of quenching buffer to stop the reaction by consuming any unreacted NHS ester.
-
-
Purify the Conjugate:
-
Remove excess reagents and byproducts by size-exclusion chromatography or dialysis.
-
Method for Monitoring NHS Ester Hydrolysis
The hydrolysis of an NHS ester can be monitored spectrophotometrically by measuring the increase in absorbance at 260 nm, which is characteristic of the released N-hydroxysuccinimide.[6]
Procedure:
-
Prepare Buffers: Prepare buffers at the desired pH values for testing.
-
Dissolve NHS Ester: Dissolve a known concentration of this compound in the buffer.
-
Monitor Absorbance: Immediately begin monitoring the absorbance at 260 nm over time using a UV-Vis spectrophotometer. An increase in absorbance indicates the hydrolysis of the ester.[6]
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Troubleshooting decision tree for low conjugation yield due to hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. reddit.com [reddit.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
Technical Support Center: Optimizing NHS Ester Conjugation Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their N-hydroxysuccinimide (NHS) ester conjugation experiments.
Troubleshooting Guide
This guide addresses common issues encountered during NHS ester conjugation reactions, offering step-by-step solutions to improve experimental outcomes.
Question: Why is my conjugation efficiency low?
Answer:
Low conjugation efficiency is a frequent problem with several potential causes. Follow these steps to diagnose and resolve the issue:
-
Verify Buffer pH: The reaction pH is the most critical factor. The optimal pH range for NHS ester reactions is typically 7.2 to 8.5.[1][2][3] A pH of 8.3-8.5 is often recommended to ensure the primary amine is deprotonated and nucleophilic while minimizing rapid hydrolysis of the NHS ester.[4][5] Use a calibrated pH meter to confirm your buffer's pH.
-
Check Buffer Composition: Ensure your buffer does not contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine.[3] These will compete with your target molecule for the NHS ester, significantly reducing your yield.[3] If your protein is in an incompatible buffer, perform a buffer exchange into a recommended buffer like Phosphate-Buffered Saline (PBS), borate (B1201080), or carbonate-bicarbonate buffer before starting the conjugation.[1][3]
-
Increase Reactant Concentration: Low concentrations of your protein or biomolecule can lead to inefficient conjugation due to the competing hydrolysis reaction.[1][3] A protein concentration of at least 2 mg/mL is recommended, with an optimal range often cited as 1-10 mg/mL.[3][4] If possible, increasing the molar excess of the NHS ester can also improve efficiency.[3] A common starting point is an 8 to 10-fold molar excess of the NHS ester.[4][5]
-
Optimize Reaction Time and Temperature: The reaction is typically performed for 0.5 to 4 hours at room temperature or at 4°C overnight.[1][2] If you suspect hydrolysis is an issue, especially at a higher pH, performing the reaction at 4°C can help minimize this side reaction, though it may require a longer incubation time.[3]
-
Ensure NHS Ester Quality: NHS esters are moisture-sensitive and can hydrolyze over time, losing their reactivity.[6] Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.[6] Use anhydrous DMSO or DMF to prepare stock solutions of water-insoluble NHS esters immediately before use.[1][2][7] Aqueous solutions of NHS esters should be used immediately.[4]
Question: My protein is precipitating during the conjugation reaction. What can I do?
Answer:
Protein precipitation during conjugation can be caused by the organic solvent used to dissolve the NHS ester or by the modification itself.
-
Minimize Organic Solvent: If your NHS ester is not water-soluble, it must be dissolved in an organic solvent like DMSO or DMF.[1][2] The final concentration of this solvent in the reaction mixture should be kept to a minimum, typically below 10%.[8] High concentrations of organic solvents can denature proteins.
-
Assess the Degree of Labeling: Over-labeling a protein can alter its physicochemical properties, leading to aggregation and precipitation. Try reducing the molar excess of the NHS ester in the reaction to decrease the number of modifications per protein molecule.
-
Screen Different Buffer Conditions: The buffer composition can influence protein stability. If precipitation occurs, consider trying a different non-amine-containing buffer within the recommended pH range.
Frequently Asked Questions (FAQs)
What is the optimal pH for an NHS ester conjugation reaction?
The optimal pH is a compromise between maximizing the reactivity of the primary amine and minimizing the hydrolysis of the NHS ester.[9] The reaction rate increases with pH as the primary amine becomes deprotonated and more nucleophilic.[10] However, the rate of NHS ester hydrolysis also increases significantly at higher pH.[1][9][11] Therefore, the recommended pH range is generally 7.2 to 8.5, with many protocols suggesting a more specific range of 8.3-8.5 for optimal results.[1][2][4][5]
Which buffers are recommended for NHS ester conjugation?
Phosphate-Buffered Saline (PBS), carbonate-bicarbonate, HEPES, and borate buffers are commonly recommended for NHS ester reactions.[1][2] The key requirement is that the buffer must not contain primary amines.[3]
Which buffers should be avoided?
Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are not compatible with NHS ester reactions because they will compete with the target molecule for reaction with the NHS ester.[1][3]
How does temperature affect the reaction?
NHS ester conjugations are typically performed at room temperature for 0.5 to 4 hours or at 4°C overnight.[1][2] Lower temperatures (e.g., 4°C) can help to minimize the competing hydrolysis of the NHS ester, which can be beneficial if you are experiencing low yields, but this may require a longer reaction time.[3]
What is the role of hydrolysis in NHS ester reactions?
Hydrolysis is a competing reaction where the NHS ester reacts with water instead of the primary amine on the target molecule.[1][11] This leads to the formation of an inactive carboxylic acid and reduces the overall efficiency of the conjugation. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[1][9][11]
Data Summary Tables
Table 1: Recommended Reaction Buffer Parameters for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Notes |
| pH | 7.2 - 8.5[1][2][3] | Optimal pH is often cited as 8.3-8.5.[4][5] |
| Buffer Type | Phosphate, Carbonate-Bicarbonate, HEPES, Borate[1][2] | Must be free of primary amines.[3] |
| Buffer Concentration | 0.1 M | A common starting concentration.[4][5] |
| Biomolecule Concentration | 1 - 10 mg/mL[4] | A minimum of 2 mg/mL is recommended.[3] |
Table 2: NHS Ester Hydrolysis Rate
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4 - 5 hours[1][11] |
| 8.6 | 4 | 10 minutes[1][11] |
Experimental Protocols
General Protocol for Labeling a Protein with an NHS Ester
This protocol provides a general guideline. Optimization may be required for specific proteins and NHS esters.
1. Prepare the Protein Solution:
- Ensure the protein is in an amine-free buffer, such as 0.1 M sodium bicarbonate or PBS, at a pH between 7.2 and 8.5.[1][3][7] A common choice is 0.1 M sodium bicarbonate, pH 8.3.[7]
- If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.[3]
- The protein concentration should ideally be between 1-10 mg/mL.[4]
2. Prepare the NHS Ester Stock Solution:
- Allow the vial of NHS ester to warm to room temperature before opening.[6]
- For water-insoluble NHS esters, dissolve the reagent in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL or 10 mM.[5][7] This solution should be prepared immediately before use.[7]
3. Perform the Labeling Reaction:
- Calculate the required amount of NHS ester. A 8- to 20-fold molar excess of the NHS ester over the amount of protein is a typical starting point.[4][8]
- While gently stirring or vortexing the protein solution, add the calculated volume of the NHS ester stock solution.[7] The volume of the organic solvent should not exceed 10% of the total reaction volume.[8]
- Incubate the reaction at room temperature for 0.5-4 hours or at 4°C overnight, protected from light if the label is fluorescent.[1][7]
4. Stop the Reaction (Optional):
- The reaction can be stopped by adding a quenching buffer that contains primary amines, such as 1 M Tris-HCl, pH 8.0.[3]
5. Purify the Conjugate:
- Remove the excess, unreacted NHS ester and the NHS byproduct by using a desalting column (gel filtration), dialysis, or ultrafiltration.[4][5][7]
Visualizations
Caption: Workflow for NHS ester conjugation to a primary amine-containing biomolecule.
Caption: Troubleshooting flowchart for low NHS ester conjugation efficiency.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - KR [thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. interchim.fr [interchim.fr]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. biotium.com [biotium.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 11. help.lumiprobe.com [help.lumiprobe.com]
Boc-PEG4-C2-NHS ester side reactions and byproducts
Welcome to the Technical Support Center for Boc-PEG4-C2-NHS ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions regarding the use of this bifunctional linker in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional crosslinker containing three key components:
-
A Boc (tert-butyloxycarbonyl) protecting group on a terminal amine.
-
A PEG4 (tetraethylene glycol) spacer.
-
An NHS (N-hydroxysuccinimide) ester reactive group.
This structure makes it highly valuable in bioconjugation, particularly for the synthesis of complex molecules like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). The NHS ester reacts with primary amines on proteins or other molecules, while the Boc-protected amine can be deprotected in a subsequent step to allow for further conjugation. The hydrophilic PEG4 spacer enhances the solubility and reduces the steric hindrance of the resulting conjugate.
Q2: What are the most common side reactions associated with the NHS ester moiety?
The primary side reaction is hydrolysis of the NHS ester, which competes with the desired aminolysis (amide bond formation) reaction. The rate of hydrolysis is highly dependent on pH. Other potential, though less common, side reactions include reactions with other nucleophilic residues on a protein, such as the hydroxyl groups of serine, threonine, and tyrosine, the guanidinium (B1211019) group of arginine, and the sulfhydryl group of cysteine. However, the reactivity of these groups with NHS esters is generally lower than that of primary amines.
Q3: What are the potential side reactions related to the Boc protecting group?
The main issue with the Boc group arises during its removal (deprotection), which is typically achieved under acidic conditions (e.g., with trifluoroacetic acid - TFA). This process generates a tert-butyl cation as an intermediate. This reactive carbocation can then alkylate other nucleophilic sites on your molecule, leading to unwanted byproducts. Common sites for alkylation include the side chains of methionine and tryptophan residues. To mitigate this, "scavengers" are often added to the deprotection reaction mixture to trap the tert-butyl cation.
Troubleshooting Guides
Problem 1: Low Yield of Desired Conjugate
Low coupling efficiency is a common issue in bioconjugation reactions with NHS esters. Several factors can contribute to this problem.
| Potential Cause | Recommended Solution |
| Hydrolysis of NHS Ester | The half-life of NHS esters decreases significantly as the pH increases. At pH 7 and 0°C, the half-life is 4-5 hours, but at pH 8.6 and 4°C, it drops to 10 minutes.[1] To minimize hydrolysis, perform the reaction at a pH between 7.2 and 8.0. Prepare the NHS ester solution immediately before use and avoid storing it in aqueous solutions.[2] |
| Incorrect Buffer | Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the NHS ester, leading to significantly lower yields.[2] Use non-amine-containing buffers like phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer.[2] |
| Low Reactant Concentration | At low concentrations of your protein or target molecule, the competing hydrolysis reaction is more likely to occur.[3] If possible, increase the concentration of your reactants. A typical starting concentration for antibodies is 1-10 mg/mL.[4][] |
| Suboptimal Molar Ratio | An insufficient molar excess of the this compound can lead to incomplete labeling. For labeling antibodies, a 10- to 20-fold molar excess of the NHS ester is often recommended.[4][] |
| Inaccessible Amine Groups | The primary amines on your target molecule may be sterically hindered or buried within the protein's three-dimensional structure, preventing efficient reaction with the NHS ester. Structural modeling or experimentation with different linkers may be necessary. |
Problem 2: Formation of Undesired Byproducts During Boc Deprotection
The generation of a tert-butyl cation during the acidic removal of the Boc group is the primary source of byproducts in this step.
| Potential Cause | Recommended Solution |
| Alkylation by tert-butyl cation | The tert-butyl cation can alkylate nucleophilic residues. To prevent this, add a scavenger to the deprotection reaction mixture. Common scavengers include triethylsilane (TES), thioanisole (B89551), or water. |
| Incomplete Deprotection | Insufficient acid strength or reaction time can lead to a mixture of protected and deprotected product. Monitor the reaction by LC-MS or TLC to ensure complete removal of the Boc group. If deprotection is incomplete, increase the reaction time or the concentration of the acid. A common condition for Boc deprotection is treatment with 20-50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) for 30-60 minutes at room temperature.[6] |
Experimental Protocols
Protocol 1: General Procedure for Conjugation of this compound to a Protein
This protocol provides a general workflow for the conjugation of this compound to a protein, such as an antibody.
-
Protein Preparation:
-
NHS Ester Solution Preparation:
-
Immediately before use, dissolve the this compound in a dry, water-miscible organic solvent such as DMSO or DMF to a stock concentration of 10 mM.[4][]
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[4]
-
Ensure the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v).[2]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.[2]
-
-
Purification:
-
Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct using a desalting column, dialysis, or size-exclusion chromatography.
-
Protocol 2: General Procedure for Boc Deprotection
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent reactions.
-
Reaction Setup:
-
Dissolve the Boc-protected conjugate in a suitable organic solvent, such as dichloromethane (DCM).
-
Add a scavenger, such as triethylsilane (5-10% v/v) or thioanisole (5-10% v/v), to the solution.
-
-
Deprotection:
-
Add trifluoroacetic acid (TFA) to the reaction mixture to a final concentration of 20-50% (v/v).[6]
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the reaction progress by LC-MS or TLC to confirm the complete removal of the Boc group.
-
-
Work-up and Purification:
-
Remove the TFA and solvent, typically by evaporation under a stream of nitrogen.
-
Purify the deprotected conjugate using an appropriate method, such as HPLC or precipitation, to remove the scavenger and any remaining reagents.
-
Visualizations
References
Technical Support Center: Aggregation Issues with PEGylated Proteins
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing aggregation issues encountered during the PEGylation of proteins.
Troubleshooting Guide
Problem: I am observing significant precipitation or visible aggregates during my PEGylation reaction.
Possible Causes and Solutions:
-
Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be ideal for your protein's stability.
-
Solution: Systematically screen a range of reaction conditions. It is recommended to perform small-scale screening experiments before proceeding with larger batches.[1]
-
-
High Protein Concentration: High concentrations increase the proximity of protein molecules, promoting intermolecular interactions and aggregation.[1]
-
Solution: Test a range of protein concentrations (e.g., 0.5, 1, 2, 5 mg/mL) to find the optimal balance between reaction efficiency and protein solubility.[1]
-
-
Inappropriate PEG:Protein Molar Ratio: An excess of bifunctional PEG can lead to cross-linking between protein molecules.[1]
-
Solution: Evaluate different molar excess ratios of PEG to protein (e.g., 1:1, 5:1, 10:1, 20:1) to minimize intermolecular cross-linking.[1]
-
-
Fast Reaction Rate: A rapid reaction can favor intermolecular cross-linking over intramolecular modification.
-
Solution: Slow down the reaction rate by lowering the temperature (e.g., performing the reaction at 4°C) or by the stepwise addition of the activated PEG reagent in smaller aliquots over time.[1]
-
A troubleshooting workflow for optimizing PEGylation reaction conditions is presented below.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
A1: Protein aggregation during PEGylation can be caused by several factors:
-
Intermolecular Cross-linking: Bifunctional PEG linkers can connect multiple protein molecules, leading to large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules enhances the likelihood of aggregation.[1]
-
Suboptimal Reaction Conditions: pH, temperature, and buffer composition can affect protein stability and solubility, potentially exposing hydrophobic regions that promote aggregation.[1]
-
PEG-Protein Interactions: The interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation. The length of the PEG chain can influence these interactions.[1]
-
Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.[1]
-
Intermolecular Disulfide Formation: The presence of free cysteine residues can lead to the formation of disulfide-linked aggregates.[2]
Q2: How can I detect and quantify protein aggregation?
A2: Several analytical techniques can be used to detect and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.[3]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[4][5]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species corresponding to cross-linked protein aggregates.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect multimers.
-
Turbidity Measurements: An increase in turbidity at a specific wavelength (e.g., 350 nm or 600 nm) can indicate the formation of insoluble aggregates.
Q3: What are stabilizing excipients and how do they prevent aggregation?
A3: Stabilizing excipients are additives that can be included in the reaction buffer to help prevent protein aggregation. They work through various mechanisms:
| Excipient Type | Examples | Typical Concentration | Mechanism of Action |
| Sugars and Polyols | Sucrose, Trehalose, Sorbitol, Glycerol | 5-10% (w/v) for sugars | Preferential exclusion, which increases the thermodynamic stability of the protein's native state.[1] |
| Amino Acids | Arginine, Glycine | 50-100 mM | Suppress non-specific protein-protein interactions.[1] |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01-0.05% (v/v) | Reduce surface tension and prevent surface-induced aggregation and adsorption.[1][6] |
Q4: Can the site of PEGylation affect protein aggregation?
A4: Yes, the site of PEGylation can significantly influence protein stability and aggregation propensity. Site-specific PEGylation at locations that enhance the conformational stability of the protein can provide better protection against aggregation, proteolysis, and immunogenicity.[7] Conversely, PEGylation at a site that destabilizes the protein's structure can increase the tendency to aggregate. For instance, in the case of GCSF, N-terminal PEGylation was found to be more stable than thiol-PEGylation.
Q5: My PEGylated protein appears soluble but inactive. What could be the issue?
A5: Even if the PEGylated protein is soluble, it may form soluble aggregates that can lead to a loss of biological activity.[8] It is also possible that the PEG molecule is sterically hindering the active site or a region crucial for the protein's function.
-
Solution:
-
Characterize soluble aggregates: Use techniques like SEC-MALS to determine the size and molecular weight of the species in solution.
-
Consider site-specific PEGylation: If the PEGylation is random, important functional sites might be modified. Employing a site-specific PEGylation strategy can help to avoid modifying these critical regions.[7][9]
-
Optimize PEG size: A very large PEG molecule might be more likely to cause steric hindrance. Experiment with different PEG molecular weights.
-
The logical workflow for addressing soluble but inactive PEGylated protein is depicted below.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of PEGylated proteins based on their hydrodynamic volume.[3]
Materials:
-
UHPLC or HPLC system with a UV detector
-
SEC column suitable for the molecular weight range of the protein and its aggregates (e.g., 300 Å pore size for mAbs).[3]
-
Mobile phase: Typically a buffer that maintains protein stability and minimizes non-specific interactions with the column matrix (e.g., 100 mM sodium phosphate, 0.2 M sodium chloride, pH 6.8).[3]
-
Protein sample, filtered through a 0.22 µm filter.
Method:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Injection: Inject a defined volume of the filtered protein sample onto the column. The injection volume should be optimized to avoid column overloading, which can impair resolution.[10]
-
Elution and Detection: Elute the sample with the mobile phase at a constant flow rate. Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: Integrate the peaks in the chromatogram. Aggregates, being larger, will elute first, followed by the monomer, and then any smaller fragments. The percentage of aggregates can be calculated based on the peak areas.
Protocol 2: Dynamic Light Scattering (DLS) for Aggregate Detection
Objective: To determine the size distribution of particles in a solution and detect the presence of aggregates.[11]
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered protein sample (0.2 µm filter)
-
Filtered buffer
Method:
-
Sample Preparation: Ensure the sample is free of dust and large particles by filtering or centrifugation. The sample concentration should be within the instrument's optimal range.
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up.
-
Blank Measurement: Measure the scattering of the filtered buffer to ensure the cuvette is clean and the buffer does not contain scattering particles.
-
Sample Measurement: Carefully pipette the protein sample into the cuvette, avoiding the introduction of air bubbles. Place the cuvette in the instrument.
-
Data Acquisition: Set the measurement parameters (e.g., temperature, number of acquisitions) and start the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The software will use an autocorrelation function to calculate the translational diffusion coefficient and, from that, the hydrodynamic radius of the particles in the sample. The presence of a population of particles with a significantly larger hydrodynamic radius than the expected monomer indicates aggregation.
Protocol 3: Differential Scanning Fluorimetry (DSF) for Protein Stability
Objective: To assess the thermal stability of a protein by measuring its melting temperature (Tm) in the presence of different excipients or buffer conditions. An increase in Tm generally indicates increased stability.[12][13]
Materials:
-
qPCR instrument capable of monitoring fluorescence over a temperature gradient
-
96-well PCR plates
-
Fluorescent dye (e.g., SYPRO Orange)
-
Protein stock solution
-
Buffers and excipients to be tested
Method:
-
Reaction Setup: In a 96-well plate, prepare reactions containing the protein at a final concentration of 0.1-0.5 mg/mL, the fluorescent dye at an appropriate dilution, and the buffer or excipient to be tested.[14]
-
Thermal Denaturation: Place the plate in the qPCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C with a ramp rate of 1°C/minute) while continuously monitoring the fluorescence of the dye.
-
Data Acquisition: As the protein unfolds with increasing temperature, its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.[13] The instrument records the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The resulting curve is the protein's melting curve. The midpoint of the transition, where 50% of the protein is unfolded, is the melting temperature (Tm).[14] A higher Tm in the presence of an excipient suggests that the excipient stabilizes the protein.
References
- 1. benchchem.com [benchchem.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. news-medical.net [news-medical.net]
- 6. The effects of excipients on protein aggregation during agitation: an interfacial shear rheology study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.cbc.osu.edu [research.cbc.osu.edu]
- 12. Unraveling Protein Stability with Differential Scanning Fluorimetry - Creative Proteomics [iaanalysis.com]
- 13. portlandpress.com [portlandpress.com]
- 14. Theory and applications of differential scanning fluorimetry in early-stage drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing PROTAC Linker Length for Improved Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The resources herein address specific issues related to optimizing Proteolysis Targeting Chimera (PROTAC) linker length to enhance therapeutic efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a PROTAC?
A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components.[1] The primary function of the linker is to position the target protein and the E3 ligase in a conformation that facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the proteasome.[1][2] The length of the linker is a critical parameter that dictates the efficacy of a PROTAC.[1][2] An optimal linker length is necessary for the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).
Q2: How does linker length specifically impact PROTAC efficacy?
Linker length is a crucial determinant of PROTAC efficacy.[3] An optimal linker length allows for the proper orientation and proximity of the target protein and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[3]
-
Too short: A linker that is too short can cause steric hindrance, preventing the simultaneous binding of the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.[2][4][]
-
Too long: Conversely, a linker that is too long may lead to an unstable ternary complex with excessive flexibility, resulting in inefficient ubiquitination or unproductive binding modes.[2][4][6]
Q3: Beyond length, what other linker properties are important for PROTAC performance?
While linker length is critical, its composition also significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability.[1]
-
Flexibility vs. Rigidity: Flexible linkers, such as polyethylene (B3416737) glycol (PEG) and alkyl chains, are the most commonly used and can provide the necessary conformational adaptability for ternary complex formation.[][7] However, more rigid linkers can enhance conformational stability and may improve potency.[4][]
-
Hydrophilicity: Incorporating hydrophilic elements like PEG can improve the solubility and cell permeability of the PROTAC molecule.[1][8]
-
Attachment Points: The points at which the linker is connected to the warhead and the E3 ligase ligand are also critical and must be optimized to not interfere with their binding activities.[][6]
Q4: What is the "hook effect" and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon observed with PROTACs where the degradation of the target protein decreases at high PROTAC concentrations.[4] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (Target-PROTAC or PROTAC-E3 Ligase) rather than the productive ternary complex.[4] A well-designed linker can promote positive cooperativity in the formation of the ternary complex, making it more stable and potentially mitigating the hook effect.[4]
Troubleshooting Guide
This section addresses common challenges encountered during PROTAC linker optimization experiments.
Problem 1: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation.
-
Potential Cause: Incorrect linker length or rigidity. The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding events.[4]
-
Troubleshooting Steps:
-
Synthesize a library of PROTACs: Create a series of PROTACs with varying linker lengths (e.g., by adding or removing PEG or alkyl units).[9]
-
Evaluate degradation: Test the degradation efficacy of each PROTAC in the series using a Western blot assay.
-
Assess ternary complex formation: Use biophysical assays like Surface Plasmon Resonance (SPR) or co-immunoprecipitation to evaluate the formation of the ternary complex with different linker lengths.[1]
-
Problem 2: I am observing a significant "hook effect" with my PROTAC, limiting its therapeutic window.
-
Potential Cause: The linker may not be promoting positive cooperativity in ternary complex formation.[4]
-
Troubleshooting Steps:
-
Modify linker rigidity: Introduce more rigid structural elements into the linker to pre-organize the binding moieties for a more favorable ternary complex conformation.[4][]
-
Alter linker composition: Experiment with different linker compositions (e.g., switching from a PEG-based to an alkyl-based linker) to influence the physicochemical properties and potentially enhance ternary complex stability.[10]
-
Problem 3: My PROTAC has poor cell permeability and low intracellular concentration.
-
Potential Cause: The physicochemical properties of the linker are unfavorable for crossing the cell membrane.[4]
-
Troubleshooting Steps:
Data Presentation
Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| PROTAC 11 | PEG | 9 | ~100 | ~75 | [13][14] |
| PROTAC 12 | PEG | 12 | ~10 | ~85 | [13][14] |
| PROTAC 13 | PEG | 16 | ~1 | >90 | [13][14] |
| PROTAC 14 | PEG | 19 | ~100 | ~60 | [13][14] |
| PROTAC 15 | PEG | 21 | >1000 | <50 | [13][14] |
As the data indicates, a 16-atom linker was found to be optimal for ERα degradation, with both shorter and longer linkers resulting in significantly reduced efficacy.[2]
Table 2: Impact of Linker Length on p38α Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Compound A | Alkyl | 12 | 50-100 | ~70 | [2] |
| Compound B | Alkyl | 15 | <10 | >90 | [2] |
| Compound C | Alkyl | 17 | <10 | >90 | [2] |
| Compound D | Alkyl | 20 | 100-500 | ~60 | [2] |
For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[2]
Experimental Protocols
Protocol 1: Target Protein Degradation Assay via Western Blot
This is the standard method for quantifying the reduction in target protein levels.[1]
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).[1][3]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST.[3]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[3]
Protocol 2: Ternary Complex Formation Assay via Co-Immunoprecipitation (Co-IP)
This assay is used to confirm the formation of the Target-PROTAC-E3 ligase complex within cells.[3]
-
Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.[3]
-
Immunoprecipitation: Incubate the cell lysates with an antibody against either the target protein or the E3 ligase (e.g., VHL or CRBN) overnight at 4°C. Add protein A/G agarose (B213101) beads to pull down the antibody-protein complexes.[3]
-
Washing and Elution: Wash the beads several times to remove non-specific binding. Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[3]
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins. An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[3]
Visualizations
Caption: General mechanism of PROTAC action.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Caption: General experimental workflow for PROTAC evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. explorationpub.com [explorationpub.com]
- 11. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc-PEG4-C2-NHS Ester Antibody Conjugation
Welcome to the technical support center for challenges in conjugating Boc-PEG4-C2-NHS ester to antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in antibody conjugation?
This compound is a heterobifunctional crosslinker. Let's break down its components:
-
Boc (tert-butoxycarbonyl): A protecting group for a primary amine. This allows for a staged conjugation strategy.[1]
-
PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic spacer that can improve the solubility and reduce the immunogenicity of the resulting conjugate.[][3]
-
C2: A two-carbon aliphatic chain.
-
NHS ester (N-hydroxysuccinimide ester): A reactive group that specifically targets primary amines (like the side chain of lysine (B10760008) residues and the N-terminus of antibodies) to form stable amide bonds.[][5]
This linker is often used in the development of Antibody-Drug Conjugates (ADCs) where the Boc-protected amine can be deprotected in a later step to attach a payload molecule.[6][7]
Q2: What is the optimal pH for conjugating NHS esters to antibodies?
The optimal pH for NHS ester conjugation to antibodies is typically between 7.2 and 8.5.[][8] A slightly basic pH is necessary to ensure that the primary amine groups on the antibody are deprotonated and thus nucleophilic, which is required for the reaction. However, at a pH higher than 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces efficiency.[][8][9]
Q3: What are the most common causes of low conjugation efficiency?
Low conjugation efficiency can stem from several factors:
-
Hydrolysis of the NHS ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive.[10] It is crucial to use anhydrous solvents and store the reagent properly.
-
Presence of primary amine-containing buffers: Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine (B1666218) will compete with the antibody for reaction with the NHS ester.[8][11]
-
Incorrect pH: If the pH is too low, the antibody's primary amines will be protonated and unreactive. If it's too high, hydrolysis of the NHS ester will dominate.[12]
-
Low antibody concentration: At low protein concentrations, the competing hydrolysis reaction can be more pronounced.[]
-
Inactive reagent: Improper storage or handling of the this compound can lead to its degradation.
Q4: What is the purpose of the Boc protecting group and when should it be removed?
The Boc group protects a primary amine, preventing it from reacting during the initial conjugation of the NHS ester to the antibody.[6] This is crucial in multi-step conjugation schemes, such as the synthesis of ADCs. After the PEG linker is attached to the antibody, the Boc group is removed (deprotected) to reveal the primary amine, which can then be used for subsequent conjugation to another molecule, like a cytotoxic drug.[1][7]
Q5: How can I remove the Boc protecting group?
Boc deprotection is typically achieved under strong acidic conditions.[6] A common reagent for this is trifluoroacetic acid (TFA), often in a solution with an organic solvent like dichloromethane (B109758) (DCM).[1][7] The reaction is usually fast and can be performed at room temperature.[1] It is important to thoroughly remove the acid post-deprotection, as it can affect the stability and function of the antibody.[7]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation | 1. Hydrolyzed NHS Ester: The reagent was exposed to moisture. | - Always use fresh, anhydrous DMSO or DMF to dissolve the NHS ester immediately before use. - Store the solid NHS ester in a desiccator at -20°C.[] - Allow the vial to warm to room temperature before opening to prevent condensation.[11] |
| 2. Interfering Buffer Components: Presence of primary amines (e.g., Tris, glycine) or azide (B81097) in the antibody buffer. | - Desalt or dialyze the antibody into an amine-free buffer like PBS (phosphate-buffered saline) at pH 7.2-8.0 before conjugation.[5][11] | |
| 3. Incorrect Reaction pH: The pH of the reaction mixture is outside the optimal range of 7.2-8.5. | - Ensure the final pH of the antibody-linker solution is within the 7.2-8.5 range. Use a sodium bicarbonate or borate (B1201080) buffer.[][8] | |
| 4. Insufficient Molar Excess of Linker: The ratio of linker to antibody is too low. | - Increase the molar excess of the this compound. A 5- to 20-fold molar excess is a common starting point.[13][14] | |
| Antibody Aggregation/Precipitation | 1. High Concentration of Organic Solvent: Too much DMSO or DMF was added to the antibody solution. | - Keep the final concentration of the organic solvent below 10% of the total reaction volume.[14] |
| 2. Antibody Instability: The antibody is not stable under the reaction conditions (e.g., pH, temperature). | - Perform the conjugation at 4°C, although the reaction will be slower.[] - Screen different buffer conditions to find one that maintains antibody stability. | |
| 3. High Degree of Labeling (DOL): Too many PEG chains are attached to the antibody, leading to conformational changes and aggregation. | - Reduce the molar excess of the NHS ester in the reaction. - Shorten the reaction time. | |
| Incomplete Boc Deprotection | 1. Inefficient Deprotection Reagent: The acid (e.g., TFA) concentration is too low or the reaction time is too short. | - Increase the concentration of TFA (e.g., from 20% to 50% in DCM) or extend the reaction time.[7][15] Monitor the deprotection reaction. |
| 2. Presence of Scavengers: Some amino acid residues may require scavengers to prevent side reactions during deprotection. | - While less common for simple deprotections, consider the addition of scavengers if working with complex antibodies. | |
| Loss of Antibody Activity | 1. Modification of Key Residues: Lysine residues in the antigen-binding site (Fab region) have been modified. | - This is a known risk with non-specific lysine conjugation. Consider site-specific conjugation methods if activity loss is a major concern.[] |
| 2. Denaturation: The antibody was denatured during the conjugation or deprotection steps. | - Perform all steps at a lower temperature (4°C). - Ensure rapid and complete removal of the deprotection acid. | |
| 3. Steric Hindrance: The attached PEG-payload sterically hinders antigen binding. | - The PEG4 spacer is relatively short. If steric hindrance is suspected, a longer PEG chain might be necessary.[3] |
Experimental Protocols
Protocol 1: Conjugation of this compound to an Antibody
Materials:
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer (e.g., 100 mM Sodium Bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., Zeba™ Spin Desalting Column, 40K MWCO)[11]
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (like Tris or glycine) or stabilizers like BSA, it must be purified.[11]
-
Exchange the antibody into a suitable reaction buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
-
Adjust the antibody concentration to 1-2 mg/mL.[]
-
-
NHS Ester Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.[11]
-
-
Conjugation Reaction:
-
Quenching:
-
Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[11]
-
Incubate for 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts by passing the reaction mixture through a desalting column.[11]
-
Collect the purified Boc-PEGylated antibody.
-
Protocol 2: Boc Deprotection
Materials:
-
Purified Boc-PEGylated antibody
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Purification column (e.g., SEC or dialysis)
Procedure:
-
Lyophilize the purified Boc-PEGylated antibody if it is in an aqueous buffer.
-
Dissolve the dried conjugate in anhydrous DCM.
-
Add TFA to the solution to a final concentration of 20-50%.[7]
-
Stir the reaction mixture at room temperature and monitor for completion (typically 30-60 minutes).
-
Remove the TFA and DCM, for example, by evaporation under a stream of nitrogen.[7]
-
Purify the deprotected antibody-PEG-amine conjugate immediately using SEC or dialysis to remove residual acid and byproducts.[7]
Visualizations
Caption: Workflow for this compound conjugation to an antibody.
Caption: Troubleshooting logic for low conjugation efficiency.
References
- 1. benchchem.com [benchchem.com]
- 3. The impact of PEGylation on biological therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NHS ester protocol for labeling proteins [abberior.rocks]
- 6. genscript.com [genscript.com]
- 7. benchchem.com [benchchem.com]
- 8. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. nanocomposix.com [nanocomposix.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. lumiprobe.com [lumiprobe.com]
- 13. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. researchgate.net [researchgate.net]
improving the stability of Boc-PEG4-C2-NHS ester stock solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability and performance of Boc-PEG4-C2-NHS ester stock solutions in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability in this compound stock solutions?
A1: The primary cause of instability is hydrolysis of the N-hydroxysuccinimide (NHS) ester group.[1][2][3][] The NHS ester is susceptible to reaction with water, which cleaves the ester and renders the compound inactive for conjugation to primary amines.[1][2][5] This hydrolysis is accelerated by moisture in the solvent, air, and at higher pH values.[1][6][7]
Q2: What are the ideal solvents for preparing this compound stock solutions?
A2: Anhydrous or "dry" polar aprotic solvents are highly recommended. The most common choices are dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][2][6][8] It is critical to use a high-purity, anhydrous grade of these solvents to minimize moisture content.[1][8] Degraded DMF can contain amines, which will react with the NHS ester, reducing its effectiveness.[1][6]
Q3: How should I store my this compound stock solution to maximize its shelf-life?
A3: For optimal long-term stability, stock solutions should be stored at low temperatures. Storage at -80°C is recommended for periods up to 6 months, while -20°C is suitable for up to 1 month.[9][10][11][12] To prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into single-use volumes.[8][9][11][13] Ensure vials are tightly sealed to prevent moisture ingress.
Q4: Can I store this compound in an aqueous buffer?
A4: No, it is strongly advised not to store this compound in aqueous solutions.[1] The NHS ester group hydrolyzes rapidly in aqueous environments. The half-life of NHS esters can be as short as a few hours at neutral pH and mere minutes at the optimal labeling pH of 8.0-8.5.[2][7][14] Aqueous solutions should be prepared immediately before use.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no labeling efficiency in my conjugation reaction. | Hydrolyzed this compound stock solution. The NHS ester has lost its reactivity due to exposure to moisture.[1][2] | Prepare a fresh stock solution using a new vial of the compound and high-purity anhydrous solvent. Consider testing the reactivity of your stock solution (see Experimental Protocols). |
| Incompatible buffer. Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for reaction with the NHS ester.[1] | Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer within a pH range of 7.2-8.5 for the conjugation reaction.[1][14] | |
| Variability in experimental results between batches. | Inconsistent stock solution concentration due to degradation. The active concentration of your stock solution may be decreasing over time. | Aliquot stock solutions into single-use vials upon preparation to avoid issues with repeated opening and exposure to moisture.[8][15] Always allow vials to equilibrate to room temperature before opening to prevent condensation.[2][3][8] |
| Precipitate observed in my stock solution upon thawing. | Solvent has absorbed water. DMSO is very hygroscopic and can absorb moisture, which can lead to hydrolysis and precipitation of the degraded product.[8][9][10] | Use a fresh, unopened bottle of anhydrous DMSO or DMF. Store solvents under an inert gas like argon or nitrogen.[8] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
Objective: To prepare a stock solution of this compound with minimized risk of hydrolysis.
Materials:
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or anhydrous dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Low-volume, conical-bottom vials with screw caps (B75204) suitable for low-temperature storage
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2][8]
-
Under a stream of inert gas (e.g., in a glove box or using a gas blanket), weigh the desired amount of the ester.
-
Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 100 mg/mL).[9]
-
Vortex briefly to ensure complete dissolution.
-
Immediately aliquot the solution into single-use vials.
-
Purge the headspace of each vial with inert gas before tightly sealing.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9][10][11]
Protocol 2: Qualitative Reactivity Test of this compound Stock Solution
Objective: To determine if an NHS ester stock solution is still active and capable of reacting with primary amines.
Materials:
-
This compound stock solution
-
Amine-free buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.5)
-
0.5-1.0 N NaOH
-
UV-Vis Spectrophotometer
Procedure: This method is adapted from a general procedure for testing NHS ester reactivity.[2][3] It relies on the fact that the N-hydroxysuccinimide leaving group absorbs light at ~260 nm upon hydrolysis.[2]
-
Dilute a small amount of your this compound stock solution in the amine-free buffer. Prepare a blank with just the buffer and solvent.
-
Measure the absorbance of the diluted solution at 260 nm. This is your baseline reading.
-
To a known volume of the diluted solution (e.g., 1 mL), add a small volume of 0.5-1.0 N NaOH (e.g., 100 µL) to rapidly hydrolyze the NHS ester.[2]
-
Immediately mix and measure the absorbance at 260 nm again.
-
Interpretation: A significant increase in absorbance after adding NaOH indicates that the NHS ester was active and has now been hydrolyzed, releasing NHS.[3] If there is little to no change in absorbance, the ester in your stock solution has likely already hydrolyzed and is inactive.[3]
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Recommended workflow for preparing and storing stock solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 5. glenresearch.com [glenresearch.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. benchchem.com [benchchem.com]
- 14. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
purification strategies for Boc-PEG4-C2-NHS ester conjugates
This guide provides researchers, scientists, and drug development professionals with essential information for the successful purification of Boc-PEG4-C2-NHS ester and its subsequent conjugates. It includes troubleshooting advice for common issues, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound and its conjugates.
| Problem | Potential Cause | Recommended Solution |
| Low or No Reactivity of NHS Ester | Hydrolysis of the NHS ester: The NHS ester is highly sensitive to moisture and aqueous environments, leading to hydrolysis and loss of reactivity.[1] This is accelerated at higher pH.[2][3] | Storage & Handling: Store the solid reagent at -20°C with a desiccant.[4] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[1][5] Solvent: Use only anhydrous, amine-free organic solvents like DMSO or DMF to prepare the stock solution immediately before use.[5][6][7][8] Do not prepare aqueous stock solutions for storage.[3][4] Reaction Buffer: Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine), which will compete with the target molecule.[6][8] |
| Low Purity of Final Conjugate | Inefficient removal of unreacted starting materials: Excess this compound, hydrolyzed ester, or unreacted target amine can co-elute depending on the purification method. | Select Appropriate Chromatography: • Reverse-Phase HPLC (RP-HPLC): Excellent for separating molecules based on hydrophobicity. Often provides high-resolution separation of the PEGylated conjugate from the unreacted amine and smaller impurities.[] • Size-Exclusion Chromatography (SEC): Effective for removing low molecular weight by-products like hydrolyzed NHS ester from a much larger conjugated protein.[] |
| Multiple Peaks on Analytical Chromatogram | Presence of Impurities: Common impurities include the hydrolyzed Boc-PEG4-C2-COOH, unreacted starting materials, and by-products from the synthesis. | Optimize Purification Method: • RP-HPLC: Adjust the gradient slope and mobile phase composition to improve the resolution between the desired product and impurities.[11] A shallower gradient can often resolve closely eluting peaks. • Characterization: Use mass spectrometry (LC-MS) to identify the species corresponding to each peak to guide purification strategy.[4] |
| Low Yield of Purified Conjugate | NHS Ester Hydrolysis During Reaction: The reaction pH is a compromise between amine reactivity (favored at pH > 8) and NHS ester stability (favored at pH < 7.5).[] At pH 8.5, the half-life can be as short as 20 minutes.[3] | Optimize Reaction Conditions: • pH Control: Perform the reaction in a controlled pH environment, typically between 7.2 and 8.5.[] • Temperature: Running the reaction at 4°C can minimize hydrolysis but may require a longer incubation time to achieve sufficient labeling.[3] • Concentration: Use a higher concentration of reactants to favor the bimolecular conjugation reaction over the competing hydrolysis reaction.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the best method to purify a this compound conjugate?
A1: The optimal purification method depends on the properties of the molecule it is conjugated to.
-
For small molecule conjugates: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is typically the method of choice. It separates compounds based on polarity and can effectively resolve the desired conjugate from unreacted PEG linker and other small molecule impurities.[]
-
For large protein or antibody conjugates: Size-Exclusion Chromatography (SEC) is very effective at separating the large, PEGylated protein from smaller, unreacted PEG linkers and hydrolyzed by-products.[] Ion-Exchange Chromatography (IEX) can also be used, as PEGylation can alter the surface charge of the protein.[]
Q2: How can I prevent the hydrolysis of my this compound before use?
A2: The NHS ester is highly moisture-sensitive.[5] To prevent hydrolysis, store the reagent in its solid form at -20°C in a desiccated environment.[4] When you need to use it, allow the container to warm to room temperature before opening to prevent water from condensing on the cold powder.[1][5] Dissolve the reagent in an anhydrous organic solvent like DMSO or DMF immediately before you perform the conjugation reaction.[7][8]
Q3: What are the common impurities I should expect to see?
A3: Common impurities include:
-
Unreacted this compound.
-
Hydrolyzed ester (Boc-PEG4-C2-COOH): This is formed when the NHS ester reacts with water.
-
Unreacted amine-containing starting material.
-
By-products from the carbodiimide (B86325) activation step (e.g., urea (B33335) by-products if EDC was used to create the NHS ester in situ). [13]
Q4: What pH should I use for my conjugation reaction?
A4: The reaction of an NHS ester with a primary amine is most efficient at a pH between 7.2 and 8.5.[] A common choice is a phosphate (B84403) or bicarbonate buffer at pH 8.0-8.3.[3][] Be aware that as the pH increases, the rate of hydrolysis also increases significantly.[2] Therefore, a balance must be struck to maximize conjugation while minimizing hydrolysis.
NHS Ester Stability Data
The stability of the NHS ester is highly dependent on pH. The following table summarizes the approximate half-life of a typical NHS ester in aqueous solution.
| pH | Temperature | Approximate Half-Life | Reference(s) |
| 7.0 | 0 - 4 °C | 4-5 hours | [2][3] |
| 8.0 | Room Temp | ~1 hour | [3] |
| 8.6 | 4 °C | ~10 minutes | [2][3] |
| 9.0 | Room Temp | <10 minutes | [1] |
Note: These values are general approximations and can vary based on the specific molecule and buffer conditions.
Visualized Workflows and Logic
Caption: General workflow for the purification of PEG conjugates.
Caption: Troubleshooting logic for low purity purification outcomes.
Experimental Protocols
Protocol 1: General Purification of a Small Molecule Conjugate by RP-HPLC
This protocol provides a starting point for purifying a conjugate formed between this compound and another small molecule. Optimization will be required.
1. Materials:
-
Crude reaction mixture
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (B52724) (ACN)
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
HPLC system with UV detector
2. Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, or directly in Mobile Phase A/B mixture).
-
Ensure the sample is fully dissolved. If particulates are present, centrifuge and take the supernatant, or filter through a 0.22 µm syringe filter.
3. HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm and a secondary wavelength appropriate for your target molecule.
-
Column Temperature: 30-45°C (elevated temperature can improve peak shape for PEGylated compounds).[14][11]
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: Linear gradient from 5% to 95% B
-
35-40 min: 95% B
-
40-41 min: Linear gradient from 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
4. Procedure:
-
Equilibrate the column with the starting conditions (5% B) for at least 10-15 column volumes.
-
Inject the prepared sample.
-
Collect fractions corresponding to the peaks observed on the chromatogram.
-
Analyze the collected fractions by an appropriate method (e.g., LC-MS) to confirm the identity and purity of the desired conjugate.
-
Pool the pure fractions and remove the solvent via lyophilization or rotary evaporation.
Protocol 2: General Labeling of a Protein with this compound
This protocol describes a general procedure for conjugating the PEG linker to primary amines (e.g., lysine (B10760008) residues) on a protein.
1. Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4).
-
This compound.
-
Anhydrous DMSO.
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification tools (e.g., desalting column or dialysis cassette).[3]
2. Protein Preparation:
-
Ensure the protein is in an amine-free buffer. If the stock buffer contains Tris or glycine, perform a buffer exchange into PBS.[8]
-
Adjust the protein concentration to 2-10 mg/mL.[3]
3. NHS Ester Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of ~10 mg/mL.[3] Do not store this solution.
4. Labeling Reaction:
-
Add a 10-20 fold molar excess of the dissolved NHS ester solution to the protein solution.[4] The volume of DMSO added should not exceed 10% of the total reaction volume.[4]
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[7][]
-
(Optional) Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.[3]
5. Purification:
-
Remove unreacted PEG linker and by-products by passing the reaction mixture through a desalting column (for rapid purification) or by dialysis against PBS.[4][]
-
The purified, conjugated protein is now ready for characterization and use.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. covachem.com [covachem.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 13. reddit.com [reddit.com]
- 14. blob.phenomenex.com [blob.phenomenex.com]
impact of pH on Boc-PEG4-C2-NHS ester conjugation efficiency
Welcome to the technical support center for Boc-PEG4-C2-NHS ester conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) regarding the impact of pH on the efficiency of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for conjugating this compound to a primary amine?
The optimal pH for the reaction between an NHS ester and a primary amine is a compromise between two competing factors: the reactivity of the amine and the stability of the NHS ester.[1] Generally, the recommended pH range for NHS ester conjugations is between 7.2 and 8.5.[2][3][] For many applications, a pH of 8.3-8.5 is considered optimal to achieve a high conjugation yield.[5][6][7]
Q2: How does pH affect the primary amine and the NHS ester?
At a pH below 7, primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly reducing the reaction rate.[1][7] As the pH increases, more of the amine is in its deprotonated, reactive form (-NH2), which favors the conjugation reaction.[1] However, at higher pH values (above 8.5), the rate of hydrolysis of the NHS ester increases dramatically.[1][8][9] This competing reaction, where the ester is cleaved by water, inactivates the reagent and reduces the overall yield of the desired conjugate.[1]
Q3: Which buffers are recommended for this conjugation reaction?
Phosphate (B84403), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[2][3] A 0.1 M sodium bicarbonate or 0.1 M phosphate buffer is often recommended.[5][6] It is crucial to use buffers that are free of primary amines.[1][2]
Q4: Are there any buffers I should avoid?
Yes. Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218).[2][3] These buffers will compete with your target molecule for reaction with the this compound, leading to lower conjugation efficiency and the formation of undesired byproducts.[3] However, Tris or glycine can be used to quench the reaction once it is complete.[2]
Q5: My this compound is not soluble in my aqueous reaction buffer. What should I do?
Many NHS esters, particularly those without a sulfo-NHS group, have limited solubility in aqueous solutions.[2] In such cases, the this compound should first be dissolved in a small amount of a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][5][6] This solution can then be added to your protein or molecule in the aqueous reaction buffer.[5][6] It is important to use high-quality, amine-free DMF.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The reaction pH is too low (amines are protonated) or too high (NHS ester hydrolysis). | Optimize the reaction pH within the 7.2-8.5 range. A pH of 8.3-8.5 is often a good starting point.[5][6][7] |
| Hydrolysis of NHS Ester: The this compound has hydrolyzed due to moisture or extended time in aqueous buffer. | Prepare the NHS ester solution immediately before use.[10] Store the solid reagent in a desiccated environment at -20°C.[10][11] | |
| Presence of Competing Amines: The reaction buffer contains primary amines (e.g., Tris, glycine). | Use a non-amine-containing buffer such as phosphate, bicarbonate, or borate buffer.[2][3] | |
| Poor Solubility of NHS Ester: The this compound is not fully dissolved in the reaction mixture. | Dissolve the NHS ester in a small amount of anhydrous DMSO or DMF before adding it to the aqueous reaction buffer.[2][5][6] | |
| Inconsistent Results | Acidification of Reaction Mixture: During large-scale reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, causing a drop in pH.[5][6] | Monitor the pH of the reaction mixture throughout the process or use a more concentrated buffer to maintain a stable pH.[5][6] |
| Variable Reagent Quality: The this compound or solvents may contain impurities. | Use high-quality reagents, including anhydrous DMSO or amine-free DMF.[3] |
Quantitative Data: Impact of pH on NHS Ester Stability
The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the ester decreases significantly as the pH increases, indicating a faster rate of hydrolysis.
| pH | Temperature (°C) | Half-life of NHS Ester | Reference |
| 7.0 | 0 | 4-5 hours | [8][9] |
| 8.0 | Room Temperature | 210 minutes | [12][13] |
| 8.5 | Room Temperature | 180 minutes | [12][13] |
| 8.6 | 4 | 10 minutes | [8][9] |
| 9.0 | Room Temperature | 125 minutes | [12][13] |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
This protocol provides a general guideline. Optimal conditions, such as the molar excess of the NHS ester and incubation time, may need to be determined empirically for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[1] Ensure the buffer is free of any primary amines.[1][2]
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO.[1]
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution while gently vortexing.[1]
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[1][5] The optimal time may vary depending on the specific reactants.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[1]
-
Purification: Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[1][5][6]
Visualizations
Caption: pH-dependent reaction pathways for NHS ester conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. help.lumiprobe.com [help.lumiprobe.com]
- 10. broadpharm.com [broadpharm.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
removing unreacted Boc-PEG4-C2-NHS ester post-conjugation
This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted Boc-PEG4-C2-NHS ester following a bioconjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound?
Removing unreacted NHS ester linkers is critical for several reasons. First, it ensures the purity of the final conjugate, which is essential for reproducible results in downstream applications. Second, excess linker can interfere with analytical techniques used to characterize the conjugate, such as determining the precise drug-to-antibody ratio (DAR). Finally, unreacted linkers could potentially react with other molecules in subsequent experimental steps, leading to unintended side products.
Q2: What are the primary methods for removing excess NHS ester linkers?
There are two main strategies for removing unreacted this compound:
-
Quenching: This involves adding a small molecule containing a primary amine (e.g., Tris, glycine) to the reaction mixture. This molecule rapidly reacts with and consumes any remaining active NHS esters, rendering them inert.[1][2]
-
Purification: This physically separates the large biomolecule conjugate from the small, unreacted linker. Common methods are based on size differences and include Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF).[][][5]
Q3: What is "quenching," and when should it be used?
Quenching is the process of terminating the conjugation reaction by adding a reagent that scavenges the excess reactive NHS esters.[2] It is a crucial step to perform before purification to prevent any further, uncontrolled conjugation. It is recommended to quench the reaction as soon as the desired incubation time is complete.[2]
Q4: Which quenching agent is the most effective?
Several agents can effectively quench NHS ester reactions. The choice often depends on the specific biomolecule and downstream application. Tris and glycine (B1666218) are the most common choices.
| Quenching Agent | Typical Final Concentration | Key Considerations |
| Tris Buffer | 20-50 mM | Widely used and effective. Ensure the pH of the Tris solution is around 8.0 to facilitate the reaction.[1][2] |
| Glycine | 20-100 mM | A simple amino acid that efficiently quenches the reaction.[2][6] |
| Lysine | 20-50 mM | Provides two primary amines for quenching, but may be more expensive than Tris or glycine.[1] |
| Hydroxylamine | 10-50 mM | Can be used, but may be less efficient than primary amine-based quenchers for some applications.[1][7] |
Q5: How do I choose between Size Exclusion Chromatography (SEC), Dialysis, and Tangential Flow Filtration (TFF)?
The choice of purification method depends on factors like sample volume, processing time, required purity, and available equipment.
| Method | Principle | Typical Processing Time | Scalability | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size as they pass through a porous resin. Larger molecules (conjugate) elute first.[8][9] | 30-120 minutes | Low to Medium | High resolution, excellent for removing impurities and aggregates.[] | Can dilute the sample; limited by column capacity. |
| Dialysis | Uses a semi-permeable membrane to allow small molecules (linker, salts) to diffuse into a large buffer volume while retaining the larger conjugate.[10][11][12] | 16-48 hours | Low to High | Gentle on the sample, simple setup, effective for buffer exchange.[11] | Very slow, requires large volumes of buffer, risk of sample loss.[10] |
| Tangential Flow Filtration (TFF) | The sample flows tangentially across a membrane. Pressure forces small molecules through, while the larger conjugate is retained and concentrated.[13][14][15] | 1-4 hours | Medium to High | Fast, highly scalable, combines purification with concentration and buffer exchange.[16][17] | Requires specialized equipment, potential for membrane fouling. |
Q6: What Molecular Weight Cut-Off (MWCO) should I use for my membrane in Dialysis or TFF?
A general rule is to select a membrane with an MWCO that is at least three to five times smaller than the molecular weight of your biomolecule conjugate.[18] For example, when purifying a standard antibody (~150 kDa), a membrane with a 30 kDa or 50 kDa MWCO is typically appropriate. This ensures complete retention of the conjugate while allowing for the efficient removal of the much smaller this compound (MW < 1 kDa).
Process Workflow for Post-Conjugation Purification
Caption: Workflow for quenching and purifying bioconjugates after reaction with NHS esters.
Troubleshooting Guide
Q1: My final product still shows the presence of unreacted linker after purification. What went wrong?
-
Ineffective Quenching: Ensure the quenching agent was added at a sufficient concentration and the pH was appropriate (pH ~8) for it to react with the NHS ester.
-
Insufficient Purification: For SEC, ensure the column has adequate resolution to separate your conjugate from the small linker. For dialysis or TFF, the process may need to be run for a longer duration or with additional buffer exchanges to completely remove the small molecules.[10]
-
Incorrect MWCO: Verify that the membrane MWCO used for dialysis or TFF is small enough to retain your conjugate but large enough to allow the free linker to pass through.
Q2: I'm seeing low recovery of my conjugated protein after purification. Why?
-
Nonspecific Binding: The conjugate may be binding to the purification materials. For SEC, this can happen with the column matrix. For dialysis and TFF, proteins can adsorb to the membrane surface.[18] Consider using low-protein-binding membranes or changing the buffer composition (e.g., adjusting ionic strength).
-
Precipitation: The conjugate may have precipitated during the process. See the question below for prevention tips.
-
Sample Handling: Be mindful of sample loss during transfers, especially with small volumes.
Q3: My protein conjugate precipitated during dialysis or TFF. How can I prevent this?
Protein precipitation during purification is often due to changes in buffer conditions.
-
Buffer Composition: Ensure the purification buffer (dialysate in dialysis) is compatible with your protein's stability. Avoid sudden, drastic changes in pH or ionic strength.[18] When removing salts, it is often better to do so in a stepwise manner.[10]
-
Protein Concentration: In TFF, over-concentrating the protein can lead to aggregation and precipitation. Monitor the concentration and stop before it reaches a critical level.
-
Temperature: Perform purification at a temperature that is optimal for your protein's stability, typically 4°C for labile proteins.[]
Q4: The NHS ester seems to have hydrolyzed before I could purify it. How can I avoid this?
NHS esters are susceptible to hydrolysis, especially at higher pH.[1][2] The half-life of an NHS ester can be as short as 10 minutes at pH 8.6.[1]
-
Work Quickly: Once the conjugation reaction is complete, proceed immediately to the quenching and purification steps.[5]
-
pH Control: While the conjugation reaction is favored at pH 7.2-8.5, avoid excessively high pH levels, which accelerate hydrolysis.[2][19]
-
Reagent Quality: Use high-quality, anhydrous solvents (like DMSO or DMF) to dissolve the this compound, and avoid introducing moisture, which can cause hydrolysis before the reaction even begins.[5][19]
Detailed Experimental Protocols
Protocol 1: Quenching the Conjugation Reaction
-
Prepare Quenching Buffer: Prepare a 1 M stock solution of Tris-HCl or glycine, pH 8.0.
-
Add Quencher: At the end of the conjugation incubation period, add the quenching stock solution to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate: Allow the quenching reaction to proceed for 15-30 minutes at room temperature with gentle mixing.
-
Proceed to Purification: The quenched mixture is now ready for purification by SEC, dialysis, or TFF.
Protocol 2: Purification using Size Exclusion Chromatography (SEC)
-
Column Selection: Choose an SEC column with a fractionation range appropriate for your biomolecule (e.g., a resin suitable for separating molecules >30 kDa from those <1.5 kDa).[8]
-
Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of a suitable, amine-free buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the quenched conjugation mixture onto the column. The sample volume should typically not exceed 2-5% of the total column volume for optimal resolution.[8]
-
Elution: Begin isocratic elution with the equilibration buffer.
-
Fraction Collection: Collect fractions and monitor the eluate using a UV detector at 280 nm. The first major peak to elute will be the high molecular weight conjugate. The smaller, unreacted linker and quenching agent will elute in later fractions.
-
Pooling and Analysis: Pool the fractions corresponding to the purified conjugate and confirm purity via SDS-PAGE or other analytical methods.
Protocol 3: Purification using Dialysis
-
Membrane Preparation: Select dialysis tubing or a cassette with an appropriate MWCO (e.g., 30 kDa for an antibody). Prepare the membrane according to the manufacturer's instructions, which may involve rinsing with water to remove preservatives.[18]
-
Sample Loading: Load the quenched reaction mixture into the dialysis bag/cassette.
-
Dialysis Setup: Place the sealed bag/cassette in a beaker containing the dialysis buffer (e.g., PBS, pH 7.4). The buffer volume should be at least 100 times the sample volume to ensure a sufficient concentration gradient.[10] Place the beaker on a stir plate at 4°C with gentle stirring.
-
Buffer Exchange: Allow dialysis to proceed for at least 4-6 hours, then change the dialysis buffer. Repeat the buffer exchange at least two more times over 24-48 hours for complete removal of small molecules.[10]
-
Sample Recovery: Carefully remove the sample from the dialysis bag/cassette.
Protocol 4: Purification using Tangential Flow Filtration (TFF)
-
System and Membrane Selection: Choose a TFF system and a membrane cassette with an appropriate MWCO (e.g., 30 or 50 kDa).
-
System Preparation: Flush the TFF system and membrane with purification buffer to remove any storage solution and to normalize the membrane.
-
Concentration/Diafiltration: Load the quenched reaction mixture into the system reservoir. Begin recirculating the sample tangentially across the membrane.
-
Diafiltration (Buffer Exchange): Perform diafiltration by continuously adding fresh purification buffer to the reservoir at the same rate that filtrate is being removed. This "washes" the unreacted linker and quenching agent out of the sample. A common target is to exchange 5-7 diavolumes to ensure near-complete removal of small molecules.
-
Final Concentration: After diafiltration, stop adding fresh buffer and allow the system to concentrate the purified conjugate to the desired final volume.
-
Sample Recovery: Recover the purified, concentrated sample from the system.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repligen.com [repligen.com]
- 11. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 12. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 13. rocker.com.tw [rocker.com.tw]
- 14. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 15. repligen.com [repligen.com]
- 16. Tangential Flow Filtration (TFF) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 17. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 18. Unlocking Protein Purity: Advanced Dialysis Techniques for Precision in Protein Research - MetwareBio [metwarebio.com]
- 19. lumiprobe.com [lumiprobe.com]
Technical Support Center: Characterization of Boc-PEG4-C2-NHS Ester Conjugates
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the analytical techniques used to characterize Boc-PEG4-C2-NHS ester conjugates. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary analytical techniques for characterizing this compound are High-Performance Liquid Chromatography (HPLC) for purity assessment, Mass Spectrometry (MS) for molecular weight confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.
Q2: Why is the NHS ester group sensitive to moisture?
A2: The N-hydroxysuccinimide (NHS) ester is highly reactive towards nucleophiles, including water. Moisture will cause the hydrolysis of the NHS ester back to the corresponding carboxylic acid, rendering the conjugate incapable of reacting with primary amines for conjugation.[] Therefore, it is crucial to handle and store the material in a dry environment.
Q3: What are the expected major impurities in a this compound sample?
A3: Common impurities may include the hydrolyzed NHS ester (Boc-PEG4-C2-COOH), starting materials from the synthesis, and potentially small amounts of oligomers with different PEG chain lengths if the starting PEG material was not monodisperse.
Q4: How can I confirm the identity and structure of the this compound?
A4: A combination of techniques is recommended for unambiguous identification. ¹H and ¹³C NMR spectroscopy will confirm the presence of the Boc protecting group, the PEG chain, the C2 aliphatic spacer, and the NHS ester moiety. High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement that corresponds to the molecular formula of the compound.
Q5: What is the significance of the Boc protecting group?
A5: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines. In the context of a heterobifunctional linker like this compound, it allows for the selective reaction of the NHS ester with a primary amine on a target molecule. The Boc group can then be removed under acidic conditions to reveal a primary amine for subsequent conjugation steps.
Analytical Techniques and Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of this compound. A reversed-phase method is typically employed to separate the main compound from its impurities.
Table 1: Typical HPLC Parameters for Purity Analysis
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile (B52724) |
| Gradient | 20-80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 260 nm |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Experimental Protocol: HPLC Purity Analysis
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound and dissolve it in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the initial mobile phase composition (e.g., 80% A, 20% B) to a final concentration of 0.1 mg/mL.
-
Instrument Setup: Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample and acquire data for the duration of the gradient.
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Molecular Weight Confirmation by Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the this compound. Electrospray ionization (ESI) is a common and suitable ionization technique for this type of molecule.
Table 2: Typical ESI-MS Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Analyzer | Time-of-Flight (TOF) or Quadrupole |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 120 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 600 L/hr |
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the this compound (approximately 10-50 µM) in a suitable solvent such as acetonitrile or methanol.
-
Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range. For this compound (MW: 447.48 g/mol ), a range of m/z 100-1000 should be sufficient.
-
Data Analysis: Look for the protonated molecular ion [M+H]⁺ at m/z 448.2. Other common adducts to look for include the sodium adduct [M+Na]⁺ at m/z 470.2 and the potassium adduct [M+K]⁺ at m/z 486.3.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for the structural confirmation of this compound, providing detailed information about the chemical environment of each atom.
Table 3: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Chemical Shift (ppm) |
| Boc (t-butyl) | ~1.45 (s, 9H) |
| PEG backbone (-OCH₂CH₂O-) | ~3.65 (m) |
| NHS ester (-COCH₂CH₂CO-) | ~2.85 (s, 4H) |
| C2 spacer (-CH₂-) | Varies |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean and dry NMR tube.[2] Ensure the sample is fully dissolved.
-
Instrument Setup: Place the NMR tube in the spectrometer and lock and shim the instrument to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra. For ¹³C NMR, a larger number of scans will be required due to its lower natural abundance.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons. Compare the observed chemical shifts with expected values to confirm the structure.
Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the key functional groups present in the this compound molecule.
Table 4: Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
| N-H stretch (Boc carbamate) | ~3350 |
| C-H stretch (aliphatic) | ~2870-2950 |
| C=O stretch (NHS ester) | ~1815, ~1785, ~1740 |
| C=O stretch (Boc carbamate) | ~1690 |
| C-O-C stretch (PEG ether) | ~1100 |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: For a liquid or waxy solid, a small amount of the sample can be placed directly on the ATR crystal.[3] For a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Sample Spectrum: Place the prepared sample in the instrument and acquire the FTIR spectrum.
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare them to the expected values for the functional groups in this compound.
Troubleshooting Guides
HPLC Troubleshooting
Caption: Troubleshooting common HPLC issues.
Mass Spectrometry Troubleshooting
Caption: Troubleshooting common mass spectrometry issues.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the complete characterization of a new batch of this compound.
Caption: Logical workflow for quality control analysis.
References
Validation & Comparative
The Pivotal Role of Linker Selection in PROTAC Efficacy: A Comparative Guide to Boc-PEG4-C2-NHS Ester and Other Linker Chemistries
For researchers, scientists, and drug development professionals engaged in the rapidly advancing field of Proteolysis Targeting Chimeras (PROTACs), the judicious selection of the linker component is a critical determinant of therapeutic success. While the warhead and E3 ligase ligand dictate target engagement and recruitment, it is the linker that orchestrates the productive formation of a ternary complex, profoundly influencing a PROTAC's potency, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of Boc-PEG4-C2-NHS ester, a commonly utilized PEG-based linker, with other prominent linker classes, supported by experimental data and detailed methodologies to inform rational PROTAC design.
At the heart of PROTAC technology lies the induced proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. The linker, far from being a passive spacer, plays a dynamic role in this process. Its length, flexibility, and chemical composition are paramount in establishing the optimal geometry for the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for efficient ubiquitination. An inappropriate linker can lead to steric hindrance, preventing complex formation, or result in a non-productive alignment that fails to trigger ubiquitination.
This compound: A Versatile Tool in the PROTAC Toolbox
This compound is a heterobifunctional linker that has gained popularity in PROTAC synthesis. It features a polyethylene (B3416737) glycol (PEG) chain of four ethylene (B1197577) glycol units, flanked by a Boc-protected amine and an N-hydroxysuccinimide (NHS) ester. The NHS ester provides a reactive handle for facile conjugation to amine-containing moieties, such as the E3 ligase ligand, while the Boc-protected amine can be deprotected to allow for subsequent coupling to the target protein ligand.
The PEG component of this linker imparts several desirable properties. The hydrophilic nature of the PEG chain can enhance the aqueous solubility of the resulting PROTAC molecule, a common challenge in PROTAC development due to their often high molecular weight and lipophilicity. Furthermore, the flexibility of the PEG chain can provide the conformational freedom necessary to achieve a productive ternary complex.
Comparative Analysis of Linker Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies to illustrate how the choice of linker can significantly impact these key performance indicators. It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and cell lines.
| Linker Type | PROTAC System (Target-E3 Ligase) | DC50 (nM) | Dmax (%) | Key Observations |
| PEG-based | BRD4-CRBN | 1.8 | >95 | Highly potent degradation. |
| BTK-CRBN | 2.2 | 97 | Demonstrates the effectiveness of PEG linkers in achieving potent degradation. | |
| ERRα-VHL | 10 | ~90 | Optimal linker length is crucial; shorter or longer PEG chains can lead to reduced efficacy. | |
| Alkyl | BRD4-CRBN | 8.3 | >95 | Generally effective, but can sometimes result in lower potency compared to optimal PEG linkers. |
| RIPK2-CRBN | 5.3 | >90 | Alkyl linkers can be a viable alternative to PEGs. | |
| Rigid (e.g., piperazine, aromatic) | BRD4-VHL | 0.8 | >95 | Can lead to highly potent PROTACs by pre-organizing the molecule for optimal ternary complex formation. |
| SMARCA2-VHL | 3.9 | >90 | Rigidity can enhance selectivity and improve pharmacokinetic properties. |
Table 1: Comparative Degradation Efficiency of PROTACs with Different Linker Types. This table provides a summary of DC50 and Dmax values for PROTACs employing PEG, alkyl, and rigid linkers against various targets and E3 ligases. The data highlights that while all linker types can yield effective degraders, the optimal choice is target-dependent.
| Linker Length (Number of Atoms) | PROTAC System (ERRα-VHL) | DC50 (nM) | Dmax (%) |
| 12 | ERRα-VHL | >1000 | <20 |
| 16 | ERRα-VHL | 10 | ~90 |
| 20 | ERRα-VHL | 50 | ~70 |
| 24 | ERRα-VHL | 100 | ~60 |
Table 2: Impact of PEG Linker Length on ERRα Degradation. This table illustrates the critical importance of linker length optimization. A 16-atom PEG linker was found to be optimal for this particular system, with shorter and longer linkers resulting in significantly reduced degradation efficiency.
Experimental Protocols
General Protocol for PROTAC Synthesis using this compound
This protocol outlines a general two-step procedure for the synthesis of a PROTAC using this compound.
Step 1: Coupling of this compound to the E3 Ligase Ligand
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in a suitable anhydrous solvent (e.g., DMF or DMSO).
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0-3.0 eq), to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting Boc-protected intermediate by column chromatography.
Step 2: Deprotection and Coupling to the Target Protein Ligand
-
Dissolve the Boc-protected intermediate from Step 1 in a suitable solvent (e.g., dichloromethane (B109758) or 1,4-dioxane).
-
Add an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, to remove the Boc protecting group.
-
Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.
-
Dissolve the resulting amine intermediate and the carboxylic acid-functionalized target protein ligand (1.0 eq) in a suitable anhydrous solvent (e.g., DMF).
-
Add a peptide coupling reagent, such as HATU (1.2 eq) or HBTU (1.2 eq), and a non-nucleophilic base, such as DIPEA (2.0-3.0 eq).
-
Stir the reaction at room temperature for 2-16 hours, monitoring by LC-MS.
-
Purify the final PROTAC product by preparative HPLC.
Western Blot Protocol for Measuring PROTAC-Induced Protein Degradation
This protocol describes the use of Western blotting to quantify the degradation of a target protein in cells treated with a PROTAC.
-
Cell Culture and Treatment: Plate cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Visualizing the Logic of PROTAC Design and Function
To better understand the intricate relationships in PROTAC development, the following diagrams, generated using Graphviz, illustrate key conceptual frameworks.
Caption: Logical relationships in PROTAC design and optimization.
Caption: A typical experimental workflow for PROTAC evaluation.
Caption: The PROTAC-mediated protein degradation pathway.
A Head-to-Head Comparison: Boc-PEG4-C2-NHS Ester vs. Maleimide Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Conjugation Strategy
In the landscape of bioconjugation, the precise and stable linkage of molecules is paramount for the development of effective therapeutics, diagnostics, and research tools. Among the myriad of available chemistries, N-hydroxysuccinimide (NHS) esters and maleimides represent two of the most prevalent and powerful strategies for modifying biomolecules. This guide provides an objective, data-driven comparison of a versatile PEGylated NHS ester, Boc-PEG4-C2-NHS ester, and the widely used maleimide (B117702) chemistry, to aid in the selection of the most appropriate method for your specific application.
Introduction to the Chemistries
This compound: Amine-Reactive Conjugation
This compound is a heterobifunctional crosslinker that combines three key features: an NHS ester for reaction with primary amines, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a tert-butyloxycarbonyl (Boc) protecting group that allows for a staged conjugation strategy. The NHS ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.
Maleimide Chemistry: Thiol-Specific Conjugation
Maleimide chemistry is highly selective for sulfhydryl (thiol) groups, primarily found in cysteine residues of proteins. The reaction, a Michael addition, proceeds rapidly under mild conditions to form a stable thioether bond. This high specificity makes maleimide chemistry a cornerstone for site-specific modifications, particularly in the development of antibody-drug conjugates (ADCs).
Quantitative Performance Comparison
The choice between NHS ester and maleimide chemistry often depends on the desired specificity, the nature of the biomolecule, and the stability requirements of the final conjugate. The following tables summarize key performance characteristics based on available data.
| Feature | This compound | Maleimide Chemistry |
| Target Residue | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) |
| Bond Formed | Amide | Thioether |
| Specificity | Moderate to High | Very High[1] |
| Reaction pH | 7.2 - 8.5 | 6.5 - 7.5[1] |
| Reaction Speed | Fast (minutes to hours) | Very Fast (seconds to minutes) |
| Key Advantage | Targets abundant surface residues | Enables site-specific conjugation |
| Potential Drawback | Potential for heterogeneous labeling | Requires available free thiols |
Table 1: General Characteristics of this compound and Maleimide Conjugation.
| Parameter | Amide Bond (from NHS Ester) | Thioether Bond (from Maleimide) |
| Stability in Plasma | Highly Stable | Generally stable, but susceptible to retro-Michael reaction (thiol exchange)[2] |
| Hydrolytic Stability | Very High | Succinimide ring can hydrolyze to a more stable ring-opened form[2] |
| Half-life of Linkage | Generally considered permanent under physiological conditions.[] | Variable; N-alkyl maleimide conjugates can show 35-67% deconjugation in serum over 7 days, while more stable N-aryl maleimides show <20% deconjugation.[4] |
| Factors Affecting Stability | Extreme pH | Presence of competing thiols (e.g., glutathione), pH, maleimide structure (N-alkyl vs. N-aryl)[2][4] |
Table 2: Comparative Stability of the Resulting Conjugate Linkages.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful bioconjugation. Below are generalized protocols for key experiments.
Protocol 1: Conjugation of a Protein with this compound
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer at the desired concentration.
-
Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The final concentration of organic solvent should be less than 10%.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Remove excess reagent and byproducts by size-exclusion chromatography (desalting column) or dialysis.
Protocol 2: Conjugation of a Protein with a Maleimide Reagent
Materials:
-
Thiol-containing protein solution (1-10 mg/mL in a degassed, thiol-free buffer like PBS, pH 6.5-7.5)[5]
-
Maleimide reagent
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP or DTT)
-
Quenching solution (e.g., free cysteine or β-mercaptoethanol)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Reduction (if necessary): If the cysteine residues are in disulfide bonds, reduce them by incubating with a 10-100 fold molar excess of TCEP for 30-60 minutes at room temperature. If using DTT, it must be removed prior to adding the maleimide.[5]
-
Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.[5]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide solution to the protein solution.[5]
-
Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Quenching: Add a quenching solution to consume any unreacted maleimide.
-
Purification: Purify the conjugate using a desalting column or dialysis to remove excess reagents.
Protocol 3: Boc Deprotection
Materials:
-
Boc-protected conjugate
-
Anhydrous dichloromethane (B109758) (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolution: Dissolve the Boc-protected conjugate in anhydrous DCM.
-
Acid Addition: Add an equal volume of TFA to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by an appropriate method (e.g., LC-MS).
-
Work-up: Remove the solvent and excess TFA under reduced pressure. The deprotected product can then be purified or used in the next step.
Mandatory Visualizations
Caption: NHS Ester Conjugation Workflow.
References
alternative linkers to Boc-PEG4-C2-NHS ester for antibody-drug conjugates
For researchers, scientists, and drug development professionals, the selection of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly influences the therapeutic's stability, efficacy, and toxicity profile. While Boc-PEG4-C2-NHS ester is a commonly utilized linker, a diverse array of alternatives offers distinct advantages in modulating the performance of ADCs. This guide provides an objective comparison of these alternative linkers, supported by experimental data, to facilitate the rational design of next-generation ADCs.
Linker Technologies: A Comparative Overview
ADC linkers are broadly categorized as either cleavable or non-cleavable, a fundamental distinction that dictates the mechanism of payload release and significantly impacts the therapeutic window.
Cleavable Linkers: These linkers are designed to release the cytotoxic payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, such as changes in pH or the presence of specific enzymes.[1][2] This targeted release can enhance the potency of the ADC and may induce a "bystander effect," where the released drug can kill neighboring antigen-negative tumor cells.[1]
Non-cleavable Linkers: In contrast, non-cleavable linkers rely on the complete degradation of the antibody component within the lysosome to liberate the payload.[1][3] This generally results in greater stability in the plasma and a reduced risk of off-target toxicity, as the payload remains attached to the antibody until the ADC is internalized and processed by the target cell.[1][3]
The incorporation of polyethylene (B3416737) glycol (PEG) chains into linker design, a feature of this compound, is a widely adopted strategy to enhance the hydrophilic properties of ADCs.[4][5] This can lead to improved solubility, reduced aggregation, and more favorable pharmacokinetic profiles.[4][5]
Quantitative Comparison of Linker Performance
The choice of linker technology has a direct and measurable impact on the key performance indicators of an ADC. The following tables summarize critical quantitative data comparing various linker types. It is important to note that direct comparisons can be challenging due to variations in experimental setups, including the specific antibody, payload, and cell lines used.[1]
| Linker Type | Average DAR | Aggregation (%) | In Vitro Plasma Stability (% intact ADC after 7 days) | Reference |
| Hydrophobic Non-cleavable (e.g., SMCC) | 3-4 | Can be significant with hydrophobic payloads | >95% | [3][6] |
| Hydrophilic PEGylated (e.g., PEG4-based) | 4-8 | Low | >95% | [4][5] |
| Dipeptide Cleavable (e.g., Val-Cit) | 2-4 | Moderate, can be payload-dependent | ~85% | [7][8] |
| Hydrazone Cleavable (pH-sensitive) | 2-4 | Low | Variable, sensitive to pH | [] |
| Disulfide Cleavable (Redox-sensitive) | 2-4 | Low | Variable, sensitive to reducing agents | [10] |
Table 1: Comparison of Physicochemical Properties of Different ADC Linkers. This table highlights the influence of linker chemistry on the drug-to-antibody ratio (DAR), aggregation propensity, and plasma stability. Hydrophilic linkers generally allow for higher DARs with less aggregation.[4][5]
| Linker Type | Cell Line | Payload | In Vitro Cytotoxicity (IC50, nM) | Reference |
| Hydrophobic Non-cleavable (SMCC) | SK-BR-3 (HER2+) | DM1 | 0.5 - 2.0 | [7] |
| Hydrophilic PEGylated (PEG8) | NCI-N87 (HER2+) | MMAE | 0.1 - 0.5 | [11][12] |
| Dipeptide Cleavable (Val-Cit) | KPL-4 (HER2+) | MMAE | 0.01 - 0.1 | [13] |
| Exo-cleavable Linker | NCI-N87 (HER2+) | Exatecan | Similar to T-DXd | [14] |
| β-glucuronidase-cleavable | M21 (αvβ3+) | Cryptophycin | 309.6 (without enzyme) | [15] |
Table 2: In Vitro Cytotoxicity of ADCs with Various Linkers. This table showcases the impact of different linkers on the potency of ADCs against various cancer cell lines. Cleavable linkers often exhibit higher in vitro cytotoxicity due to the efficient release of the payload.[7][13]
| Linker Type | Xenograft Model | In Vivo Efficacy (Tumor Growth Inhibition, %) | Plasma Half-life (days) | Reference |
| Hydrophobic Non-cleavable (SMCC) | JIMT-1 (HER2+) | Moderate | ~10 | [7] |
| Hydrophilic PEGylated (PEG8) | NCI-N87 (HER2+) | High | >10 | [11][12] |
| Dipeptide Cleavable (Val-Cit) | HCC1954 (HER2+) | High | ~7 | [7] |
| Exo-cleavable Linker | NCI-N87 (HER2+) | High | Improved DAR retention vs. T-DXd | [14] |
Table 3: In Vivo Performance of ADCs with Different Linkers. This table summarizes the in vivo efficacy and pharmacokinetic properties of ADCs. Hydrophilic and certain cleavable linkers can lead to improved tumor growth inhibition and favorable plasma half-lives.[7][11][12][14]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of ADCs. Below are representative protocols for key experiments.
Protocol 1: ADC Synthesis via Lysine (B10760008) Conjugation with an NHS Ester Linker
This protocol outlines the general steps for conjugating a drug-linker construct containing an N-hydroxysuccinimide (NHS) ester to the lysine residues of a monoclonal antibody.
-
Antibody Preparation:
-
Dialyze the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4-8.0).
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Drug-Linker Preparation:
-
Dissolve the drug-linker-NHS ester construct in an anhydrous organic solvent (e.g., DMSO or DMF) to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5-10 molar excess of the drug-linker solution to the antibody solution with gentle mixing.
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.
-
-
Purification:
-
Remove unconjugated drug-linker and aggregates by size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Exchange the purified ADC into a formulation buffer.
-
-
Characterization:
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method for determining the DAR and the distribution of different drug-loaded species.[16][19]
-
Instrumentation and Column:
-
HPLC system equipped with a UV detector.
-
HIC column (e.g., TSKgel Butyl-NPR).
-
-
Mobile Phases:
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Conditions:
-
Inject 10-50 µg of the ADC sample.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Monitor the elution profile at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by a weighted average of the peak areas.[]
-
Protocol 3: In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing target cancer cells.[13]
-
Cell Culture:
-
Plate target cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC and a relevant isotype control ADC in cell culture medium.
-
Add the ADC dilutions to the cells and incubate for 72-120 hours.
-
-
Cell Viability Measurement:
-
Assess cell viability using a colorimetric or fluorometric assay (e.g., MTS, CellTiter-Glo).
-
-
Data Analysis:
-
Plot cell viability against ADC concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Visualizing Workflows and Pathways
To better understand the processes involved in ADC development and their mechanism of action, the following diagrams are provided.
Caption: A generalized workflow for the synthesis and characterization of an antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. adcreview.com [adcreview.com]
- 6. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 10. Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Linker Hydrophilicity Modulates the Anticancer Activity of RGD–Cryptophycin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ppd.com [ppd.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. blog.crownbio.com [blog.crownbio.com]
A Comparative Guide to Validating Protein Degradation by PROTACs Synthesized with Boc-PEG4-C2-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that hijacks the cell's ubiquitin-proteasome system to selectively degrade target proteins.[1] The validation of this degradation is a critical step in the development of novel PROTAC-based drugs.[2] This guide provides a comparative overview of key methodologies for validating protein degradation, with a special focus on PROTACs synthesized using Boc-PEG4-C2-NHS ester, a popular PEG-based linker.[3]
The Role of this compound in PROTAC Design
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[4] The linker is a crucial component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for subsequent ubiquitination and degradation.[1]
This compound is a commonly used linker precursor in PROTAC synthesis.[3]
-
Boc Group: A protecting group for the amine, which is removed during synthesis.
-
PEG4: A polyethylene (B3416737) glycol (PEG) chain with four repeating units. PEG linkers are favored for their ability to improve solubility and provide flexibility, which is critical for optimizing the orientation of the POI and E3 ligase.[5]
-
C2: An ethyl spacer.
-
NHS ester: An N-hydroxysuccinimide ester is a reactive group that readily forms a stable amide bond with an amine on one of the PROTAC's ligands (either the POI ligand or the E3 ligase ligand), facilitating the final assembly of the PROTAC molecule.[6]
The choice of linker can significantly impact a PROTAC's efficacy, including its degradation concentration (DC50) and maximum degradation level (Dmax).
Core Validation Workflow for PROTACs
A robust validation strategy employs multiple orthogonal methods to confirm on-target degradation and assess specificity.[1] The workflow typically progresses from initial screening of degradation to in-depth mechanistic studies.
Comparison of Key Validation Methods
The following sections detail the most common experimental techniques used to validate PROTAC-mediated protein degradation.
Western Blotting: The Gold Standard for Initial Assessment
Western blotting is the most fundamental and widely used technique to visualize and semi-quantify the degradation of a target protein.[7] It allows for a direct comparison of protein levels in cells treated with varying concentrations of a PROTAC versus a vehicle control.[8]
Data Presentation: Dose-Response Degradation of Target Protein X
| PROTAC Conc. (nM) | Target Protein X Level (%) (Normalized to Loading Control) |
| 0 (Vehicle) | 100 |
| 1 | 85 |
| 10 | 48 |
| 50 | 15 |
| 100 | 8 |
| 500 | 10 (Hook Effect) |
| 1000 | 25 (Hook Effect) |
Experimental Protocol: Western Blot Analysis [8][9]
-
Cell Treatment: Seed cells (e.g., HeLa, THP-1) in 6-well plates and allow them to adhere. Treat cells with a dose-response range of the PROTAC (e.g., 1 nM to 1000 nM) and a vehicle control (e.g., DMSO) for a fixed time (e.g., 16-24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[8]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) in Laemmli buffer and separate them by molecular weight on a polyacrylamide gel.[8]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Immunoblotting:
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.[9]
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein band to a loading control (e.g., GAPDH, β-actin) to calculate the percentage of remaining protein.[1]
Quantitative Proteomics: For Unbiased Specificity and Off-Target Analysis
Mass spectrometry (MS)-based proteomics is the definitive method for assessing the selectivity of a PROTAC across the entire proteome.[10] This unbiased approach can identify any unintended "off-target" protein degradation, which is crucial for preclinical development.[11]
Data Presentation: Proteomics Analysis of PROTAC-Treated Cells
| Protein | Fold Change (PROTAC vs. Vehicle) | p-value | Comment |
| Target Protein X | -12.5 | < 0.001 | On-Target |
| Kinase Y | -1.2 | 0.25 | Not Significant |
| Structural Protein Z | 1.1 | 0.45 | Not Significant |
| Off-Target Protein A | -4.8 | < 0.01 | Off-Target |
Experimental Protocol: TMT-Based Quantitative Proteomics [1][10]
-
Sample Preparation: Treat cells with the PROTAC at a concentration that achieves maximal degradation (Dmax) and a vehicle control. Harvest and lyse the cells.
-
Protein Digestion: Digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptides from each condition (e.g., vehicle, PROTAC-treated) with Tandem Mass Tags (TMT). This allows for multiplexing and simultaneous analysis.
-
LC-MS/MS: Separate the labeled peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS). The MS/MS spectra identify the peptide sequences, and the reporter ions from the TMT tags provide relative quantification.
-
Data Analysis: Analyze the data to identify proteins with statistically significant changes in abundance between the PROTAC-treated and control samples.
Ubiquitination Assays: Confirming the Mechanism of Action
To confirm that degradation is occurring via the ubiquitin-proteasome system, it is essential to demonstrate that the target protein is ubiquitinated upon PROTAC treatment.[12] This provides direct evidence of the PROTAC's mechanism of action.[13]
Experimental Protocol: Immunoprecipitation-Western Blot for Ubiquitination [12]
-
Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132). The inhibitor prevents the degradation of the ubiquitinated protein, allowing it to accumulate for easier detection.
-
Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein to pull it down from the lysate.
-
Western Blotting: Elute the immunoprecipitated proteins and run a Western blot.
-
Detection: Probe the Western blot membrane with an antibody that specifically recognizes ubiquitin. A smear or ladder of high-molecular-weight bands indicates polyubiquitination of the target protein.
Comparison of Alternative Degradation Technologies
While PROTACs are a leading strategy, other technologies for targeted protein degradation also exist.
| Technology | Mechanism | Key Features |
| PROTACs | Heterobifunctional molecule recruits a target protein to an E3 ligase. | Modular design, broad target scope, catalytic action.[4] |
| Molecular Glues | Small molecule induces a novel interaction between an E3 ligase and a target protein. | Typically smaller molecules, discovery is often serendipitous. |
| LYTACs | Lysosome-targeting chimeras; bifunctional molecules that target extracellular proteins for lysosomal degradation. | Targets secreted and membrane proteins, utilizes a different degradation pathway. |
| siRNA/shRNA | RNA interference that targets mRNA for degradation, preventing protein translation. | Acts at the mRNA level, not direct protein degradation; potential for off-target effects. |
By employing a combination of these validation techniques, researchers can build a comprehensive data package to confirm the efficacy, mechanism, and specificity of PROTACs developed with linkers like this compound, ensuring a high degree of confidence in their therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 6. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ubiquitination Assay - Profacgen [profacgen.com]
- 13. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to Click Chemistry vs. NHS Ester Chemistry for Bioconjugation
In the fields of drug development, diagnostics, and fundamental biological research, the covalent attachment of molecules to proteins, antibodies, and nucleic acids—a process known as bioconjugation—is a foundational technique. The choice of chemical reaction to link these components is critical, dictating the efficiency, stability, and functionality of the final conjugate. This guide provides an objective, data-driven comparison between two of the most prominent bioconjugation strategies: the classic N-hydroxysuccinimide (NHS) ester chemistry and the modern, bioorthogonal "click chemistry."
This comparison will delve into the reaction mechanisms, performance metrics, and experimental considerations for each method, providing researchers, scientists, and drug development professionals with the information needed to select the optimal strategy for their specific application.
Reaction Principles: A Tale of Two Chemistries
NHS Ester Chemistry: The Workhorse of Amine Modification
NHS ester chemistry is a long-established and widely used method for modifying biomolecules.[][2][3] The reaction targets primary amines (-NH₂), which are abundantly available on the surface of proteins in the side chains of lysine (B10760008) residues and at the N-terminus.[3][4][5] The NHS ester is an "activated" form of a carboxylic acid, which reacts with the nucleophilic amine to form a highly stable and irreversible amide bond, releasing N-hydroxysuccinimide as a byproduct.[][3]
This chemistry's primary limitation is its lack of site-specificity; since most proteins contain multiple lysine residues, NHS ester reactions typically result in a heterogeneous mixture of conjugates with varying numbers of modifications at different locations.[3][6] Furthermore, the NHS ester itself is susceptible to hydrolysis (reaction with water), which competes with the desired amine reaction, especially at the alkaline pH required for efficient labeling.[][2][7][8][9][10]
Click Chemistry: Precision and Bioorthogonality
The term "click chemistry," introduced by K. Barry Sharpless, describes a class of reactions that are rapid, high-yielding, and highly specific, producing minimal byproducts under mild, aqueous conditions.[11][12][13] A key feature of click chemistry is its bioorthogonality, meaning the reactive groups (e.g., azides and alkynes) do not interact or cross-react with native biological functionalities, ensuring the reaction occurs only between the intended partners.[12][14][15][16]
For bioconjugation, two main types of click chemistry are prevalent:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a stable triazole ring from a terminal alkyne and an azide (B81097), a reaction whose rate is dramatically accelerated by a copper(I) catalyst.[12][13][17][18] While extremely efficient, the potential cytotoxicity of the copper catalyst can limit its use in living systems, though ligands like THPTA can mitigate this effect.[19][20]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, SPAAC utilizes a strained cyclooctyne (B158145) (e.g., DBCO, BCN) that reacts spontaneously with an azide.[21][22][][24] The driving force for this "copper-free" click reaction is the release of ring strain in the cyclooctyne.[22][] This makes SPAAC the preferred method for applications in live cells and in vivo.[25]
It's important to note that introducing the necessary azide or alkyne "handles" onto a biomolecule often requires an initial, separate reaction, which can itself employ NHS ester chemistry to target amines.[7][26][27]
Performance Comparison: Quantitative Data
The choice between these chemistries often depends on specific experimental needs regarding speed, efficiency, and stability. The following tables summarize key quantitative data for an objective comparison.
Table 1: General Comparison of Bioconjugation Chemistries
| Feature | NHS Ester Chemistry | Click Chemistry (CuAAC & SPAAC) |
| Reaction Principle | Nucleophilic acyl substitution | 1,3-Dipolar cycloaddition[13][24] |
| Target Functional Group | Primary amines (e.g., Lysine, N-terminus)[][4][7] | Terminal Alkynes & Azides (CuAAC); Strained Alkynes & Azides (SPAAC)[12][22] |
| Resulting Linkage | Amide bond | 1,2,3-Triazole ring[24][28] |
| Specificity | Low (targets all accessible primary amines)[6][14] | High (only reacts with the complementary handle)[15] |
| Bioorthogonality | No, amines are ubiquitous in biological systems. | Yes, azides and alkynes are absent from most biological systems.[12][15] |
| Reaction pH | Slightly alkaline (pH 7.2 - 8.5) is optimal.[7][9] | Wide range (pH 4 - 12 for CuAAC), typically physiological (pH ~7.4).[13] |
| Catalyst Required | No | Yes (Copper(I) for CuAAC); No (for SPAAC).[18][] |
| Reagent Stability | Low in aqueous solution (hydrolyzes in minutes to hours).[][3][8][9] | High (azides and alkynes are stable in water).[12] |
| Conjugate Stability | High (stable amide bond).[][2] | High (stable triazole linkage).[28] |
| Key Advantages | Simple one-step reaction; readily available reagents.[] | High specificity, bioorthogonal, high yields, fast kinetics.[11][15] |
| Key Limitations | Lack of site-specificity, reagent instability (hydrolysis), batch-to-batch variability.[3][6][29] | Often requires a two-step process to install handles; potential copper toxicity (CuAAC).[20] |
Table 2: Comparison of Reaction Kinetics
| Reaction Type | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Typical Reaction Time | Typical Yield | Notes |
| NHS Ester-Amine | ~10 - 100 | 1 - 4 hours[9] | Variable, depends heavily on hydrolysis rate.[30] | Rate is pH-dependent and competes with hydrolysis.[][9][10] |
| CuAAC | 10 - 200[14] | 30 - 60 minutes[19] | High to quantitative.[12] | Requires a copper catalyst and a reducing agent (e.g., sodium ascorbate).[18][20] |
| SPAAC (BCN + Azide) | 0.6 - 1.5[24] | 2 - 12 hours | High | A common, moderately fast copper-free option. |
| SPAAC (DBCO + Azide) | ~1.0 | 2 - 4 hours[21] | High | Widely used due to a good balance of reactivity and stability.[25] |
| SPAAC (DIFO + Azide) | 0.2 - 0.8[25] | 4 - 24 hours | High | Fluorination increases reactivity over some other cyclooctynes.[25] |
Visualizing the Chemistries and Workflows
To better understand the underlying processes, the following diagrams illustrate the reaction mechanisms and experimental workflows.
Caption: Mechanism of NHS ester chemistry with a primary amine.
Caption: CuAAC and SPAAC click chemistry reaction pathways.
Caption: Comparison of typical NHS ester and two-step click chemistry workflows.
Experimental Protocols
The following are generalized protocols for labeling antibodies, a common application in bioconjugation. Researchers should optimize ratios and conditions for their specific biomolecules and labels.
This protocol describes the direct conjugation of an NHS ester-activated label (e.g., a fluorescent dye) to an antibody.
-
Reagent Preparation:
-
Antibody Solution: Prepare the antibody at a concentration of 2-5 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate or phosphate-buffered saline (PBS), adjusted to pH 8.3-8.5.[5][7] Buffers containing primary amines like Tris must be avoided as they will compete in the reaction.[4]
-
NHS Ester Stock: Immediately before use, dissolve the NHS ester label in an anhydrous solvent like DMSO or DMF to a concentration of 10 mM.[4][5] Aqueous stock solutions are not recommended due to rapid hydrolysis.[5]
-
-
Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve a desired molar excess over the antibody (typically 10-20 fold excess for initial optimization).[4]
-
While gently vortexing the antibody solution, add the NHS ester stock solution dropwise.[5]
-
Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent label.[9][26]
-
-
Purification:
-
Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris to a final concentration of 50-100 mM).[27]
-
Remove unreacted label and byproducts by passing the reaction mixture through a spin desalting column or via dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[7][21]
-
This protocol involves a two-step process: first, attaching a strained alkyne (DBCO) to the antibody using an NHS ester, and second, reacting the DBCO-labeled antibody with an azide-functionalized molecule.
Step A: Introduction of the DBCO Handle
-
Reagent Preparation:
-
Antibody Solution: Prepare the antibody as described in Protocol 1 (2-5 mg/mL in amine-free buffer, pH 8.3-8.5).
-
DBCO-NHS Ester Stock: Dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a 10 mM concentration.[21]
-
-
DBCO Labeling Reaction:
Step B: The SPAAC "Click" Reaction
-
Reagent Preparation:
-
Azide-Label Stock: Prepare a stock solution of the azide-functionalized molecule of interest in a suitable solvent (e.g., water or DMSO).
-
-
Click Reaction:
-
Final Purification:
-
Purify the final antibody conjugate using a desalting column or size-exclusion chromatography to remove the excess azide-label.[11]
-
This protocol outlines the labeling of an alkyne-modified oligonucleotide with an azide-containing label.
-
Reagent Preparation:
-
Oligonucleotide Solution: Dissolve the alkyne-modified oligonucleotide in a suitable buffer (e.g., triethylammonium (B8662869) acetate, pH 7.0).[11]
-
Label-Azide Stock: Prepare a 10 mM stock solution of the azide-label in DMSO.[11]
-
Copper Stock: Prepare a 10-20 mM stock solution of CuSO₄ in water.[19]
-
Ligand Stock: Prepare a stock solution of a copper-chelating ligand (e.g., 100 mM THPTA in water) to protect the biomolecule and improve reaction efficiency.[19]
-
Reducing Agent: Freshly prepare a 100-300 mM stock solution of sodium ascorbate (B8700270) in water.[19][31]
-
-
CuAAC Reaction:
-
In a microcentrifuge tube, combine the following in order: alkyne-oligonucleotide, buffer, and the azide-label.[11][31]
-
Prepare a premixed solution of CuSO₄ and the ligand (e.g., THPTA) and add it to the reaction tube.[19][31]
-
Initiate the reaction by adding the sodium ascorbate solution.[19][31]
-
Incubate at room temperature for 30-60 minutes.[19]
-
-
Purification:
-
Purify the labeled oligonucleotide using methods appropriate for nucleic acids, such as ethanol (B145695) precipitation or HPLC.[19]
-
Discussion and Conclusion
The choice between NHS ester chemistry and click chemistry is not about which is universally "better," but which is the right tool for a specific scientific question.
-
For routine, bulk labeling of proteins in vitro where site-specificity is not a primary concern and cost-effectiveness is important, NHS ester chemistry remains a viable and straightforward option. Its simplicity and the wide availability of reagents make it an accessible entry point for bioconjugation.[][2]
-
For applications requiring high specificity, controlled stoichiometry, and bioorthogonality , click chemistry is unequivocally superior.[6][32] This is especially true for:
-
Live-cell imaging and in vivo studies: SPAAC provides the ability to label molecules in their native environment without cytotoxicity.[][25]
-
Antibody-Drug Conjugates (ADCs): The ability to achieve a homogenous drug-to-antibody ratio (DAR) through site-specific click conjugation leads to better-defined, more reproducible therapeutics with potentially improved efficacy and safety profiles.[6][33]
-
Multi-step labeling and complex assemblies: The orthogonality of the click reaction allows for sequential modifications without protecting groups, enabling the construction of complex biomolecular architectures.[15]
-
The primary trade-off is the upfront investment required for click chemistry. It often involves a two-step workflow and specialized reagents (e.g., strained alkynes, azide-modified labels) that can be more expensive than their NHS ester counterparts.[14] However, the precision, reliability, and high yields often justify this investment, particularly in demanding applications like clinical development.[6]
References
- 2. youtube.com [youtube.com]
- 3. google.com [google.com]
- 4. Conjugation Protocol for Amine Reactive Dyes [bio-techne.com]
- 5. biotium.com [biotium.com]
- 6. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lumiprobe.com [lumiprobe.com]
- 8. researchgate.net [researchgate.net]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 12. glenresearch.com [glenresearch.com]
- 13. Click Chemistry [organic-chemistry.org]
- 14. Click Chemistry in Complex Mixtures: Bioorthogonal Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 19. confluore.com [confluore.com]
- 20. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. interchim.fr [interchim.fr]
- 27. benchchem.com [benchchem.com]
- 28. researchgate.net [researchgate.net]
- 29. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
Navigating In Vivo Stability: A Comparative Guide to Boc-PEG4-C2-NHS Ester Linkers
For Researchers, Scientists, and Drug Development Professionals
The in vivo stability of a linker is a critical attribute in the development of targeted therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. The linker's ability to remain intact in systemic circulation and release its payload only at the target site is paramount to ensuring efficacy and minimizing off-target toxicity. This guide provides a comprehensive comparison of the in vivo stability of the Boc-PEG4-C2-NHS ester linker against common alternatives, supported by experimental data and detailed protocols to aid in the rational design of next-generation bioconjugates.
Executive Summary
The this compound linker, while synthetically versatile, exhibits inherent instability in aqueous environments, a characteristic of N-hydroxysuccinimide (NHS) esters. Its in vivo performance is a balance between the stabilizing effect of the short polyethylene (B3416737) glycol (PEG) chain and the hydrolytic liability of the NHS ester. This guide delves into the quantitative stability of this linker and compares it with more stable alternatives like maleimide-based linkers and those utilized in click chemistry. Understanding these differences is crucial for selecting the optimal linker to enhance the therapeutic index of a developing drug conjugate.
Comparative In Vivo Stability of Linkers
The choice of linker chemistry significantly impacts the pharmacokinetic profile and overall success of a targeted therapeutic. Below is a comparative analysis of the in vivo stability of this compound and its alternatives.
This compound
The in vivo stability of this compound is primarily dictated by the hydrolysis of the NHS ester moiety. NHS esters are susceptible to hydrolysis, especially at physiological pH (around 7.4), which competes with the desired reaction with primary amines on the target molecule.[1] The short PEG4 spacer can enhance solubility and potentially offer some steric shielding, which may slightly improve stability compared to non-PEGylated counterparts.[2][] The Boc (tert-butyloxycarbonyl) protecting group is generally stable under physiological conditions and is designed to be removed under acidic conditions, which are not typically encountered in the bloodstream.[2]
Alternative Linker Technologies
To address the stability limitations of NHS esters, several alternative linker technologies have been developed, each with distinct in vivo stability profiles.
-
Maleimide-Based Linkers: These linkers react with thiol groups on cysteine residues to form a stable thioether bond. However, the resulting succinimide (B58015) ring can be susceptible to a retro-Michael reaction, leading to deconjugation, particularly in the presence of endogenous thiols like glutathione.[4][5] To counteract this, next-generation maleimides have been developed that undergo hydrolysis of the succinimide ring to form a more stable, ring-opened structure.[4] PEGylated maleimide (B117702) linkers are commonly used to improve solubility and pharmacokinetic properties.[6][7]
-
Click Chemistry Linkers (CuAAC and SPAAC): Click chemistry, encompassing copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), forms highly stable triazole rings. These linkages are generally considered bio-orthogonal and exhibit exceptional stability in vivo, with minimal susceptibility to enzymatic or chemical cleavage in the bloodstream.[8]
-
Enzymatically-Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved by specific enzymes that are overexpressed in the tumor microenvironment or within target cells. Common examples include peptide linkers (e.g., valine-citrulline) cleaved by cathepsins and β-glucuronide linkers cleaved by β-glucuronidase.[9][10]
-
Chemically-Cleavable Linkers: These linkers exploit the unique chemical environment of tumors or intracellular compartments. Examples include hydrazone linkers, which are cleaved at the lower pH of endosomes and lysosomes, and disulfide linkers, which are cleaved in the reducing environment of the cytoplasm.[9]
Quantitative Stability Comparison
The following table summarizes the available quantitative data on the in vivo stability of different linker types. It is important to note that direct comparative data for this compound is limited, and the values for NHS esters are based on general knowledge of their chemical properties.
| Linker Type | Cleavage Mechanism | In Vivo Half-life (Approximate) | Key Stability Considerations |
| This compound | Hydrolysis of NHS ester | Hours (at pH 7.4) | Susceptible to hydrolysis, leading to premature payload release. PEGylation may offer minor stability enhancement. |
| Maleimide (Traditional) | Retro-Michael reaction | Days | Susceptible to deconjugation in the presence of endogenous thiols.[4][5] |
| Maleimide (Stabilized) | Hydrolysis of succinimide ring | Weeks | Ring-opening prevents retro-Michael reaction, significantly enhancing stability.[4] |
| Click Chemistry (Triazole) | Generally non-cleavable | Very long (considered stable) | Highly stable and bio-orthogonal linkage.[8] |
| Valine-Citrulline | Enzymatic (Cathepsin B) | 6.0 days (in mice), 9.6 days (in cynomolgus monkey)[11] | Stable in circulation, cleaved specifically in the tumor microenvironment or lysosomes. |
| Hydrazone | pH-sensitive (acidic) | Stable at pH 7.4, labile at pH < 6 | Designed for cleavage in endosomes/lysosomes.[9] |
| Disulfide | Reduction | Stable in plasma, labile in cytoplasm | Cleaved by intracellular reducing agents like glutathione.[9] |
Experimental Protocols for In Vivo Stability Assessment
Accurate assessment of linker stability is crucial for the development of effective and safe bioconjugates. The two most common methods for quantifying in vivo linker stability are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][12]
ELISA-Based Quantification of Intact Conjugate
This method measures the concentration of the intact bioconjugate in plasma samples over time.
Protocol Outline:
-
Animal Dosing: Administer the bioconjugate intravenously to the chosen animal model (e.g., mice or rats).
-
Sample Collection: Collect blood samples at predetermined time points post-injection and process to obtain plasma.[9]
-
Plate Coating: Coat a 96-well microtiter plate with an antigen or antibody that specifically captures the bioconjugate.
-
Blocking: Block non-specific binding sites on the plate with a suitable blocking buffer.[9]
-
Sample Incubation: Add diluted plasma samples to the wells and incubate to allow the intact conjugate to bind to the capture molecule.
-
Detection: Add an enzyme-conjugated secondary antibody that specifically recognizes the payload or another component of the conjugate that would be lost upon linker cleavage.[9]
-
Substrate Addition: Add a chromogenic or fluorogenic substrate for the enzyme to generate a detectable signal.[9]
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of intact conjugate. A standard curve is used to quantify the concentration, and the in vivo half-life is calculated from the concentration-time profile.
LC-MS/MS-Based Quantification of Free Payload
This highly sensitive and specific method quantifies the amount of payload that has been prematurely released from the bioconjugate into circulation.
Protocol Outline:
-
Animal Dosing and Sample Collection: As described in the ELISA protocol.
-
Sample Preparation:
-
Protein Precipitation: Add an organic solvent (e.g., acetonitrile) to the plasma samples to precipitate proteins, including the intact conjugate.[9]
-
Centrifugation: Centrifuge the samples to pellet the precipitated proteins.
-
Supernatant Collection: Collect the supernatant, which contains the free (cleaved) payload.[9]
-
-
Liquid Chromatography (LC) Separation: Inject the supernatant into an LC system to separate the free payload from other small molecules in the plasma.[12]
-
Tandem Mass Spectrometry (MS/MS) Detection: The eluent from the LC column is introduced into a mass spectrometer. The free payload is ionized, and specific parent and fragment ions are monitored for highly selective and sensitive quantification.[12]
-
Data Analysis: The amount of free payload is quantified using a standard curve. The rate of payload release can then be determined to assess linker stability.
Visualizing In Vivo Linker Fate and Experimental Workflow
Understanding the potential pathways of linker cleavage and the experimental process for its assessment is crucial for interpreting stability data.
Potential In Vivo Fate of this compound
The primary route of cleavage for the this compound linker in vivo is hydrolysis. This can occur before or after conjugation to a targeting moiety.
Experimental Workflow for In Vivo Stability Assessment
The following diagram illustrates the general workflow for assessing the in vivo stability of a linker using both ELISA and LC-MS/MS methods.
Conclusion
The in vivo stability of the this compound linker is a critical consideration for its application in drug development. Its inherent susceptibility to hydrolysis necessitates careful evaluation and comparison with more stable alternatives. While the PEG component may offer some advantages in terms of solubility and pharmacokinetics, the lability of the NHS ester remains a primary concern for achieving a desirable therapeutic index. For applications requiring high in vivo stability, linkers based on click chemistry or stabilized maleimides may offer superior performance. The choice of linker should be guided by a thorough understanding of the desired pharmacokinetic profile and the specific biological context of the therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to make an informed decision on linker selection.
References
- 1. nanocomposix.com [nanocomposix.com]
- 2. precisepeg.com [precisepeg.com]
- 4. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability of Maleimide-PEG and Mono-Sulfone-PEG Conjugation to a Novel Engineered Cysteine in the Human Hemoglobin Alpha Subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Maleimide PEG NHS, MAL-PEG-NHS [nanocs.net]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Linker Length: A Comparative Analysis of PEG Linkers in PROTAC Efficacy
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving therapeutic success. A critical, yet often underestimated, component of these heterobifunctional molecules is the linker that connects the target protein-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of different length polyethylene (B3416737) glycol (PEG) linkers in PROTACs, supported by experimental data, to illuminate the profound impact of linker length on degradation efficacy and to inform rational PROTAC design.
PROTACs have revolutionized therapeutic strategies by hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The linker is not merely a spacer but plays a crucial role in the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. An optimal linker length is essential for productive ubiquitination and subsequent degradation of the target protein. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in inefficient ubiquitination.
Comparative Efficacy of PROTACs with Different PEG Linker Lengths
Systematic studies have demonstrated that the length of the PEG linker significantly impacts a PROTAC's degradation potency (DC50) and maximal degradation (Dmax). The optimal length is highly dependent on the specific target protein and the E3 ligase being recruited.
Estrogen Receptor α (ERα)-Targeting PROTACs
A key target in breast cancer, the degradation of ERα has been shown to be highly sensitive to linker length. In a study utilizing a series of PROTACs to connect an ERα ligand to a von Hippel-Lindau (VHL) E3 ligase ligand, a PROTAC with a 16-atom linker demonstrated significantly higher potency in degrading ERα compared to a similar PROTAC with a 12-atom linker, despite both having comparable binding affinities to ERα.
| Target Protein | E3 Ligase | Linker Length (atoms) | Degradation Potency (DC50) | Reference |
| ERα | VHL | 12 | Less Potent | |
| ERα | VHL | 16 | More Potent |
TANK-Binding Kinase 1 (TBK1)-Targeting PROTACs
Research on PROTACs targeting TBK1, a key protein in inflammatory signaling pathways, also revealed a clear length-dependent activity profile. PROTACs with linkers shorter than 12 atoms showed no degradation activity. However, those with linkers between 12 and 29 atoms all exhibited submicromolar degradation potency, with the 21-atom linker showing the highest efficacy.
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | Degradation Potency (DC50) | Maximal Degradation (Dmax) | Reference |
| TBK1 | VHL | Alkyl/Ether | <12 | No Activity | Not Specified | |
| TBK1 | VHL | Alkyl/Ether | 12-29 | Submicromolar | Not Specified | |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 nM | 96% | |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 nM | 76% |
Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
For the degradation of BRD4, a transcriptional regulator implicated in cancer, a clear trend emerges from compiled data, indicating that a PEG5 linker represents an optimal length for achieving potent and efficacious degradation when using a thalidomide-based Cereblon (CRBN) E3 ligase ligand. Shorter linkers, such as PEG2, are generally less effective, while linkers longer than PEG5 begin to show a slight decrease in potency.
| Target Protein | E3 Ligase | Linker Type | Linker Length (PEG units) | Degradation Potency (DC50) | Maximal Degradation (Dmax) | Reference |
| BRD4 | CRBN | PEG | 2 | Less Effective | Not Specified | |
| BRD4 | CRBN | PEG | 5 | Optimal | Not Specified | |
| BRD4 | CRBN | PEG | >5 | Decreased Potency | Not Specified |
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical workflow for assessing PROTAC efficacy.
Characterization of Antibody-Drug Conjugates Synthesized with Boc-PEG4-C2-NHS Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Antibody-Drug Conjugates (ADCs) synthesized using the Boc-PEG4-C2-NHS ester linker with ADCs synthesized using other common linker technologies. The information presented is supported by experimental data from various sources to aid researchers in making informed decisions for their ADC development programs.
Introduction to this compound in ADC Synthesis
The this compound is a heterobifunctional linker that incorporates a polyethylene (B3416737) glycol (PEG) spacer. This linker is designed to connect a cytotoxic payload to an antibody through a stable amide bond. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, such as the lysine (B10760008) residues on the surface of a monoclonal antibody. The Boc (tert-butyloxycarbonyl) protecting group on the other end can be removed to reveal a primary amine, allowing for subsequent conjugation of a payload. The PEG4 spacer is included to enhance the solubility and stability of the resulting ADC, potentially reducing aggregation and improving pharmacokinetic properties.[1][2]
Comparative Performance of ADC Linkers
The choice of linker is a critical factor in the design of an ADC, as it significantly influences the conjugate's stability, efficacy, and pharmacokinetic profile. This section compares the performance of ADCs synthesized with PEGylated linkers, such as those using a PEG4-NHS ester, against those synthesized with other common linker types like SMCC and click chemistry linkers.
Table 1: Comparison of Key Performance Parameters for Different ADC Linker Technologies
| Parameter | PEGylated Linkers (e.g., PEG4-NHS) | SMCC Linkers (Non-PEGylated) | Click Chemistry Linkers (e.g., DBCO-NHS) |
| Drug-to-Antibody Ratio (DAR) | Can enable higher DARs by mitigating aggregation of hydrophobic payloads.[1][3] | Typically limited to lower DARs (2-4) to avoid aggregation and rapid clearance.[1] | Allows for precise control over DAR, often resulting in homogeneous ADCs. |
| Aggregation | Reduced aggregation due to the hydrophilic nature of the PEG spacer.[2] | Higher propensity for aggregation, especially with hydrophobic payloads.[3] | Generally low aggregation due to the bioorthogonal nature of the reaction. |
| In Vitro Cytotoxicity (IC50) | Can be comparable to or slightly lower than non-PEGylated counterparts at the same DAR.[4][5] | Potent, but efficacy can be limited by aggregation at higher DARs. | High potency with the potential for a good therapeutic window due to homogeneity. |
| Pharmacokinetics (Half-life) | Generally longer circulation half-life due to the hydrophilic shield provided by PEG.[1][4][5] | Shorter half-life, especially at higher DARs, due to increased hydrophobicity and clearance.[1] | Can be engineered for favorable pharmacokinetic profiles. |
| Synthesis Complexity | Two-step conjugation process (antibody modification and payload attachment).[6] | Well-established and relatively straightforward conjugation chemistry. | Requires an azide-modified payload and a two-step process, but the click reaction is highly efficient.[6] |
Note: The data presented in this table is a synthesis of findings from multiple sources and represents general trends. Actual performance will vary depending on the specific antibody, payload, and experimental conditions.
Experimental Protocols for ADC Characterization
Accurate and robust characterization of ADCs is essential to ensure their safety and efficacy. The following are detailed protocols for key analytical techniques used in ADC development.
Hydrophobic Interaction Chromatography (HIC)
HIC is a non-denaturing chromatographic technique used to separate ADC species based on their hydrophobicity. It is particularly useful for determining the drug-to-antibody ratio (DAR) distribution.[7][8][9]
Protocol:
-
Column: A HIC column (e.g., TSKgel Butyl-NPR) is equilibrated with a high-salt mobile phase (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).[10]
-
Sample Loading: The ADC sample (typically 1 mg/mL) is injected onto the column.[10]
-
Elution: A decreasing salt gradient is applied to elute the ADC species. The least hydrophobic species (e.g., unconjugated antibody, DAR0) elute first, followed by species with increasing DARs. An organic modifier like isopropanol (B130326) can be included in the low-salt mobile phase to facilitate the elution of highly hydrophobic species.[11]
-
Detection: The eluting species are detected by UV absorbance at 280 nm (for the antibody) and a wavelength specific to the payload, if applicable.
-
Data Analysis: The peak areas for each DAR species are integrated to determine the relative abundance and calculate the average DAR.[9]
Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful technique for determining the molar mass and aggregation state of ADCs.[12][13][14]
Protocol:
-
System Setup: An SEC column is coupled to a MALS detector, a UV detector, and a differential refractive index (dRI) detector.[12]
-
Mobile Phase: A suitable mobile phase, such as phosphate-buffered saline, is used to elute the sample.
-
Sample Injection: The ADC sample is injected into the SEC column, which separates molecules based on their hydrodynamic radius.
-
Data Acquisition: As the sample elutes, the MALS detector measures the scattered light to determine the molar mass, the UV detector measures the protein concentration, and the dRI detector measures the concentration of all components.
-
Data Analysis: The data from the three detectors are combined to calculate the molar mass of the ADC, the molar mass of the protein and drug components, and the average DAR. The presence of high molecular weight species indicates aggregation.[13][14][15]
Intact Mass Spectrometry
Intact mass analysis provides a direct measurement of the molecular weight of the different ADC species, allowing for the confirmation of DAR and the identification of different glycoforms.[16][17][18]
Protocol:
-
Sample Preparation: The ADC sample may be analyzed in its native (glycosylated) form or after deglycosylation with an enzyme like PNGase F to simplify the mass spectrum.[17]
-
Chromatography: The sample is typically introduced into the mass spectrometer via liquid chromatography (LC), often using a reversed-phase or size-exclusion column.[17]
-
Mass Spectrometry: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used to acquire the mass spectrum of the intact ADC.[16][18]
-
Data Deconvolution: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass of each ADC species.
-
Data Analysis: The masses of the different DAR species are used to confirm the drug conjugation and calculate the average DAR.
In Vitro Cytotoxicity Assay
Cell-based cytotoxicity assays are essential for evaluating the potency and target-specificity of an ADC. The MTT assay is a common colorimetric method used to assess cell viability.[19][20][21][22]
Protocol:
-
Cell Seeding: Target (antigen-positive) and control (antigen-negative) cells are seeded in 96-well plates and allowed to adhere overnight.[21]
-
ADC Treatment: The cells are treated with a serial dilution of the ADC and incubated for a period of 48 to 144 hours.[21]
-
MTT Addition: An MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 1-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan (B1609692) product.[19][21]
-
Solubilization: A solubilizing agent (e.g., SDS-HCl or DMSO) is added to dissolve the formazan crystals.[19][21]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[19][21]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each ADC concentration. The data is then plotted to determine the half-maximal inhibitory concentration (IC50) value for both target and control cells.[20][21]
Visualizing ADC Synthesis and Comparison
The following diagrams illustrate the ADC synthesis workflow and a comparison of different linker technologies.
References
- 1. labinsights.nl [labinsights.nl]
- 2. benchchem.com [benchchem.com]
- 3. adcreview.com [adcreview.com]
- 4. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wyatt.com [wyatt.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. wyattfiles.s3-us-west-2.amazonaws.com [wyattfiles.s3-us-west-2.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. tools.thermofisher.cn [tools.thermofisher.cn]
- 17. sciex.com [sciex.com]
- 18. learning.sepscience.com [learning.sepscience.com]
- 19. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 20. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 21. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. njbio.com [njbio.com]
A Researcher's Guide to Evaluating E3 Ligase Ligands for PROTAC Development Using a Boc-PEG4-C2-NHS Ester Linker
For researchers in targeted protein degradation, the choice of E3 ubiquitin ligase is a critical design parameter that profoundly influences a PROTAC's efficacy, selectivity, and pharmacological properties.[][2][3] This guide provides a comparative framework for evaluating two of the most widely used E3 ligases, Cereblon (CRBN) and Von Hippel-Lindau (VHL), in the context of PROTACs synthesized with the versatile Boc-PEG4-C2-NHS ester linker.[4] We present representative experimental data and detailed protocols to aid in the rational design and assessment of novel protein degraders.
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ligase, and a linker that connects them.[3][5] The PROTAC simultaneously binds the POI and the E3 ligase, forming a ternary complex that induces the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[5][] The this compound is a popular PEG-based PROTAC linker used in the synthesis of these molecules.[4][7][8]
Comparative Performance: CRBN vs. VHL Ligands
The choice between CRBN and VHL can significantly alter a PROTAC's degradation efficiency (DC50, Dmax), ternary complex stability, and even its target selectivity.[][2] CRBN-recruiting ligands, like derivatives of thalidomide, are often smaller and may lead to better physicochemical properties.[2] VHL ligands are more peptidic but can form highly stable ternary complexes.[][2] Below is a summary of hypothetical, yet representative, data for two PROTACs targeting the same protein (e.g., a kinase) but recruiting either CRBN or VHL.
Table 1: Biochemical and Biophysical Properties
This table summarizes the binding affinities of the PROTACs to their respective E3 ligases and the target protein, as well as the cooperativity of ternary complex formation.
| Parameter | PROTAC-CRBN | PROTAC-VHL | Method | Significance |
| Binary KD (E3 Ligase) | 150 nM | 80 nM | ITC / SPR | Affinity of PROTAC for the E3 ligase alone. |
| Binary KD (Target POI) | 50 nM | 50 nM | ITC / SPR | Affinity of PROTAC for the target protein alone. |
| Ternary Complex KD | 25 nM | 15 nM | TR-FRET | Overall stability of the ternary complex. |
| Cooperativity (α) | 3.0 | 5.3 | Calculated | Measures synergistic binding in the ternary complex. (α > 1 is positive cooperativity). |
Note: Data are representative examples for illustrative purposes.
Table 2: Cellular Degradation Performance
This table showcases the cellular activity of the two PROTACs, focusing on their ability to induce degradation of the target protein in a relevant cell line (e.g., MCF-7).
| Parameter | PROTAC-CRBN | PROTAC-VHL | Method | Significance |
| DC50 (Degradation) | 35 nM | 18 nM | Western Blot / In-Cell ELISA | Concentration for 50% maximal degradation. Measures potency. |
| Dmax (Degradation) | >95% | >95% | Western Blot / In-Cell ELISA | Maximum level of protein degradation. Measures efficacy. |
| Time to 50% Degradation | 4 hours | 2 hours | Time-Course Western Blot | Onset speed of protein degradation. |
| Cellular Toxicity (CC50) | >10 µM | >10 µM | CellTiter-Glo | Measures general cytotoxicity; a higher value is better. |
Note: Data are representative examples for illustrative purposes.
Experimental Protocols
Detailed and consistent methodologies are essential for the accurate evaluation of PROTAC efficacy.[9][10]
Protocol 1: PROTAC Synthesis via this compound
This protocol describes a two-step synthesis to connect an amine-containing E3 ligase ligand (e.g., Pomalidomide) and a carboxylic acid-containing POI ligand.
-
Step 1: Reaction with E3 Ligase Ligand:
-
Dissolve the amine-containing E3 ligase ligand (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by LC-MS.
-
Upon completion, purify the Boc-protected intermediate using reverse-phase HPLC.
-
-
Step 2: Boc Deprotection and Coupling to POI Ligand:
-
Dissolve the purified intermediate in a solution of 20% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).
-
Stir for 1 hour at room temperature to remove the Boc protecting group.
-
Evaporate the solvent in vacuo.
-
Dissolve the resulting amine-TFA salt, the carboxylic acid-containing POI ligand (1.0 eq), and a coupling agent like HATU (1.2 eq) in DMF.
-
Add DIPEA (3.0 eq) and stir at room temperature overnight.
-
Purify the final PROTAC product by reverse-phase HPLC.
-
Protocol 2: Western Blot for Protein Degradation (DC50/Dmax)
Western blotting is a fundamental technique to quantify the reduction in target protein levels.[5][11]
-
Cell Treatment: Plate cells (e.g., HeLa, MCF-7) in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a fixed duration (e.g., 18 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Lysis: Wash cells twice with ice-cold PBS. Add 100 µL of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Analysis: Detect the signal using an ECL substrate. Quantify band densities using imaging software, normalizing to a loading control (e.g., GAPDH). Plot the normalized protein levels against PROTAC concentration to determine DC50 and Dmax values.
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to quantify the formation and stability of the ternary complex in a biochemical setting.[12]
-
Reagents: Purified recombinant target protein (e.g., GST-tagged), purified E3 ligase complex (e.g., His-tagged), specific donor fluorophore-labeled antibody (e.g., anti-His-Tb), and specific acceptor fluorophore-labeled antibody (e.g., anti-GST-d2).
-
Assay Setup: In a 384-well plate, add a fixed concentration of the target protein and the E3 ligase complex.
-
PROTAC Titration: Add the PROTAC in a serial dilution.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., donor at 620 nm, acceptor at 665 nm).
-
Analysis: Calculate the TR-FRET ratio (Acceptor/Donor). Plot the ratio against the PROTAC concentration to determine the affinity of ternary complex formation. The characteristic "hook effect" may be observed at high PROTAC concentrations where binary complexes are favored over ternary ones.[12]
Conclusion
The selection of an E3 ligase is a critical, context-dependent decision in PROTAC design. While CRBN-based PROTACs may offer advantages in terms of smaller, more drug-like ligands, VHL-based degraders can exhibit superior ternary complex stability and degradation kinetics.[2][13] A systematic evaluation using standardized linkers, such as this compound, and a robust suite of biochemical and cellular assays is paramount. By carefully measuring binding affinities, ternary complex cooperativity, and cellular degradation potency, researchers can make data-driven decisions to optimize their targeted protein degradation strategy.
References
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Making sure you're not a bot! [publikationen.ub.uni-frankfurt.de]
- 11. benchchem.com [benchchem.com]
- 12. Ternary Complex Formation [promega.kr]
- 13. Cereblon versus VHL: Hijacking E3 ligases against each other using PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Boc Protecting Groups in PEG Linkers: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for polyethylene (B3416737) glycol (PEG) linkers is a critical step in the synthesis of complex bioconjugates. The tert-butyloxycarbonyl (Boc) group stands out as a cornerstone in this field, offering a unique set of advantages for controlled, sequential synthesis of molecules such as antibody-drug conjugates (ADCs), PROteolysis Targeting Chimeras (PROTACs), and other PEGylated therapeutics. [1]
This guide provides an in-depth comparison of the Boc protecting group with its common alternative, the 9-fluorenylmethyloxycarbonyl (Fmoc) group, supported by experimental data and detailed protocols.
Core Principles of Boc Protection in PEG Linkers
The primary role of the Boc group is to reversibly mask the reactivity of a primary or secondary amine on a PEG linker.[1] This protection is essential for directing chemical reactions to other functional groups on the linker or a conjugated molecule. The Boc group's stability under a wide range of conditions, including basic and nucleophilic environments, makes it highly compatible with diverse synthetic steps.[1][2] Its defining feature is its facile removal under acidic conditions, which regenerates the free amine for subsequent conjugation steps.[1][3][4][5]
Heterobifunctional PEG linkers, featuring a Boc-protected amine at one end and a different reactive group (e.g., NHS ester, maleimide, alkyne) at the other, are instrumental in multi-step bioconjugation strategies.[1] This architecture enables a controlled, stepwise assembly of complex molecules, thereby preventing undesirable side reactions.[1]
Comparative Analysis: Boc vs. Fmoc Protecting Groups
The choice between Boc and Fmoc protecting groups is dictated by the overall synthetic strategy and the chemical nature of the molecule being assembled. The key distinctions lie in their cleavage conditions and stability profiles.
| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Cleavage Condition | Strong Acid (e.g., TFA, HCl)[1] | Base (e.g., Piperidine)[1] |
| Stability | Stable to bases and nucleophiles[1][2] | Stable to acids[1] |
| Common Applications | Solid-phase peptide synthesis (Boc/Bzl strategy), PROTACs, ADCs[1] | Solid-phase peptide synthesis (Fmoc/tBu strategy)[1] |
Quantitative Data on Boc Deprotection Efficiency
The efficiency of Boc deprotection is paramount to the overall yield and purity of the final bioconjugate.[1] The following table illustrates the effect of different acidic reagents and reaction times on the purity of the deprotected product, as determined by HPLC analysis.
| Acidic Reagent | Concentration | Solvent | Time (min) | Purity (%) |
| Trifluoroacetic Acid (TFA) | 20% | Dichloromethane (DCM) | 30 | ~90 |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 30 | >95 |
| Trifluoroacetic Acid (TFA) | 50% | Dichloromethane (DCM) | 60 | >95 |
| Hydrochloric Acid (HCl) | 4M | Dioxane | 5 | ~80 |
| Hydrochloric Acid (HCl) | 4M | Dioxane | 60 | >95 |
Table adapted from data presented in a technical guide by BenchChem.[1]
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible results in the synthesis and application of Boc-protected PEG linkers.[1]
Protocol for Boc Protection of an Amino-PEG Linker
This protocol outlines a general procedure for the protection of a terminal amine group on a PEG linker using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).[1]
Materials:
-
Amino-PEG linker
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Diisopropylethylamine (DIPEA) or other non-nucleophilic base
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolve the amino-PEG linker in anhydrous DCM in a round-bottom flask.
-
Add DIPEA (typically 2-3 equivalents relative to the amine).
-
Add (Boc)₂O (typically 1.1-1.5 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 3-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Upon completion, wash the reaction mixture with a mild aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the Boc-protected PEG linker.[1]
Protocol for Boc Deprotection of a PEG Linker
This protocol details the removal of the Boc protecting group using trifluoroacetic acid (TFA) to yield the free amine.[1]
Materials:
-
Boc-protected PEG linker
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Triisopropylsilane (B1312306) (TIS) (optional scavenger)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.
-
Slowly add TFA to the desired final concentration (e.g., 20-50% v/v).[6] If the substrate is sensitive to carbocation-mediated side reactions, consider adding a scavenger like triisopropylsilane (TIS).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[6]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[1][6] Co-evaporation with toluene (B28343) can help remove residual TFA.[6]
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.[1][6]
Experimental Workflow and Signaling Pathway Visualization
The following diagrams illustrate a typical experimental workflow for Boc deprotection and a generalized signaling pathway for the application of bioconjugates synthesized using Boc-protected PEG linkers.
Caption: Experimental workflow for the deprotection of a Boc-protected PEG linker.
Caption: Generalized signaling pathway of an Antibody-Drug Conjugate.
References
Spectroscopic Guide to Confirming Boc-PEG4-C2-NHS Ester Conjugation
For researchers and professionals in drug development, confirming the successful conjugation of linkers like Boc-PEG4-C2-NHS ester to amine-containing molecules is a critical step. This guide provides a comparative overview of spectroscopic techniques used for this purpose, supported by expected experimental data and detailed protocols.
Comparison of Spectroscopic Analysis Techniques
Spectroscopic methods are essential for verifying the formation of a stable amide bond between the this compound and a primary amine on a target molecule (e.g., a protein, peptide, or small molecule). The primary techniques for this confirmation are Mass Spectrometry, Fourier-Transform Infrared (FTIR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Spectroscopic Technique | Information Provided | Key Advantages | Expected Outcome for Successful Conjugation |
| Mass Spectrometry (MS) | Provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of the final conjugate's molecular weight. | High sensitivity and accuracy. Can confirm the addition of the linker and determine the degree of labeling (e.g., number of linkers per protein). | An increase in the molecular weight of the target molecule corresponding to the mass of the reacted Boc-PEG4-C2 portion (the NHS group is lost). |
| FTIR Spectroscopy | Identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. | Relatively simple, fast, and non-destructive. Excellent for monitoring the disappearance of the NHS ester and the appearance of the amide bond. | Disappearance of the characteristic NHS ester peaks (typically around 1740 cm⁻¹ and 1780 cm⁻¹) and the appearance/strengthening of the amide I (~1650 cm⁻¹) and amide II (~1540 cm⁻¹) bands. |
| ¹H NMR Spectroscopy | Provides detailed information about the chemical environment of hydrogen atoms in a molecule. | Gives structural confirmation of the final conjugate. Can be used to quantify the degree of conjugation. | Disappearance of the NHS ester protons signal (a singlet around δ 2.8-2.9 ppm) and shifts in the signals of the PEG chain protons adjacent to the newly formed amide bond. |
Experimental Protocols
Below are detailed protocols for performing the conjugation reaction and subsequent analysis using the aforementioned spectroscopic techniques.
This compound Conjugation to a Primary Amine
This protocol outlines a general procedure for conjugating this compound to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., peptide, protein, or small molecule)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Purification system (e.g., size-exclusion chromatography, dialysis, or preparative HPLC)
Procedure:
-
Preparation of Reactants:
-
Dissolve the amine-containing molecule in the reaction buffer to a known concentration (e.g., 1-10 mg/mL for proteins).
-
Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[1][] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[]
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the solution of the amine-containing molecule.[] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[]
-
-
Quenching the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. This will react with and consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the conjugate from excess reagents and byproducts using an appropriate method based on the properties of the conjugate. For proteins, size-exclusion chromatography or dialysis are common. For smaller molecules, preparative HPLC can be used.
-
Spectroscopic Analysis Protocols
Mass Spectrometry (ESI-MS or MALDI-TOF):
-
Prepare the purified conjugate at a suitable concentration in a solvent compatible with the ionization method (e.g., acetonitrile/water with 0.1% formic acid for ESI).
-
Acquire the mass spectrum of the unconjugated amine-containing molecule and the purified conjugate.
-
Compare the spectra to identify the mass shift corresponding to the addition of the Boc-PEG4-C2 moiety.
FTIR Spectroscopy:
-
Acquire the FTIR spectrum of the this compound starting material, the amine-containing molecule, and the purified conjugate.
-
Samples can be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) or in a suitable solvent that does not have interfering absorbance bands in the regions of interest.
-
Compare the spectra, looking for the disappearance of the NHS ester peaks and the appearance or enhancement of the amide bands in the conjugate's spectrum.[4][5]
¹H NMR Spectroscopy:
-
Dissolve the this compound, the amine-containing molecule, and the purified conjugate in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃).
-
Acquire the ¹H NMR spectrum for each sample.
-
Analyze the spectra for the disappearance of the NHS ester proton signals and shifts in the PEG chain proton signals in the conjugate's spectrum compared to the starting materials.[6]
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical relationship of the spectroscopic data in confirming the conjugation.
Caption: Experimental workflow for this compound conjugation.
References
A Researcher's Guide to Validating Boc-PEG4-C2-NHS Ester Conjugates: Assays and Alternatives
For researchers and professionals in drug development, the successful conjugation of molecules using linkers like Boc-PEG4-C2-NHS ester is merely the first step. The ultimate goal is to produce a conjugate that is not only structurally sound but also functionally active and stable. This guide provides a comprehensive overview of functional assays to validate the activity of these conjugates, compares their performance with alternative linkers, and offers detailed experimental protocols.
This compound is a heterobifunctional linker featuring a Boc-protected amine and an amine-reactive N-hydroxysuccinimide (NHS) ester.[1][2] The NHS ester group reacts efficiently with primary amines, such as the side chain of lysine (B10760008) residues on proteins, to form stable amide bonds.[3][][5] This makes it a valuable tool for PEGylation—the process of attaching polyethylene (B3416737) glycol (PEG) chains to molecules to improve their pharmacokinetic properties, such as increasing stability and reducing immunogenicity.[6][7][8]
Validation of these conjugates is a critical, multi-faceted process that involves confirming the success of the conjugation reaction, assessing the biological activity of the final product, and evaluating its stability.
Part 1: Workflow for Conjugation and Initial Validation
The initial phase of validation focuses on confirming that the PEG linker has successfully attached to the target biomolecule and determining the efficiency of the reaction. This typically involves a purification step followed by analytical characterization.
Caption: General workflow from conjugation to functional validation.
Analytical Techniques for Conjugation Validation
Successful PEGylation must be confirmed empirically. Several methods can be used to separate the PEGylated product from the unreacted biomolecule and quantify the degree of modification.
| Technique | Principle | Information Gained | Advantages / Disadvantages |
| SDS-PAGE | Separation by molecular weight. PEGylation increases the hydrodynamic radius, causing a significant shift in apparent molecular weight.[9] | Qualitative assessment of conjugation; estimation of purity and degree of PEGylation (mono-, di-, etc.). | Simple, widely available. / Low resolution, not quantitative. |
| Size-Exclusion HPLC (SEC) | Separation based on hydrodynamic volume. PEGylated proteins elute earlier than their unmodified counterparts.[10] | Quantification of conjugate vs. free protein; detection of aggregation. | Quantitative, non-denaturing. / May not resolve different degrees of PEGylation. |
| Reverse-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. PEGylation increases hydrophilicity. | High-resolution separation of different PEGylated species.[10] | High resolution. / Can be denaturing, requires method optimization. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio. | Precise molecular weight of the conjugate, confirming the number of attached PEG linkers.[10][11] | Highly accurate and definitive. / Requires specialized equipment. |
| TNBSA Assay | 2,4,6-Trinitrobenzenesulfonic acid (TNBSA) reacts with primary amines to produce a colored product. | Quantifies the number of remaining free amines, allowing for calculation of the degree of PEGylation.[12] | Simple, colorimetric. / Indirect measurement, can be affected by buffer components. |
Experimental Protocol 1: General Protein Conjugation
This protocol provides a general method for conjugating an NHS-ester PEG linker to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 1X PBS, pH 7.4).
-
This compound.
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO).
-
Purification column (e.g., Zeba™ Spin Desalting Column or SEC column).
Procedure:
-
Prepare Protein: Dissolve or dialyze the protein into an amine-free buffer like PBS at pH 7.2-8.5.[13][14] Buffers containing primary amines like Tris must be avoided as they compete with the reaction.[3]
-
Calculate Reagents: Determine the molar ratio of PEG linker to protein. A 10-20 fold molar excess of the NHS ester is a common starting point for optimization.[3]
-
Prepare PEG Stock: Immediately before use, dissolve the this compound in anhydrous DMSO to a known concentration (e.g., 10 mM). The NHS-ester moiety hydrolyzes in aqueous solutions, so stock solutions should not be stored.[3]
-
Reaction: Add the calculated volume of the PEG-NHS ester stock solution to the protein solution. The final concentration of DMSO should ideally not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.[3] Longer incubation times can be tested but may increase hydrolysis.
-
Quenching (Optional): The reaction can be stopped by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of ~50 mM to quench any unreacted NHS ester.
-
Purification: Remove excess, unreacted PEG linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[3][13][14]
-
Characterization: Analyze the purified conjugate using SDS-PAGE, HPLC, and/or Mass Spectrometry to confirm successful conjugation.
Part 2: Functional Assays to Measure Biological Activity
While confirming conjugation is essential, the most critical validation step is ensuring the biomolecule retains its intended function post-modification. PEGylation can sometimes lead to a loss of activity due to steric hindrance near the active or binding site.[8][10] The choice of functional assay is entirely dependent on the nature of the conjugated protein.
Caption: Mechanism for a PROTAC, where the linker is critical.
Common Functional Assays for PEGylated Conjugates
| Assay Type | Measures | Typical Biomolecule | Key Parameters |
| Enzyme Kinetics | Catalytic activity of an enzyme. | Enzymes (e.g., α-chymotrypsin) | Michaelis-Menten constant (KM), catalytic turnover (kcat).[12] |
| ELISA | Binding of a conjugate to its target (e.g., antigen, receptor). | Antibodies, growth factors | Binding affinity, concentration determination.[10] |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics between the conjugate and an immobilized target. | Antibodies, proteins, peptides | Association rate (ka), dissociation rate (kd), affinity (KD).[9] |
| Cell-Based Assays | The biological effect of the conjugate on living cells. | Therapeutic proteins, PROTACs | Cell proliferation, apoptosis, target protein degradation, IC50/EC50.[6] |
Experimental Protocol 2: Assessing Thermal Stability
A significant advantage of PEGylation is the potential for increased protein stability.[7][12] This protocol outlines a method to compare the thermal stability of a PEGylated conjugate to its unmodified counterpart.
Materials:
-
Unmodified protein and purified PEG-protein conjugate at the same concentration.
-
Assay buffer.
-
Water bath or incubator set to a denaturing temperature (e.g., 45-70°C, determined empirically).
-
An appropriate functional assay (e.g., enzyme activity assay or ELISA).
Procedure:
-
Sample Preparation: Prepare aliquots of both the unmodified protein and the PEG-conjugate in the assay buffer. Keep one set of aliquots on ice as the 100% activity control (T=0).
-
Thermal Stress: Place the remaining aliquots in the pre-heated water bath.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), remove one aliquot of the unmodified protein and one of the conjugate and immediately place them on ice to stop further denaturation.
-
Functional Assay: Once all time points are collected, measure the residual functional activity of all samples using the pre-determined assay (e.g., measure enzyme kinetics or binding in an ELISA).
-
Data Analysis: For each sample, calculate the percent residual activity relative to its corresponding T=0 control. Plot the percent residual activity versus time for both the unmodified and PEGylated protein to compare their thermal inactivation rates.[12]
Part 3: Comparison with Alternative Linker Chemistries
While this compound is versatile, alternative linkers may be more suitable depending on the biomolecule and the research goal. The choice of linker can impact conjugation site, stability, and biological function.
Caption: Decision tree for selecting a conjugation chemistry.
Performance Comparison of Linker Alternatives (Illustrative Data)
The following table presents hypothetical but realistic data comparing this compound with common alternatives. Performance can vary significantly based on the specific protein.
| Parameter | Boc-PEG4-C2-NHS | Maleimide-PEG4-C2 | Boc-PEG8-C2-NHS |
| Target Residue | Primary Amines (Lysine, N-terminus) | Thiols (Cysteine) | Primary Amines (Lysine, N-terminus) |
| Site Specificity | Low (multiple lysines) | High (if free cysteines are rare) | Low (multiple lysines) |
| Conjugation Efficiency | 85% | 95% | 80% |
| Relative Binding Affinity | 90% | 98% | 82% |
| Thermal Half-Life (50°C) | 45 min | 35 min | 65 min |
| Key Advantage | General applicability | High site-specificity | Enhanced stability and solubility |
| Key Disadvantage | Heterogeneous product | Requires free thiol group | Potential for greater steric hindrance |
This comparison highlights a common trade-off in bioconjugation: linkers that offer greater stability or solubility (like longer PEGs) may sometimes lead to a greater reduction in functional activity due to steric effects.[9][12] Conversely, site-specific chemistries like maleimide conjugation can better preserve function if a suitable cysteine residue is available away from the active site.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. purepeg.com [purepeg.com]
- 3. broadpharm.com [broadpharm.com]
- 5. PEG NHS ester, Amine Reactive Reagent | BroadPharm [broadpharm.com]
- 6. idosi.org [idosi.org]
- 7. nhsjs.com [nhsjs.com]
- 8. How PEGylation Influences Protein Conformational Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creativepegworks.com [creativepegworks.com]
- 12. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. interchim.fr [interchim.fr]
Safety Operating Guide
Personal protective equipment for handling Boc-PEG4-C2-NHS ester
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Personal Protective Equipment (PPE)
Given the amine-reactive nature of the N-hydroxysuccinimide (NHS) ester group, this compound should be handled with care to prevent inadvertent reactions with biological molecules and moisture. The primary hazards associated with similar NHS esters include skin and eye irritation, and potential harm if swallowed.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before and during use. |
| Body Protection | A standard laboratory coat. |
| Respiratory | For handling the solid powder, especially if there is a risk of aerosolization, a dust mask (e.g., N95) is recommended.[1] Work in a well-ventilated area or a chemical fume hood is advised. |
Operational Plan: Step-by-Step Handling Protocol
Boc-PEG4-C2-NHS ester is highly susceptible to hydrolysis. Therefore, meticulous handling is required to maintain its reactivity.
-
Acclimatization: Before opening, allow the vial of the solid compound to equilibrate to room temperature. This prevents moisture from condensing on the product.[2]
-
Reagent Preparation:
-
Work in a controlled, low-humidity environment if possible.
-
The NHS ester moiety readily hydrolyzes, so it is crucial to dissolve the reagent immediately before use.[2] Do not prepare stock solutions for storage.[2][3]
-
Dissolve the required amount of this compound in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2]
-
-
Reaction Conditions:
-
Avoid buffers that contain primary amines, such as Tris or glycine, as these will compete with the intended reaction.[2]
-
Phosphate-buffered saline (PBS) at a pH of 7.2-8.0 is a suitable reaction buffer for conjugating the NHS ester to primary amines on proteins or other molecules.[2]
-
Ensure the final concentration of the organic solvent in the reaction mixture is kept low (typically not exceeding 10%) to avoid denaturation of proteins.[2]
-
-
Post-Reaction:
Caption: Workflow for handling this compound.
Disposal Plan
All waste generated from the use of this compound should be treated as chemical waste and must not be disposed of in regular trash or down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[1]
Waste Segregation and Disposal Steps:
-
Waste Collection:
-
Use a designated, clearly labeled, and sealed waste container compatible with the solvents used (e.g., a high-density polyethylene (B3416737) container).[1]
-
Label the container as "Hazardous Waste" and include the full chemical name: "this compound".[1]
-
-
Managing Different Waste Streams:
-
Unused/Expired Solid: The original vial containing the solid powder should be placed directly into the designated chemical waste container.[1] Do not dispose of it in regular trash.[1]
-
Contaminated Labware: All solid materials that have come into contact with the chemical, such as pipette tips, microcentrifuge tubes, and gloves, should be collected in a designated solid hazardous waste container.[1]
-
Liquid Waste:
-
Collect all solutions containing the NHS ester in a designated liquid hazardous waste container.
-
Before collection, it is good practice to ensure the reactive NHS ester is quenched. This can be done by adjusting the pH to between 7 and 8.5 and allowing the solution to stand for several hours to ensure complete hydrolysis.[1]
-
-
-
Final Disposal:
-
Arrange for waste pickup through your institution's EHS department. Always follow their specific guidelines for chemical waste disposal.
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
